Product packaging for Verrucarin J(Cat. No.:CAS No. 4643-58-7)

Verrucarin J

Cat. No.: B1682207
CAS No.: 4643-58-7
M. Wt: 484.5 g/mol
InChI Key: GXCGYHWSYNQVHU-GYDJLPFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Verrucarin j is a trichothecene.
This compound has been reported in Paramyrothecium roridum, Albifimbria verrucaria, and other organisms with data available.
This compound is a trichothecene. Trichothecenes are a very large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys. The most important structural features causing the biological activities of trichothecenes are: the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. They are produced on many different grains like wheat, oats or maize by various Fusarium species such as F. graminearum, F. sporotrichioides, F. poae and F. equiseti. Some molds that produce trichothecene mycotoxins, such as Stachybotrys chartarum, can grow in damp indoor environments and may contribute to health problems among building occupants. (L1948)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32O8 B1682207 Verrucarin J CAS No. 4643-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O8/c1-17-8-10-26-15-32-24(30)13-18(2)9-11-31-22(28)6-4-5-7-23(29)35-19-14-21(34-20(26)12-17)27(16-33-27)25(19,26)3/h4-7,12-13,19-21H,8-11,14-16H2,1-3H3/b6-4+,7-5-,18-13+/t19-,20-,21-,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCGYHWSYNQVHU-GYDJLPFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C=C(CCOC(=O)C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(/CCOC(=O)/C=C/C=C\C(=O)O[C@H]4[C@]3([C@]5(CO5)[C@@H](C4)O2)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4643-58-7
Record name Verrucarin J
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VERRUCARIN J
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62UBU5Q68G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Verrucarin J: An In-Depth Technical Guide to its Ribosomal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucarin J, a macrocyclic trichothecene mycotoxin, exerts its potent cytotoxic effects through the inhibition of protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound targets the eukaryotic ribosome. It delves into the specific binding interactions, the impact on the different phases of translation, and the key structural determinants of its activity. This document also compiles available quantitative data on its inhibitory concentrations and presents detailed experimental protocols for studying its mechanism of action, aiming to equip researchers with the necessary information to further investigate this compound and its potential therapeutic applications.

Introduction

This compound belongs to the trichothecene family of mycotoxins, which are secondary metabolites produced by various fungi, including species of Stachybotrys, Myrothecium, and Fusarium.[1][2] These compounds are notorious for their potent cytotoxicity, which stems from their ability to inhibit protein synthesis in eukaryotic cells.[1][3] Trichothecenes are broadly classified based on their chemical structure, and this compound is a macrocyclic trichothecene, characterized by a macrocyclic ester ring linking two positions of the core sesquiterpenoid structure.[4] This structural feature contributes to its high potency.[5] Understanding the precise mechanism of action of this compound on the ribosome is crucial for elucidating its toxicology and exploring its potential as a therapeutic agent, particularly in oncology.

Mechanism of Action on the Ribosome

The primary molecular target of this compound is the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. By binding to the ribosome, this compound disrupts the intricate process of translation, leading to cell cycle arrest and apoptosis.[3]

Binding Site and Interactions

This compound, like other trichothecenes, binds to the large ribosomal subunit (60S in eukaryotes).[5][6] Specifically, it targets the peptidyl transferase center (PTC), a highly conserved region within the ribosome responsible for catalyzing the formation of peptide bonds.[2][6]

Structural studies of the related macrocyclic trichothecene, Verrucarin A, bound to the Saccharomyces cerevisiae ribosome provide valuable insights into the binding mode of this class of compounds.[6][7] These studies reveal that the macrocyclic ring of Verrucarin A introduces additional contact points with the 25S rRNA compared to simpler trichothecenes.[6] Key interactions include:

  • Hydrogen Bonds: The macrocyclic ring can form new hydrogen bonds with ribosomal RNA bases. For Verrucarin A, hydrogen bonds are observed with A2401, G2403, and U2875 (yeast numbering).[6]

  • Hydrophobic and van der Waals Interactions: The complex structure of this compound allows for extensive nonpolar contacts with rRNA bases, contributing to its high-affinity binding.[6]

  • Key Structural Elements: The 12,13-epoxy group and the double bond between C9 and C10 of the trichothecene core are essential for toxicity and play a critical role in ribosome binding.[6]

The binding of this compound within the A-site of the PTC sterically hinders the accommodation of the aminoacyl-tRNA, thereby inhibiting peptide bond formation.[6]

cluster_ribosome 60S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) A_site A-site P_site P-site E_site E-site Peptide_Bond_Formation Peptide Bond Formation A_site->Peptide_Bond_Formation P_site->Peptide_Bond_Formation Verrucarin_J This compound Verrucarin_J->PTC Binds to A-site within PTC Aminoacyl_tRNA Aminoacyl-tRNA Verrucarin_J->Aminoacyl_tRNA Sterically hinders binding Aminoacyl_tRNA->A_site Enters A-site

Fig. 1: this compound binding to the ribosomal A-site.
Inhibition of Translation Stages

Trichothecenes can inhibit all three stages of protein synthesis: initiation, elongation, and termination.[8] The specific stage affected can depend on the substitution pattern of the trichothecene.[8] Macrocyclic trichothecenes like Verrucarin A have been shown to be potent inhibitors of translation initiation.[8][9] By binding to the PTC, this compound can prevent the proper assembly of the initiation complex and the binding of the initiator tRNA. The primary mechanism, however, is the potent inhibition of the peptidyl transferase activity, which is crucial for the elongation phase.[5] This blockade of peptide bond formation leads to a halt in the growing polypeptide chain.

cluster_inhibition Inhibition by this compound Initiation Initiation Elongation Elongation Initiation->Elongation Termination Termination Elongation->Termination Inhibit_Initiation Inhibits Initiation Inhibit_Initiation->Initiation Inhibit_Elongation Strongly Inhibits Elongation (Peptidyl Transferase) Inhibit_Elongation->Elongation

Fig. 2: Stages of translation inhibited by this compound.

Quantitative Data

Precise quantitative data for this compound's interaction with the ribosome is limited in the public domain. However, data from the closely related macrocyclic trichothecene, Verrucarin A, and comparative cytotoxicity studies provide valuable insights into its potency.

Compound Assay Cell Line/System IC50 Value Reference
Verrucarin A Cytotoxicity vs. DONVero cells125-250 times more toxic than DON[7]
Verrucarin A Relative CytotoxicityVero cellsRelative IC50 = 0.004 - 0.008 (DON = 1)[7]
Satratoxin G CytotoxicityPC-12 neuronal cells10 - 25 ng/mL[10]
Roridin L2 CytotoxicityPC-12 neuronal cells> 1000 ng/mL[10]

Experimental Protocols

The study of this compound's mechanism of action on ribosomes involves a variety of biochemical and structural biology techniques. The following are detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Principle: A cell-free extract (e.g., rabbit reticulocyte lysate or HeLa cell lysate) containing all the necessary components for translation is programmed with a reporter mRNA (e.g., luciferase). The amount of protein produced is quantified by measuring the reporter's activity. A decrease in reporter activity in the presence of the test compound indicates inhibition of translation.[11][12][13]

Protocol:

  • Preparation of Cell-Free Lysate:

    • Obtain commercially available rabbit reticulocyte lysate or prepare HeLa cell lysate according to established protocols.

  • Preparation of Reporter mRNA:

    • In vitro transcribe a capped and polyadenylated mRNA encoding a reporter protein (e.g., Firefly Luciferase) from a linearized DNA template using a commercially available kit.

    • Purify the mRNA and determine its concentration and integrity.

  • In Vitro Translation Reaction:

    • Set up reactions in nuclease-free microcentrifuge tubes or a 96-well plate on ice.

    • A typical 25 µL reaction mixture contains:

      • 12.5 µL of cell-free lysate

      • 1 µL of amino acid mixture (minus methionine)

      • 1 µL of [³⁵S]-methionine (for radioactive detection) or a master mix for non-radioactive detection

      • 1 µL of reporter mRNA (e.g., 50 ng/µL)

      • Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory). Include a solvent-only control.

      • Nuclease-free water to a final volume of 25 µL.

  • Incubation:

    • Incubate the reactions at 30°C for 60-90 minutes.

  • Quantification of Protein Synthesis:

    • Luciferase Assay: If using a luciferase reporter, add the appropriate luciferase substrate and measure the luminescence using a luminometer.

    • Radioactive Detection: If using [³⁵S]-methionine, spot a small aliquot of the reaction onto a filter paper, precipitate the proteins with trichloroacetic acid (TCA), wash, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Lysate Cell-Free Lysate Reaction_Mix Reaction Mixture Lysate->Reaction_Mix mRNA Reporter mRNA mRNA->Reaction_Mix Verrucarin_J This compound (Varying Concentrations) Verrucarin_J->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Quantification Quantify Reporter Protein Incubation->Quantification IC50 Determine IC50 Quantification->IC50

Fig. 3: Workflow for an in vitro translation inhibition assay.
Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful technique that provides a "snapshot" of all the ribosome positions on the transcriptome at a given moment.

Principle: Cells are treated with a translation elongation inhibitor to freeze ribosomes on the mRNAs. The cells are then lysed, and the lysate is treated with a nuclease to digest the mRNA regions not protected by the ribosomes. The resulting ribosome-protected fragments (RPFs) are isolated, converted to a cDNA library, and sequenced using next-generation sequencing. The sequencing reads are then mapped to a reference genome or transcriptome to reveal the locations of the ribosomes.[1][15][16]

Protocol:

  • Cell Culture and Treatment:

    • Grow cells to the desired confluency.

    • Treat the cells with this compound at the desired concentration and for the desired time. Include an untreated control.

    • Add a translation elongation inhibitor (e.g., cycloheximide at 100 µg/mL) to the media and incubate for a short period (e.g., 1 minute) to arrest the ribosomes.

  • Cell Lysis and Nuclease Digestion:

    • Rapidly harvest and lyse the cells in a polysome lysis buffer.

    • Treat the lysate with RNase I to digest unprotected mRNA. The optimal concentration of RNase I needs to be determined empirically.

  • Ribosome Monosome Isolation:

    • Load the digested lysate onto a sucrose density gradient (e.g., 10-50%) and centrifuge at high speed.

    • Fractionate the gradient and monitor the absorbance at 260 nm to identify the monosome peak.

    • Collect the fractions corresponding to the 80S monosomes.

  • RNA Extraction and RPF Purification:

    • Extract the RNA from the monosome fractions.

    • Run the RNA on a denaturing polyacrylamide gel and excise the gel region corresponding to the RPFs (typically 28-30 nucleotides in length).

    • Elute the RPFs from the gel slices.

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to generate cDNA.

    • Circularize the cDNA and then amplify by PCR to generate a sequencing library.

    • Sequence the library on a high-throughput sequencing platform.

  • Data Analysis:

    • Trim adapter sequences from the raw sequencing reads.

    • Align the reads to a reference genome or transcriptome.

    • Analyze the distribution of ribosome footprints along transcripts to identify changes in translation initiation, elongation, and ribosome pausing in response to this compound.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state.

Principle: A purified ribosome-Verrucarin J complex is rapidly frozen in a thin layer of vitreous ice. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. A large number of 2D projection images of individual ribosome particles are collected and then computationally reconstructed to generate a 3D density map of the complex.[11][17]

Protocol:

  • Preparation of the Ribosome-Verrucarin J Complex:

    • Purify eukaryotic ribosomes (e.g., from yeast or rabbit reticulocytes).

    • Incubate the purified ribosomes with an excess of this compound to ensure saturation of the binding site.

  • Grid Preparation:

    • Apply a small volume (3-4 µL) of the ribosome-Verrucarin J complex to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).

    • Blot the grid with filter paper to create a thin film of the sample.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

  • Data Collection:

    • Transfer the frozen grid to a cryo-electron microscope.

    • Collect a large dataset of high-resolution images of the ribosome particles at different orientations.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction on the raw image frames.

    • Estimate the contrast transfer function (CTF) for each image.

    • Pick individual ribosome particles from the micrographs.

    • Perform 2D classification to remove junk particles and group similar views.

    • Generate an initial 3D model.

    • Perform 3D classification and refinement to obtain a high-resolution 3D density map.

  • Model Building and Analysis:

    • Dock the atomic structures of the ribosome and a model of this compound into the cryo-EM density map.

    • Refine the atomic model to fit the density map.

    • Analyze the refined structure to identify the precise binding site and interactions of this compound with the ribosome.

Complex_Prep Prepare Ribosome-Verrucarin J Complex Grid_Prep Prepare Cryo-EM Grids Complex_Prep->Grid_Prep Data_Collection Collect Cryo-EM Data Grid_Prep->Data_Collection Image_Processing Image Processing & 3D Reconstruction Data_Collection->Image_Processing Model_Building Model Building & Analysis Image_Processing->Model_Building High_Res_Structure High-Resolution Structure Model_Building->High_Res_Structure

Fig. 4: Workflow for Cryo-EM structural analysis.

Structure-Activity Relationship

The toxicity of trichothecenes is highly dependent on their chemical structure.[18] For macrocyclic trichothecenes like this compound, the macrocyclic ring significantly enhances their inhibitory activity compared to simple trichothecenes.[4][5] This is attributed to the additional interactions the macrocycle makes with the ribosome, leading to a higher binding affinity.

Key structural features influencing the activity of this compound and related compounds include:

  • The 12,13-epoxy ring: Essential for toxicity. Its removal leads to a significant loss of activity.[18]

  • The C9-C10 double bond: Also crucial for inhibitory function.[18]

  • The macrocyclic ester ring: Links C4 and C15, increasing the binding affinity and potency.[4][18]

  • Substituents on the trichothecene core: The presence and nature of functional groups at various positions can modulate the binding affinity and specificity for different stages of translation.[6]

Conclusion

This compound is a potent inhibitor of eukaryotic protein synthesis that targets the peptidyl transferase center of the 60S ribosomal subunit. Its macrocyclic structure confers high-affinity binding, leading to a strong blockade of translation, primarily at the elongation stage. While specific quantitative data for this compound remains to be fully elucidated in the public literature, comparative studies with related compounds highlight its significant cytotoxicity. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate details of this compound's mechanism of action, which will be instrumental in both understanding its toxicological properties and exploring its potential as a therapeutic agent. Further research is warranted to determine precise binding kinetics and to obtain high-resolution structures of the this compound-ribosome complex to facilitate structure-based drug design.

References

The Biosynthetic Pathway of Verrucarin J: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Verrucarin J is a potent macrocyclic trichothecene, a class of mycotoxins produced by various fungal species, including those from the genera Stachybotrys, Myrothecium, and Paramyrothecium.[1][2] As a Type D trichothecene, its complex structure features a sesquiterpenoid-derived tricyclic core known as 12,13-epoxytrichothec-9-ene (EPT), which is fused to a polyketide-derived macrocyclic ester ring.[3] This intricate architecture is the result of a complex and fascinating biosynthetic pathway that merges two major streams of secondary metabolism. Understanding this pathway is critical for controlling toxigenic fungal growth, detoxifying contaminated materials, and exploring the potential of these molecules as scaffolds for drug development.

This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, summarizing the key enzymatic steps, the genes that encode them, available quantitative data, and detailed experimental protocols for key analytical and molecular biology techniques.

Overview of the Biosynthetic Pathway

The construction of this compound is a multi-stage process that begins with the synthesis of the core trichothecene skeleton, followed by the formation and attachment of a polyketide chain, which is then cyclized to form the characteristic macrocycle. The final step involves a key oxidative modification of a precursor molecule, Roridin E. The pathway can be conceptually divided into three major parts:

  • Formation of the 12,13-Epoxytrichothec-9-ene (EPT) Core: This is the common pathway for all trichothecenes, starting from the primary metabolite farnesyl pyrophosphate (FPP).

  • Assembly of the Macrocyclic Ring: This stage involves the synthesis of a polyketide chain and its esterification to the EPT core at positions C-4 and C-15, a defining feature of Type D trichothecenes.

  • Final Tailoring to this compound: A late-stage oxidation of the precursor Roridin E yields the final this compound molecule.

Detailed Biosynthetic Steps

Part 1: Synthesis of the Trichothecene Core (EPT)

The biosynthesis of all trichothecenes originates from the isoprenoid pathway.[2]

  • Cyclization of FPP: The pathway initiates with the cyclization of farnesyl pyrophosphate (FPP) to form the bicyclic sesquiterpene, trichodiene. This reaction is catalyzed by trichodiene synthase , the enzyme encoded by the Tri5 gene.[4][5] This is the first committed step in trichothecene biosynthesis.

  • Oxygenation of Trichodiene: The trichodiene molecule then undergoes a series of four consecutive oxygenation reactions catalyzed by a single multifunctional cytochrome P450 monooxygenase, encoded by the Tri4 gene.[5] In fungi that produce macrocyclic trichothecenes like Myrothecium, the Tri4 homolog adds three oxygen atoms to form isotrichodiol (hydroxyl groups at C-2 and C-11, and the C-12,13 epoxide).[3]

  • Formation of EPT: Isotrichodiol undergoes non-enzymatic isomerization and cyclization, which involves the loss of a hydroxyl group, to form the stable tricyclic core structure, 12,13-epoxytrichothec-9-ene (EPT).[3][6]

EPT_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Trichodiene Trichodiene FPP->Trichodiene Tri5 (Trichodiene Synthase) Isotrichodiol Isotrichodiol Trichodiene->Isotrichodiol Tri4 (Cytochrome P450) EPT 12,13-Epoxytrichothec-9-ene (EPT) Isotrichodiol->EPT Spontaneous Cyclization

Figure 1. Biosynthesis of the EPT core.
Part 2: Formation of the Macrocyclic Precursor, Roridin E

Unlike simple trichothecenes, the biosynthesis of this compound requires the construction of a macrocyclic ring that links the C-4 and C-15 positions of the EPT core.[3][7]

  • Hydroxylation of EPT: The EPT core is first hydroxylated at the C-4 position. This reaction is catalyzed by a cytochrome P450 monooxygenase encoded by the Tri22 gene.[8] The resulting intermediate is trichodermol.

  • Polyketide Chain Synthesis: A linear polyketide chain is synthesized by a dedicated polyketide synthase (PKS) , which is encoded by the Tri17 gene.[6][8]

  • Esterification and Cyclization: The polyketide chain is attached to the trichodermol core. This process involves multiple acyltransferases. The Tri3 -encoded acyltransferase is required for esterification.[8] Recent research has identified a gene, Tri24, that is specific to macrocyclic trichothecene biosynthesis and is required for the 15-O-acylation of the EPT-derived intermediate, a critical step in forming the macrocyclic ring.[8] The process ultimately leads to the formation of Roridin E, a stable macrocyclic trichothecene that serves as a direct precursor to this compound.

Macrocycle_Formation cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway Acetyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide_Chain Linear Polyketide Acetyl-CoA->Polyketide_Chain Tri17 (PKS) RoridinE Roridin E Polyketide_Chain->RoridinE label_edge Tri3, Tri24 (Acyltransferases) + other enzymes EPT EPT Trichodermol Trichodermol (4-hydroxy-EPT) EPT->Trichodermol Tri22 (P450) Trichodermol->RoridinE

Figure 2. Assembly of the macrocyclic precursor Roridin E.
Part 3: Final Conversion to this compound

The terminal step in the pathway is the specific modification of the Roridin E macrocycle.

  • Oxygenation of Roridin E: this compound is generated through the oxygenation of the C2-side chain at the C-6′ position of Roridin E.[9] While this conversion has been proposed based on structural relationships, the specific oxygenase or hydrolase enzyme responsible for this final tailoring step has not yet been fully characterized.

Final_Conversion RoridinE Roridin E VerrucarinJ This compound RoridinE->VerrucarinJ Oxygenase (uncharacterized) [O] at C-6' side chain

Figure 3. Proposed final conversion of Roridin E to this compound.

Quantitative Data on Production

While specific enzyme kinetic data for the this compound pathway is scarce in the literature, several studies have quantified the production of this compound and its precursors under various culture conditions. This data is essential for understanding the regulation of the biosynthetic pathway and for optimizing production for research purposes.

Table 1: Production of this compound and Related Mycotoxins by S. chartarum under Varied Nitrogen Sources

StrainNitrogen Source (250 mg N/L)Roridin E (ng/cm²)Roridin L-2 (ng/cm²)This compound (ng/cm²)Satratoxin G (ng/cm²)Satratoxin H (ng/cm²)Satratoxin F (ng/cm²)
ATCC 34916 NaNO₃16.21.61.411.511.00.9
NH₄NO₃12.01.31.18.88.40.7
NH₄Cl10.11.10.97.37.10.6
IBT 40293 NaNO₃12.51.51.28.88.70.7
NH₄NO₃10.21.21.07.47.30.6
NH₄Cl7.81.00.85.85.70.5
DSM 114129 NaNO₃1.60.20.11.11.10.1
NH₄NO₃1.20.10.10.80.8<0.1
NH₄Cl0.90.1<0.10.60.6<0.1

Data summarized from a study on S. chartarum grown on a chemically defined medium (AMM). Concentrations are normalized to the area of the respective colonies.[10]

Table 2: Production of Verrucarin A and Roridin E by M. verrucaria under Varied Temperature and CO₂

Temperature (°C)CO₂ Level (mg/m³)Verrucarin A (ng/g)Roridin E (ng/g)
14-18775-8701.211.76
14-181550-16501.352.11
22-26775-8702.544.02
22-261550-16503.125.89
26-30775-87010.2325.43
26-301550-165018.5949.62
30-34775-87015.3338.11
30-341550-165022.8755.21

Data from a study on M. verrucaria inoculated on spinach, demonstrating the influence of environmental factors on macrocyclic trichothecene biosynthesis.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Protocol 1: Quantification of Macrocyclic Trichothecenes by LC-MS/MS

This protocol describes a general method for the extraction, cleanup, and quantification of this compound and related compounds from a fungal culture or contaminated material.

A. Sample Extraction:

  • Homogenize a known quantity (e.g., 5 g) of the sample material (e.g., fungal culture on rice, wallpaper).

  • Add 20 mL of an extraction solvent (e.g., 84% aqueous acetonitrile with 1% formic acid).[8]

  • Vortex vigorously for 1-2 minutes, then sonicate for 30 minutes.

  • Centrifuge the mixture at high speed (e.g., 9,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

B. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a defined volume (e.g., 4 mL) of the extract into a d-SPE tube containing 600 mg MgSO₄, 200 mg C₁₈, and 400 mg PSA (primary-secondary amine).[8]

  • Vortex immediately for 1 minute to ensure thorough mixing.

  • Centrifuge at 9,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the dried residue in 0.5 mL of a suitable injection solvent (e.g., 0.1% formic acid in water/methanol 50:50 v/v).

  • Filter the final extract through a 0.22 µm syringe filter before analysis.[8]

C. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.

    • Gradient: A suitable gradient to separate the analytes (e.g., start at 10% B, ramp to 95% B over 10 minutes, hold for 3 minutes, then re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes may be used.[8]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Key Parameters: Optimize ion spray voltage, source temperature (e.g., 550°C), and gas pressures (curtain, nebulizer, collision gas).[8]

    • MRM Transitions: Determine specific precursor-to-product ion transitions for each target analyte (e.g., this compound, Roridin E) using authentic standards.

LCMS_Workflow Start Sample Homogenization Extraction Solvent Extraction (Acetonitrile/Water/Formic Acid) Start->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup d-SPE Cleanup (MgSO4, C18, PSA) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Drydown Evaporation (N₂) Centrifuge2->Drydown Reconstitute Reconstitution Drydown->Reconstitute Filter Syringe Filtration (0.22 µm) Reconstitute->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Figure 4. Workflow for LC-MS/MS quantification of trichothecenes.
Protocol 2: Gene Disruption in Filamentous Fungi via Protoplast Transformation

This protocol provides a representative method for creating knockout mutants (e.g., Δtri24) to study gene function, adapted from methodologies for Fusarium.[11][12]

A. Construction of Gene Knockout Cassette:

  • Using PCR, amplify ~1 kb fragments corresponding to the 5' and 3' flanking regions of the target gene (e.g., Tri24) from fungal genomic DNA.

  • Amplify a selectable marker cassette, such as the hygromycin B phosphotransferase gene (hph), which confers resistance to hygromycin.

  • Using fusion PCR or restriction-ligation cloning, assemble the final knockout cassette in the order: 5' Flank - hph Marker - 3' Flank. This construct will replace the native gene via homologous recombination.

B. Protoplast Preparation:

  • Inoculate the fungal strain into 50 mL of potato dextrose broth (PDB) and grow for 20-24 hours at 28°C.

  • Harvest the young mycelia by filtration and wash with a protoplasting buffer (e.g., 1.2 M MgSO₄).

  • Resuspend the mycelia in protoplasting buffer containing a cell wall-degrading enzyme cocktail (e.g., Lysing Enzymes from Trichoderma harzianum, Driselase).

  • Incubate with gentle shaking (80 rpm) for 2-4 hours at 30°C, periodically checking for protoplast formation under a microscope.

  • Separate protoplasts from mycelial debris by filtering through sterile miracloth or glass wool.

  • Pellet the protoplasts by gentle centrifugation (e.g., 1,500 x g for 5 min), wash twice with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂), and resuspend in STC buffer to a final concentration of 1 x 10⁸ protoplasts/mL.

C. PEG-Mediated Transformation:

  • To 100 µL of the protoplast suspension, add 5-10 µg of the linear gene knockout cassette DNA.

  • Incubate on ice for 20 minutes.

  • Add 1 mL of PEG solution (e.g., 30% PEG 4000 in STC buffer) and mix gently. Incubate at room temperature for 15-20 minutes.

  • Plate the transformation mixture onto regeneration agar (e.g., complete medium with 1.2 M sorbitol) containing the appropriate selective agent (e.g., 150 µg/mL hygromycin B).

  • Incubate plates at 28°C for 4-7 days until resistant colonies appear.

D. Screening and Confirmation of Mutants:

  • Isolate individual transformants onto fresh selective plates.

  • Perform genomic DNA extraction from putative mutants and the wild-type strain.

  • Confirm successful gene replacement using PCR with primers designed to bind outside the flanking regions and within the hph marker. The resulting PCR product size will differ between the wild-type and the knockout mutant.

  • Further confirmation can be achieved via Southern blotting or whole-genome sequencing.[11]

Protocol 3: In Vitro Trichodiene Synthase (Tri5) Enzyme Assay

This protocol outlines a method to measure the activity of the first committed enzyme in the pathway.

A. Enzyme Source:

  • Clone the Tri5 gene into an expression vector (e.g., pET-28a for E. coli) to produce a recombinant, tagged protein (e.g., 6xHis-Tri5).

  • Express the protein in a suitable E. coli strain (e.g., BL21(DE3)) via IPTG induction.

  • Purify the recombinant Tri5 protein using affinity chromatography (e.g., Ni-NTA resin).

B. Enzymatic Reaction:

  • Prepare a reaction mixture in a total volume of 100 µL containing:

    • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂).

    • Farnesyl Pyrophosphate (FPP) substrate (e.g., 10 µM).

    • Purified recombinant Tri5 enzyme (e.g., 15 nM).[6]

  • Incubate the reaction at 30°C for a set period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of an organic solvent like ethyl acetate or hexane, which also serves to extract the trichodiene product.

C. Product Detection and Quantification:

  • Pyrophosphate Detection (Indirect): A common method is to quantify the pyrophosphate (PPi) released during the reaction.[6]

    • Use a commercial kit (e.g., PPiLight™) where PPi is used to generate ATP, which is then measured via a luciferase-luciferin reaction. The resulting luminescence is proportional to Tri5 activity.

  • Trichodiene Detection (Direct):

    • Separate the organic layer from the stopped reaction.

    • Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify the trichodiene peak based on its retention time and mass spectrum compared to an authentic standard. Quantify using a calibration curve.

References

Verrucarin J from Stachybotrys chartarum: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Macrocyclic Trichothecene Mycotoxin

Abstract

Verrucarin J, a member of the type D macrocyclic trichothecene mycotoxins, is a secondary metabolite produced by the fungus Stachybotrys chartarum. This fungus is frequently found in water-damaged buildings and agricultural commodities, posing a significant health risk to humans and animals. This compound exhibits potent cytotoxic, pro-apoptotic, and immunomodulatory activities, primarily through the inhibition of eukaryotic protein synthesis. Its complex chemical structure and profound biological effects have made it a subject of interest for toxicological studies and as a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its biosynthesis by S. chartarum, its chemical properties, molecular mechanisms of action, and detailed experimental protocols for its production, purification, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Stachybotrys chartarum, commonly known as "black mold," is a cellulolytic fungus notorious for its production of a diverse array of mycotoxins. Among these, the macrocyclic trichothecenes, including this compound, are of particular concern due to their high toxicity.[1][2] Exposure to this compound can occur through inhalation of contaminated airborne spores, ingestion of contaminated food, or dermal contact.[2][3] The toxicity of this compound is attributed to its ability to disrupt fundamental cellular processes, leading to a range of adverse health effects.[2] This guide delves into the technical aspects of this compound, providing a foundation for further research and potential therapeutic applications.

Chemical Properties of this compound

This compound is a complex sesquiterpenoid characterized by a tetracyclic 12,13-epoxytrichothec-9-ene (EPT) core structure linked to a macrocyclic ester ring. This macrocyclic ring is a key determinant of its high biological activity.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₇H₃₂O₈[5]
Molecular Weight 484.5 g/mol [5]
IUPAC Name (1R,3R,8R,12E,18E,20Z,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.0³,⁸.0⁸,²⁵]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione[5]
CAS Number 4643-58-7[5]
Class Macrocyclic Trichothecene (Type D)[1]

Biosynthesis of this compound in Stachybotrys chartarum

The biosynthesis of this compound, like other trichothecenes, originates from the mevalonate pathway, with farnesyl pyrophosphate (FPP) serving as the initial precursor.[6] The subsequent enzymatic steps are orchestrated by a cluster of genes, in the case of macrocyclic trichothecenes in S. chartarum, referred to as the satratoxin (sat) gene cluster.[3][7] While the complete enzymatic cascade for this compound is not fully elucidated, a proposed general pathway for macrocyclic trichothecenes involves several key transformations.

The initial steps involve the cyclization of FPP to trichodiene, catalyzed by trichodiene synthase (encoded by a Tri5 homolog).[8] This is followed by a series of oxygenation reactions mediated by cytochrome P450 monooxygenases (encoded by genes like Tri4) to form the characteristic EPT core.[8][9] The subsequent formation of the macrocyclic ring is a complex process involving polyketide synthases (PKS) and other enzymes encoded within the sat gene cluster to synthesize the dicarboxylic acid chain, which is then esterified to the EPT core at positions C-4 and C-15.[4]

VerrucarinJ_Biosynthesis cluster_sat Sat Gene Cluster Products FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene Trichodiene Synthase (Sat5) EPT_core 12,13-Epoxytrichothec-9-ene (EPT) Core Trichodiene->EPT_core Cytochrome P450 Monooxygenases (e.g., Sat4) VerrucarinJ This compound EPT_core->VerrucarinJ Polyketide_chain Polyketide-derived dicarboxylic acid Polyketide_chain->VerrucarinJ Esterification Trichodiene Synthase (Sat5) Trichodiene Synthase (Sat5) Cytochrome P450 Monooxygenases (e.g., Sat4) Cytochrome P450 Monooxygenases (e.g., Sat4) Polyketide Synthase Polyketide Synthase Esterases Esterases

Caption: Proposed biosynthetic pathway of this compound.

Molecular Mechanism of Action

The primary molecular target of this compound is the eukaryotic ribosome. By binding to the peptidyl transferase center on the 60S ribosomal subunit, it potently inhibits protein synthesis at the initiation, elongation, and termination stages.[1][9] This disruption of protein synthesis triggers a cascade of downstream cellular events, collectively known as the ribotoxic stress response.[10]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death.[2] While direct studies on this compound are limited, research on the closely related Verrucarin A provides significant insights. Verrucarin A has been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.[11][12] Key events include the cleavage of poly (ADP-ribose) polymerase (PARP-1) and the activation of caspases-3, -8, and -9.[11] It also modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[13]

Modulation of Signaling Pathways

The ribotoxic stress induced by this compound leads to the activation of several intracellular signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways. While specific data for this compound is sparse, studies on Verrucarin A have demonstrated the activation of p38 MAPK and JNK, and the inhibition of ERK1/2 phosphorylation.[6] This modulation of MAPK signaling is often mediated by an increase in reactive oxygen species (ROS). Furthermore, Verrucarin A has been shown to inhibit the pro-survival Akt/NF-κB/mTOR signaling pathway, further contributing to its pro-apoptotic effects.[11][12]

VerrucarinJ_Signaling VerrucarinJ This compound Ribosome 60S Ribosome VerrucarinJ->Ribosome Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Ribotoxic_Stress Ribotoxic Stress Response Protein_Synthesis->Ribotoxic_Stress ROS ROS Generation Ribotoxic_Stress->ROS MAPK MAPK Activation (p38, JNK) Ribotoxic_Stress->MAPK Akt_NFkB_mTOR Akt/NF-κB/mTOR Inhibition Ribotoxic_Stress->Akt_NFkB_mTOR ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis Akt_NFkB_mTOR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Akt_NFkB_mTOR->Cell_Cycle_Arrest Production_Extraction_Workflow start Start inoculation Inoculate solid substrate (e.g., rice) with S. chartarum spores start->inoculation incubation Incubate at 25°C in the dark for 3-4 weeks inoculation->incubation extraction Extract with a polar organic solvent (e.g., acetonitrile or ethyl acetate) incubation->extraction filtration Filter to remove fungal biomass extraction->filtration evaporation Evaporate solvent under reduced pressure filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract end Proceed to Purification crude_extract->end MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate and allow to adhere overnight start->cell_seeding treatment Treat cells with various concentrations of this compound for 24-72 hours cell_seeding->treatment mtt_addition Add MTT solution to each well and incubate for 2-4 hours treatment->mtt_addition solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals mtt_addition->solubilization absorbance_reading Read absorbance at ~570 nm using a plate reader solubilization->absorbance_reading data_analysis Calculate cell viability and determine IC₅₀ value absorbance_reading->data_analysis end End data_analysis->end

References

Verrucarin J: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin J is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungi, most notably Stachybotrys chartarum (black mold).[1][2] As a member of the trichothecene family, this compound is a potent inhibitor of protein synthesis in eukaryotic cells, leading to a cascade of cellular events that culminate in apoptosis (programmed cell death).[3][4] This property has garnered significant interest in its potential as an anticancer agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule characterized by a tetracyclic sesquiterpenoid core structure containing a 12,13-epoxy ring, which is crucial for its biological activity.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₃₂O₈[3]
Molecular Weight 484.54 g/mol [3]
CAS Number 4643-58-7[3]
Appearance White powder[5]
Boiling Point (Predicted) 735.4 ± 60.0 °C[5]
Density (Predicted) 1.29 ± 0.1 g/cm³[5]
Solubility Trichothecenes are generally lipophilic, indicating good solubility in organic solvents such as DMSO, ethanol, and chloroform, and poor solubility in water.[2] Specific quantitative data for this compound is not readily available.
Synonyms Muconomycin B[3]

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound, like other trichothecenes, is the inhibition of protein synthesis. It achieves this by binding to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center.[2][3] This disruption of translation triggers a cellular stress response known as the "ribotoxic stress response."

The ribotoxic stress response initiates a signaling cascade that involves the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[6] The sustained activation of these pathways, particularly p38 and JNK, is a key driver of the pro-apoptotic effects of this compound.

The induction of apoptosis by this compound proceeds through the intrinsic mitochondrial pathway. This is characterized by:

  • Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS.

  • Alteration of Bcl-2 Family Proteins: An imbalance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Loss of Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane is compromised.

  • Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.

  • Caspase Activation: A cascade of caspase activation (including caspase-9 and caspase-3) is initiated, leading to the execution of apoptosis.

Furthermore, studies on the related compound Verrucarin A have shown that it can inhibit the pro-survival Akt/NF-κB/mTOR signaling pathway, suggesting a multi-faceted approach to inducing cancer cell death.[5]

Cytotoxicity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key measure of its potency.

Table 2: IC₅₀ Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)Exposure TimeSource
A549Lung Carcinoma~1048 h[7]
H1793Lung Carcinoma~2048 h[7]
HCT 116Colorectal Carcinoma30024 h[7]
SW-620Colorectal Carcinoma30024 h[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][8]

Protocol for MTT Assay with this compound on HeLa Cells

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture at 37°C for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO diluted in medium) and a medium-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[6]

  • Formazan Crystal Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed HeLa Cells in 96-well plate B Incubate for 24h A->B D Treat cells with this compound B->D C Prepare this compound dilutions C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 1-4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate % viability I->J K Determine IC50 value J->K

Workflow for determining the cytotoxicity of this compound using an MTT assay.
Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Protocol for Annexin V/PI Apoptosis Assay in Jurkat Cells Treated with this compound

  • Cell Treatment: Seed Jurkat cells at an appropriate density and treat with this compound at the desired concentrations for the specified time. Include an untreated control.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[11]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[11]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10][11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[11] Annexin V-FITC is detected in the green channel (FL1) and PI in the red channel (FL2 or FL3).

Apoptosis_Assay_Logic cluster_states Cell States cluster_staining Staining Profile Viable Viable AV_neg_PI_neg Annexin V (-) / PI (-) Viable->AV_neg_PI_neg Healthy Membrane EarlyApoptotic Early Apoptotic AV_pos_PI_neg Annexin V (+) / PI (-) EarlyApoptotic->AV_pos_PI_neg PS Externalization LateApoptotic Late Apoptotic / Necrotic AV_pos_PI_pos Annexin V (+) / PI (+) LateApoptotic->AV_pos_PI_pos Membrane Permeable

Logical relationship between cell state and staining profile in an Annexin V/PI apoptosis assay.
Analysis of MAPK Activation by Western Blotting

Western blotting is used to detect the phosphorylation (activation) of specific proteins in a signaling pathway.[12][13]

Protocol for Western Blot Analysis of p38 MAPK Phosphorylation

  • Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total p38 MAPK.

Signaling_Pathway VerrucarinJ This compound Ribosome Ribosome VerrucarinJ->Ribosome binds ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis RibotoxicStress Ribotoxic Stress Response ProteinSynthesis->RibotoxicStress MAPK MAPK Activation (p38, JNK) RibotoxicStress->MAPK Mitochondria Mitochondrial Dysfunction (ROS, ↓ΔΨm, Cytochrome c release) MAPK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Signaling pathway of this compound-induced apoptosis.

Conclusion

This compound is a potent mycotoxin with significant cytotoxic and pro-apoptotic properties. Its ability to inhibit protein synthesis and activate the ribotoxic stress response, leading to MAPK-mediated apoptosis, makes it a compound of interest for further investigation in the context of cancer drug development. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted biological activities of this compound and to further elucidate its therapeutic potential. As with all potent toxins, appropriate safety precautions should be taken when handling this compound.

References

In Vitro Toxicological Profile of Verrucarin J: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro toxicological data for Verrucarin J is limited in publicly available scientific literature. This guide summarizes the known toxicological profile of macrocyclic trichothecenes, with a significant focus on Verrucarin A, a closely related and extensively studied compound. The information presented for Verrucarin A serves as a primary surrogate to infer the potential toxicological characteristics of this compound.

Introduction

This compound is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungi, most notably Stachybotrys chartarum (black mold).[1][2] Trichothecenes are potent inhibitors of protein synthesis in eukaryotic cells, which is a primary mechanism of their toxicity.[3] They are known to induce a ribotoxic stress response, leading to a cascade of cellular events including apoptosis, cell cycle arrest, and inflammation.[3][4] Due to their cytotoxic nature, there is significant interest in understanding their mechanisms of action for both toxicological assessment and potential therapeutic applications. This document provides a comprehensive overview of the in vitro toxicological profile of this compound, drawing heavily on data from the closely related Verrucarin A.

Cytotoxicity

The cytotoxicity of trichothecenes is a hallmark of their toxicological profile. This is primarily attributed to their ability to bind to the 60S ribosomal subunit, inhibiting protein synthesis.[3] The macrocyclic structure of compounds like this compound is associated with particularly high potency.[5]

Quantitative Cytotoxicity Data (Verrucarin A)

Due to the lack of specific IC50 values for this compound in the reviewed literature, the following table summarizes the 50% inhibitory concentration (IC50) values for Verrucarin A in various cancer cell lines. These values highlight its potent cytotoxic activity.

Cell LineCancer TypeIC50 (nM)Reference
LNCaPProstate CancerData not specified[4]
PC-3Prostate CancerData not specified[4]

Note: While specific nanomolar concentrations for LNCaP and PC-3 cells were not provided in the abstract, the study emphasizes that Verrucarin A "strongly inhibited the proliferation" of these cell lines.[4]

Induction of Apoptosis

A significant mechanism of trichothecene-induced cell death is the induction of apoptosis, or programmed cell death. This process is tightly regulated and involves the activation of a cascade of caspases.

Key Apoptotic Events Induced by Verrucarin A:
  • Caspase Activation: Studies on Verrucarin A demonstrate the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspase-3.[4]

  • PARP Cleavage: Activation of caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[4]

  • Bcl-2 Family Protein Modulation: Verrucarin A has been shown to alter the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. This includes the inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and potential modulation of pro-apoptotic proteins such as Bax and Bak.[4]

Genotoxicity

Further research using assays such as the Comet assay or micronucleus test would be necessary to fully elucidate the genotoxic profile of this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, Verrucarin A has been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. Specifically, Verrucarin A induces a G2/M phase arrest in prostate cancer cells.[4] This is associated with the inhibition of key cell cycle regulatory proteins, including:[4]

  • Cyclin D and Cyclin E

  • Cyclin-dependent kinases (CDKs): cdk2, cdk4, and cdk6

  • Induction of CDK inhibitors: WAF1/21 and KIP1/27

Signaling Pathways

The toxicity of Verrucarin A is mediated by its influence on several critical intracellular signaling pathways. Understanding these pathways provides insight into the molecular mechanisms of its action.

Akt/NF-κB/mTOR Signaling Pathway

Verrucarin A has been demonstrated to inhibit the pro-survival Akt/NF-κB/mTOR signaling pathway in prostate cancer cells.[4] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. Down-regulation of phosphorylated Akt (p-AKT), nuclear factor kappa B (NF-κB) (p65), and phosphorylated mammalian target of rapamycin (p-mTOR) contributes to the anti-proliferative and pro-apoptotic effects of Verrucarin A.[4]

Verrucarin_A Verrucarin A Akt Akt Verrucarin_A->Akt Inhibits NFkB NF-κB Akt->NFkB mTOR mTOR Akt->mTOR Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival mTOR->Proliferation mTOR->Survival

Caption: Inhibition of the Akt/NF-κB/mTOR pathway by Verrucarin A.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols for key in vitro assays relevant to the toxicological assessment of compounds like this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (or the test compound) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).[6][7][8]

Protocol:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Cell_Culture Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Staining Annexin V-FITC & PI Staining Harvest->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (Quantification of Apoptosis) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for apoptosis detection by flow cytometry.

Genotoxicity Assay (Comet Assay)

Principle: The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage in individual cells.[9][10][11] Damaged DNA, under electrophoresis, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Protocol:

  • Treat cells with this compound for a specified duration.

  • Embed the harvested cells in a low-melting-point agarose gel on a microscope slide.

  • Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.

  • Subject the slides to electrophoresis in an alkaline or neutral buffer.

  • Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualize the comets using a fluorescence microscope and analyze the images with appropriate software to quantify DNA damage (e.g., tail length, % DNA in the tail).

Conclusion

The in vitro toxicological profile of macrocyclic trichothecenes, exemplified by Verrucarin A, reveals them to be potent cytotoxic agents that induce apoptosis and cell cycle arrest in cancer cells. Their mechanism of action involves the inhibition of protein synthesis and the modulation of critical signaling pathways such as the Akt/NF-κB/mTOR pathway. While direct and extensive data for this compound is currently lacking, it is reasonable to hypothesize a similar toxicological profile due to its structural similarity to Verrucarin A. Further research is imperative to specifically characterize the in vitro and in vivo toxicology of this compound to fully understand its potential risks and any therapeutic potential.

References

Verrucarin J: A Technical Guide to its Inhibition of Eukaryotic Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucarin J, a macrocyclic trichothecene mycotoxin produced by fungi of the Myrothecium genus, is a potent inhibitor of eukaryotic protein synthesis. This document provides a comprehensive technical overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it perturbs. By binding to the peptidyl transferase center of the 60S ribosomal subunit, this compound primarily obstructs the initiation phase of translation, leading to a cascade of cellular stress responses, including the activation of mitogen-activated protein kinases (MAPKs) and the induction of apoptosis. This guide is intended to serve as a valuable resource for researchers investigating ribosome-targeting agents and for professionals in the field of drug development exploring novel therapeutic scaffolds.

Mechanism of Action

This compound, like other members of the trichothecene family, exerts its cytotoxic effects by directly targeting the eukaryotic ribosome.[1][2][3] The primary molecular target is the peptidyl transferase center (PTC) on the large ribosomal subunit (60S), a critical hub for peptide bond formation.[1][4] By binding to the A-site within the PTC, this compound interferes with the accommodation of aminoacyl-tRNA, thereby potently inhibiting the initiation stage of protein synthesis.[5] This disruption of translation initiation leads to the rapid breakdown of polysomes.[5]

The inhibition of protein synthesis by this compound triggers a cellular stress signaling cascade known as the ribotoxic stress response.[2][3] This response is characterized by the activation of several key mitogen-activated protein kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK).[6][7] Activation of these stress kinases can, in turn, lead to the induction of apoptosis (programmed cell death), a crucial mechanism in its cytotoxic activity against cancer cells.[1]

Quantitative Inhibition Data

This compound exhibits potent cytotoxic activity against a range of eukaryotic cell lines. While direct IC50 values for the inhibition of protein synthesis are not widely reported specifically for this compound, its cytotoxicity is a direct consequence of this inhibition. The following table summarizes the reported cytotoxic concentrations for this compound.

Cell Line(s)Assay TypeParameter MeasuredValue RangeReference
Four mammalian cell linesProliferation AssayIC501-35 nM[8]
Human promyelocytic leukemia (HL-60)Cytotoxicity AssayStrong CytotoxicityNot specified[6]
Murine leukemia (L1210)Cytotoxicity AssayStrong CytotoxicityNot specified[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on eukaryotic protein synthesis.

In Vitro Translation Assay for IC50 Determination

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on protein synthesis using a commercially available rabbit reticulocyte lysate in vitro translation system.

Materials:

  • Rabbit Reticulocyte Lysate in vitro Translation Kit

  • This compound stock solution (in DMSO)

  • Luciferase reporter mRNA

  • Luciferase assay reagent

  • 96-well microplate, luminometer-compatible

  • Nuclease-free water

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in nuclease-free water to the final desired concentrations, ensuring the final DMSO concentration in the assay does not exceed 1%.

  • Set up Translation Reactions: In a 96-well plate, assemble the in vitro translation reactions according to the manufacturer's instructions. Typically, this involves combining the reticulocyte lysate, amino acid mixture, and reaction buffer.

  • Add this compound: Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO and water) and a positive control (a known protein synthesis inhibitor like cycloheximide).

  • Initiate Translation: Add the luciferase reporter mRNA to each well to start the translation reaction.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Measure Luciferase Activity: Add the luciferase assay reagent to each well and measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the percentage of inhibition of luciferase activity against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that causes a 50% reduction in luciferase activity.

Polysome Profiling

This protocol outlines the procedure for analyzing the effect of this compound on the polysome profile of a chosen cell line (e.g., HeLa cells) to distinguish between inhibition of translation initiation and elongation.

Materials:

  • HeLa cells

  • This compound

  • Cycloheximide

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL cycloheximide, RNase inhibitor)

  • Sucrose solutions (10% and 50% in lysis buffer without Triton X-100)

  • Ultracentrifuge with a swing-out rotor

  • Gradient maker

  • Fraction collector with a UV monitor (254 nm)

Procedure:

  • Cell Treatment: Treat HeLa cells with this compound at a desired concentration for a specified time. Include an untreated control.

  • Cell Harvest: 10 minutes before harvesting, add cycloheximide (100 µg/mL) to the culture medium to arrest translating ribosomes on the mRNA.

  • Cell Lysis: Wash the cells with ice-cold PBS containing cycloheximide. Lyse the cells in ice-cold lysis buffer.

  • Prepare Sucrose Gradients: Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes using a gradient maker.

  • Load Lysate: Carefully layer the cell lysate onto the top of the sucrose gradient.

  • Ultracentrifugation: Centrifuge the gradients at high speed (e.g., 39,000 rpm) for 2-3 hours at 4°C.

  • Fractionation and Analysis: Fractionate the gradient from top to bottom using a fraction collector while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes. A decrease in the polysome peaks and an increase in the 80S monosome peak in this compound-treated cells would indicate an inhibition of translation initiation.

Ribosome Profiling

This advanced technique provides a high-resolution snapshot of ribosome positions on mRNAs, allowing for a detailed investigation of this compound's impact on translation.

Materials:

  • Cell line of interest

  • This compound

  • Cycloheximide

  • Lysis buffer (as for polysome profiling)

  • RNase I

  • Sucrose cushion (e.g., 1 M sucrose in lysis buffer)

  • RNA purification kit

  • Library preparation kit for next-generation sequencing

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and lyse as described for polysome profiling.

  • Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.

  • Isolate Ribosome-Protected Fragments (RPFs): Layer the digested lysate onto a sucrose cushion and ultracentrifuge to pellet the ribosomes and the RPFs.

  • RNA Extraction: Extract the RNA from the ribosome pellet.

  • Size Selection: Isolate the RPFs (typically 28-30 nucleotides in length) by size-exclusion chromatography or gel electrophoresis.

  • Library Preparation and Sequencing: Prepare a cDNA library from the isolated RPFs and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference transcriptome. The density of reads along the coding sequences will reveal the positions of ribosomes. An accumulation of ribosome footprints at the start codon of transcripts would provide strong evidence for this compound's role as an initiation inhibitor.

Visualization of Cellular Pathways

Experimental Workflow for Characterizing this compound

The following diagram illustrates the general workflow for characterizing the mechanism of a protein synthesis inhibitor like this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_incell In-Cell Analysis cluster_downstream Downstream Effects a Rabbit Reticulocyte Lysate c This compound Treatment a->c b Luciferase mRNA b->c d In Vitro Translation c->d e Luminescence Measurement d->e f IC50 Determination e->f g Cell Culture (e.g., HeLa) h This compound Treatment g->h i Polysome Profiling h->i j Ribosome Profiling h->j l Western Blot Analysis h->l m Apoptosis Assays h->m k Analysis of Translation Initiation/Elongation i->k j->k n Signaling Pathway Analysis l->n m->n

Caption: Workflow for characterizing this compound's inhibitory effects.

Signaling Pathway of Verrucarin-Induced Ribotoxic Stress Response

This diagram depicts the signaling cascade initiated by this compound's binding to the ribosome, leading to the activation of stress-activated protein kinases and apoptosis. Note that some elements of this pathway are inferred from studies on the closely related Verrucarin A.

ribotoxic_stress_response cluster_ribosome Ribosome cluster_stress_response Ribotoxic Stress Response cluster_apoptosis Apoptosis VerrucarinJ This compound Ribosome 60S Ribosomal Subunit (Peptidyl Transferase Center) VerrucarinJ->Ribosome Binds to A-site ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis MAPK_activation MAP Kinase Activation ProteinSynthesis->MAPK_activation ROS Reactive Oxygen Species (ROS) Production ProteinSynthesis->ROS p38 p38 MAPK_activation->p38 JNK JNK MAPK_activation->JNK NFkB NF-κB Activation MAPK_activation->NFkB Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ROS->Apoptosis

Caption: Verrucarin-induced ribotoxic stress and apoptotic signaling.

Conclusion

This compound is a potent inhibitor of eukaryotic protein synthesis with a clear mechanism of action involving the targeting of the ribosomal peptidyl transferase center. Its ability to induce the ribotoxic stress response and subsequent apoptosis makes it a compound of significant interest for both basic research into the mechanisms of translation and for the development of novel therapeutics, particularly in the field of oncology. The experimental protocols and pathway visualizations provided in this guide offer a framework for the further investigation and potential exploitation of this compound's biological activities. Further research is warranted to delineate the precise quantitative aspects of its inhibitory profile and to fully elucidate the downstream signaling consequences of its interaction with the ribosome in various cellular contexts.

References

Verrucarin J Mycotoxin: A Technical Guide to its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Verrucarin J is a potent macrocyclic trichothecene mycotoxin belonging to the type D group.[1] It is a secondary metabolite produced by various fungal species, most notably Stachybotrys chartarum (black mold) and fungi of the Myrothecium genus.[1][2] Also known by its synonym Muconomycin B, this compound is a significant concern in indoor environments with water damage, where the growth of these molds can lead to human exposure through inhalation, ingestion, or dermal contact.[2] This technical guide provides an in-depth overview of the discovery, history, chemical properties, and biological activity of this compound, with a focus on its mechanism of action and relevant experimental protocols for researchers, scientists, and drug development professionals.

Discovery and History

The history of this compound is intertwined with the broader research into trichothecene mycotoxins. The initial discovery can be traced back to 1965 with the isolation and characterization of a biologically active compound named Muconomycin B . Further research and structural elucidation studies later identified Muconomycin B as being identical to this compound.

The structural characterization of this compound and other related macrocyclic trichothecenes was made possible through the application of advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods were instrumental in determining the complex tricyclic core structure and the macrocyclic ester linkage that characterizes Type D trichothecenes.

Chemical and Physical Properties

This compound is a lipophilic molecule with a low molecular weight, which facilitates its absorption through the skin, gut, and pulmonary mucosa.[3]

PropertyValue
Chemical Formula C₂₇H₃₂O₈
Molecular Weight 484.5 g/mol [4]
CAS Number 4643-58-7[4]
Appearance Crystalline solid
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO

Fungal Producers and Biosynthesis

This compound is primarily produced by the S-chemotype of Stachybotrys chartarum, a fungus commonly found on water-damaged cellulosic materials like gypsum board, wallpaper, and ceiling tiles.[5] It is also produced by species within the Myrothecium genus.[2] The production of this compound and other macrocyclic trichothecenes is influenced by environmental factors such as the substrate composition (e.g., cellulose content) and moisture levels.

Biological Activity and Mechanism of Action

The primary mechanism of toxicity for this compound, like other trichothecenes, is the inhibition of protein synthesis in eukaryotic cells.[2] It achieves this by binding to the 60S ribosomal subunit, specifically targeting the peptidyl transferase center. This interaction disrupts the elongation step of translation, leading to a ribotoxic stress response.

The ribotoxic stress response, in turn, activates several downstream signaling pathways, culminating in cellular apoptosis (programmed cell death).[6] Key signaling cascades implicated in this compound-induced apoptosis include:

  • Reactive Oxygen Species (ROS)-Mediated Pathways: this compound induces the generation of reactive oxygen species, which act as secondary messengers to activate stress-activated protein kinases (SAPKs) such as p38 MAPK and JNK.[2][7]

  • Akt/NF-κB/mTOR Signaling Pathway: This pro-survival pathway is often inhibited by this compound, leading to the downregulation of anti-apoptotic proteins and promoting cell death.[1]

The apoptotic cascade initiated by this compound involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), the cleavage of poly(ADP-ribose) polymerase (PARP), and alterations in the expression of Bcl-2 family proteins, such as the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic Bax.[1][8][9]

Quantitative Toxicological Data

The cytotoxicity of this compound has been evaluated in various cell lines and in vivo models. The following table summarizes available quantitative data.

AssayOrganism/Cell LineValueReference
IC₅₀ Arenavirus Junin (JUNV)1.2 ng/mL
LD₅₀ Mouse (intraperitoneal)> 10 mg/kg[10]

Further research is needed to establish a comprehensive profile of IC₅₀ values for this compound across a range of cancer cell lines.

Experimental Protocols

Isolation and Purification of this compound from Fungal Cultures

This protocol outlines a general procedure for the extraction and purification of this compound from Stachybotrys chartarum cultures grown on a suitable substrate like rice or cellulose-containing medium.

Materials:

  • Stachybotrys chartarum culture

  • Rice or cellulose-based growth medium

  • Ethyl acetate

  • Hexane

  • Methanol

  • Silica gel for column chromatography

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Culturing: Inoculate sterile, moist rice or another suitable cellulose-rich medium with Stachybotrys chartarum. Incubate at 25°C in the dark for 3-4 weeks.

  • Extraction: Dry the fungal culture and grind it into a fine powder. Extract the powder with ethyl acetate at room temperature with shaking for 24 hours. Repeat the extraction process three times.

  • Concentration: Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of chloroform and apply it to a silica gel column. Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • HPLC Purification: Pool the fractions containing this compound and further purify using a semi-preparative HPLC system with a C18 reversed-phase column. Use a mobile phase of methanol and water, adjusting the gradient to achieve optimal separation.

  • Crystallization: Concentrate the purified this compound fraction and crystallize from a suitable solvent system, such as methanol-water or ethyl acetate-hexane.

Characterization by Mass Spectrometry and NMR

Mass Spectrometry (MS):

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of this compound.[2]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Analysis: Monitor for the protonated molecule [M+H]⁺ and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are suitable solvents.

  • Analysis: The characteristic chemical shifts and coupling constants of the protons and carbons in the trichothecene core and the macrocyclic side chain provide a definitive structural signature.

Signaling Pathway and Experimental Workflow Diagrams

Verrucarin_J_Apoptosis_Pathway Verrucarin_J This compound Ribosome 60S Ribosome Verrucarin_J->Ribosome Binds to ROS ROS Generation Verrucarin_J->ROS Akt_NFkB Inhibition of Akt/NF-κB/mTOR Verrucarin_J->Akt_NFkB Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Ribotoxic_Stress Ribotoxic Stress Response Protein_Synthesis_Inhibition->Ribotoxic_Stress Ribotoxic_Stress->ROS p38_JNK p38 MAPK / JNK Activation Ribotoxic_Stress->p38_JNK Mitochondrion Mitochondrion ROS->Mitochondrion p38_JNK->Mitochondrion Bcl2_down Bcl-2 ↓ Akt_NFkB->Bcl2_down Bax_up Bax ↑ Akt_NFkB->Bax_up Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_down->Mitochondrion Bax_up->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Verrucarin_J_Isolation_Workflow Start Fungal Culture (Stachybotrys chartarum) Extraction Solvent Extraction (Ethyl Acetate) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Silica_Chrom Silica Gel Chromatography Concentration->Silica_Chrom HPLC HPLC Purification (C18 Column) Silica_Chrom->HPLC Characterization Characterization (MS, NMR) HPLC->Characterization End Pure this compound Characterization->End

Caption: Experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound remains a mycotoxin of significant interest due to its prevalence in contaminated indoor environments and its potent biological activities. Its ability to inhibit protein synthesis and induce apoptosis makes it a valuable tool for studying these fundamental cellular processes. Furthermore, its cytotoxic properties against cancer cells suggest potential, albeit challenging, avenues for therapeutic development. This technical guide provides a foundational understanding of this compound, from its historical discovery to its molecular mechanism of action, and offers practical guidance for its experimental investigation. Further research is warranted to fully elucidate its toxicological profile and explore its potential applications in biomedical research.

References

Natural occurrence of Verrucarin J in water-damaged buildings

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Water-damaged buildings present a significant environmental health challenge, primarily due to the proliferation of toxigenic molds. Among the mycotoxins of concern, Verrucarin J, a potent macrocyclic trichothecene produced by Stachybotrys chartarum (commonly known as "black mold"), represents a considerable toxicological threat. This technical guide provides a comprehensive overview of the natural occurrence of this compound in indoor environments, detailing its prevalence on various building materials. It further outlines the analytical methodologies for its detection and quantification and delves into the molecular signaling pathways impacted by this mycotoxin, offering crucial insights for researchers, scientists, and professionals in drug development.

Introduction

The presence of mold in water-damaged buildings is a well-documented issue, with significant implications for indoor air quality and human health. Stachybotrys chartarum is a toxigenic fungus that thrives on cellulose-rich materials in persistently damp conditions.[1] This mold species is a known producer of a variety of mycotoxins, including the highly toxic macrocyclic trichothecenes. This compound is a member of this mycotoxin family and is recognized for its potent cytotoxicity.[1][2] Exposure to this compound and other co-occurring mycotoxins is primarily through the inhalation of contaminated dust particles and mold spores.[3][4] Understanding the prevalence, detection, and toxicological mechanisms of this compound is paramount for risk assessment, the development of diagnostic and therapeutic strategies, and the formulation of effective remediation protocols.

Natural Occurrence and Quantitative Data

This compound, along with other macrocyclic trichothecenes, has been detected and quantified in various samples collected from water-damaged indoor environments. The type of building material significantly influences the extent of mycotoxin production.[1]

Table 1: Quantitative Analysis of Macrocyclic Trichothecenes (including this compound) on Various Building Materials

Building MaterialMycotoxin GroupConcentration RangeAnalytical MethodReference
Gypsum Wallboard (Paper Siding)Macrocyclic TrichothecenesHighest concentrations observed, with a significant increase over time. Up to 30 µg/cm² reported.[1][5]UPLC-MS/MS[1]
WallpaperMacrocyclic TrichothecenesRanged from 20-66 µg/cm².[5][6]LC-MS/MS[6]
Fiberglass Batt InsulationMacrocyclic TrichothecenesNotable levels detected.UPLC-MS/MS[1]
Wood and Wood ProductsMacrocyclic TrichothecenesNotable levels detected.UPLC-MS/MS[1]
Settled DustVerrucarol (hydrolysis product)Detected, indicating presence of parent trichothecenes.GC-MS/MS[7][8]

Note: Many studies report on the broader class of macrocyclic trichothecenes or their hydrolysis products due to analytical methodologies. This compound is a key component of this toxic mixture produced by S. chartarum.

Experimental Protocols

The accurate detection and quantification of this compound in environmental samples are critical for exposure assessment. The most widely accepted and sensitive method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection
  • Building Materials (e.g., Gypsum Board, Wallpaper):

    • Aseptically collect samples of visibly mold-contaminated materials using a sterile scalpel or coring tool.

    • Place the sample in a sterile, airtight container (e.g., a sealed bag or glass vial).

    • Store samples at -20°C prior to analysis to prevent degradation of the mycotoxins.

  • Dust Samples:

    • Collect settled dust from surfaces using a high-efficiency particulate air (HEPA) vacuum cleaner equipped with a specialized dust collection filter or by wiping a defined area with a sterile wipe.[9]

    • Transfer the collected dust into a sterile container.

    • Homogenize the dust sample by sieving to obtain a fine, uniform powder.[9]

Sample Preparation and Extraction
  • Homogenization: Weigh a precise amount of the homogenized building material or dust sample (e.g., 50 mg of dust).[9]

  • Extraction Solvent: Prepare an extraction solvent, typically a mixture of organic solvents such as methanol/2-propanol (9/1, v/v) or acetonitrile/water (85/15, v/v).[9][10]

  • Extraction:

    • Add a defined volume of the extraction solvent to the sample.[9]

    • Vortex the mixture to ensure thorough mixing.

    • Sonication in an ultrasonic bath for a specified period (e.g., 30 minutes) to enhance the extraction efficiency.[9][10]

  • Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 x g for 5 minutes) to pellet solid debris.[9]

  • Filtration: Carefully transfer the supernatant to a clean vial, passing it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter.

  • Dilution: The filtered extract may require dilution with the initial mobile phase of the LC-MS/MS system to minimize matrix effects.[9]

LC-MS/MS Analysis
  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a binary solvent system, such as water with a modifier (e.g., ammonium formate and formic acid) and an organic solvent like methanol or acetonitrile.

    • Flow Rate and Temperature: Optimized based on the specific column and method.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

  • Quantification: Generate a calibration curve using certified this compound standards. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Workflow for this compound Analysis

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis BuildingMaterial Building Material Homogenization Homogenization BuildingMaterial->Homogenization Dust Dust Dust->Homogenization Extraction Extraction with Organic Solvents Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LCMSMS LC-MS/MS Analysis Filtration->LCMSMS Quantification Quantification LCMSMS->Quantification

Caption: Experimental workflow for the analysis of this compound.

Molecular Signaling Pathways

This compound, like other trichothecenes, exerts its toxicity by potently inhibiting protein synthesis. This occurs through its high-affinity binding to the peptidyl transferase center of the 60S ribosomal subunit, leading to a cascade of cellular stress responses.[2][11]

Ribotoxic Stress Response

The binding of this compound to the ribosome triggers a signaling cascade known as the ribotoxic stress response .[11][12] This is a primary mechanism by which the cell responds to insults that disrupt the function of the ribosome. A key event in this response is the activation of mitogen-activated protein kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK).[12][13]

ribotoxic_stress_response VerrucarinJ This compound Ribosome Ribosome (60S Subunit) VerrucarinJ->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis RibotoxicStress Ribotoxic Stress Response Ribosome->RibotoxicStress Triggers MAPKs MAPK Activation (p38, JNK) RibotoxicStress->MAPKs Downstream Downstream Cellular Effects MAPKs->Downstream

Caption: Ribotoxic stress response initiated by this compound.

Induction of Apoptosis

The activation of MAPKs and the generation of reactive oxygen species (ROS) by this compound can lead to the induction of apoptosis, or programmed cell death.[2][14] While research on this compound is ongoing, studies on the closely related Verrucarin A provide a model for its pro-apoptotic signaling. This pathway involves the modulation of key survival and death signaling molecules.

One proposed mechanism involves the inhibition of the pro-survival Akt/NF-κB/mTOR signaling pathway.[15][16] The downregulation of this pathway, coupled with the activation of pro-apoptotic proteins, tips the cellular balance towards apoptosis.

apoptosis_signaling_pathway VerrucarinJ This compound ROS Reactive Oxygen Species (ROS) Generation VerrucarinJ->ROS Akt Akt VerrucarinJ->Akt Caspases Caspase Activation VerrucarinJ->Caspases Apoptosis Apoptosis ROS->Apoptosis NFkB NF-κB Akt->NFkB mTOR mTOR NFkB->mTOR ProSurvival Pro-Survival Signaling mTOR->ProSurvival ProSurvival->Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

Conclusion and Future Directions

This compound is a significant mycotoxin found in water-damaged buildings, posing a potential health risk to occupants. Its presence on common building materials necessitates robust detection and quantification methods, with LC-MS/MS being the current gold standard. The primary mechanism of this compound's toxicity is the induction of the ribotoxic stress response, leading to the activation of MAPK signaling and subsequent apoptosis.

For researchers and professionals in drug development, a deeper understanding of the specific molecular targets and signaling pathways affected by this compound is crucial. This knowledge can aid in the development of biomarkers for exposure, novel therapeutic interventions for mycotoxin-related illnesses, and potentially inform the design of antifungal agents that inhibit mycotoxin production. Further research is warranted to elucidate the full spectrum of this compound's biological effects and to establish definitive dose-response relationships in human populations.

References

Verrucarin J: A Potent Inducer of Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Verrucarin J, a macrocyclic trichothecene mycotoxin, has emerged as a compound of significant interest in oncology research due to its potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the mechanisms underlying this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel anticancer therapeutics.

Core Mechanism of Action: Induction of Apoptosis

This compound exerts its anticancer effects primarily through the induction of programmed cell death, or apoptosis. This process is initiated and executed through a complex network of signaling pathways, ultimately leading to the controlled dismantling of the cancer cell. Key events in this compound-induced apoptosis include the inhibition of critical survival pathways and the activation of pro-apoptotic factors.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

1. Inhibition of the AKT/NF-κB/Bcl-2 Axis: In metastatic colon cancer cells, this compound effectively suppresses the AKT/NF-κB/Bcl-2 signaling pathway.[1][2] The PI3K/AKT pathway is a central regulator of cell survival, and its inhibition by this compound leads to a downstream decrease in the activity of the transcription factor NF-κB. NF-κB is crucial for the expression of anti-apoptotic proteins, including Bcl-2. By downregulating this axis, this compound shifts the balance towards apoptosis. This is evidenced by the increased expression of cleaved Poly (ADP-ribose) polymerase (PARP), cleaved caspase-3, and cleaved caspase-9, all hallmarks of apoptosis.[1][2]

2. Suppression of Notch1 Signaling: this compound has also been demonstrated to inhibit Notch1 signaling, which is implicated in the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and metastasis.[1][2][3] The downregulation of Notch1 signaling by this compound contributes to its anti-metastatic potential.

3. Inhibition of EGFR Signaling: In non-small cell lung cancer (NSCLC) cells, this compound has been noted to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] The EGFR pathway is a critical driver of cell proliferation and survival in many cancers, and its inhibition is a well-established therapeutic strategy.

The intricate interplay of these signaling cascades culminates in the activation of the apoptotic machinery.

Verrucarin_J This compound EGFR EGFR Verrucarin_J->EGFR Inhibits AKT AKT Verrucarin_J->AKT Inhibits Notch1 Notch1 Verrucarin_J->Notch1 Inhibits Caspase_9 Caspase-9 Verrucarin_J->Caspase_9 Activates EGFR->AKT NFkB NF-κB AKT->NFkB Bcl2 Bcl-2 NFkB->Bcl2 Bcl2->Caspase_9 Inhibits EMT EMT Notch1->EMT Caspase_3 Caspase-3 Caspase_9->Caspase_3 PARP PARP Caspase_3->PARP Cleaves Apoptosis Apoptosis Caspase_3->Apoptosis PARP->Apoptosis Contributes to

This compound Signaling Pathways

Quantitative Data on this compound Activity

The cytotoxic efficacy of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of a compound.

Cell LineCancer TypeAssayIC50Reference
HCT116Colon CancerMTTMentioned, but specific value not in abstract[1][2]
SW-620Metastatic Colon CancerMTTMentioned, but specific value not in abstract[1][2]
H460Non-Small Cell Lung CancerNot SpecifiedNot Specified[4]
A549Non-Small Cell Lung CancerNot SpecifiedNot Specified[4]

Note: While the referenced literature indicates the determination of IC50 values, the specific numerical data is not available in the abstracts. Access to the full-text articles is required for this information.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to characterize the apoptotic effects of this compound, based on standard laboratory practices.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • Cancer cell lines (e.g., HCT116, SW-620, H460, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 Seed Seed Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with This compound Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read Absorbance (570 nm) Add_DMSO->Read

MTT Assay Workflow
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations and for the appropriate time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Caspase-9, Bcl-2, p-AKT, AKT, p-EGFR, EGFR, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

cluster_0 Protein Extraction cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Lysis Cell Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

Western Blotting Workflow

Conclusion

This compound demonstrates significant promise as an anticancer agent by effectively inducing apoptosis in various cancer cell lines. Its ability to target multiple critical survival pathways, including the AKT/NF-κB and Notch1 signaling cascades, underscores its potential for further development. This technical guide provides a foundational understanding of its mechanism of action and offers standardized protocols for its investigation. Further research, particularly to elucidate its in vivo efficacy and to obtain more extensive quantitative data across a broader range of cancer types, is warranted to fully realize the therapeutic potential of this compound.

References

Verrucarin J: An In-depth Technical Guide on its Impact on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin J is a macrocyclic trichothecene mycotoxin produced by various species of fungi, including Stachybotrys chartarum and Myrothecium roridum.[1] Trichothecenes are known for their potent cytotoxicity, primarily through the inhibition of protein synthesis.[1] Recent research has highlighted the potential of this compound as an anti-cancer agent due to its ability to induce apoptosis and modulate key cellular signaling pathways involved in cell survival and proliferation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action and its impact on critical cellular signaling cascades, with a focus on the PI3K/Akt and NF-κB pathways.

Mechanism of Action

The primary mechanism of action for trichothecenes, including this compound, is the inhibition of protein synthesis via binding to the 60S ribosomal subunit. This disruption of translation leads to a cellular stress response that can trigger downstream signaling events, ultimately culminating in apoptosis.[1] Furthermore, this compound has been shown to induce the production of reactive oxygen species (ROS), which can contribute to its cytotoxic effects.

Impact on Cellular Signaling Pathways

This compound has been demonstrated to significantly impact key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Studies on the closely related compound Verrucarin A have shown that it effectively down-regulates the phosphorylation of Akt (p-Akt) and mTOR (p-mTOR).[2][3] This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism through which Verrucarin A exerts its anti-proliferative and pro-apoptotic effects in cancer cells.[2][3] While direct quantitative data for this compound's effect on this pathway is still emerging, its structural similarity to Verrucarin A and its observed impact on downstream components suggest a similar mechanism of action.

The NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting the expression of anti-apoptotic proteins. Research has shown that this compound can inhibit the AKT/NF-κB/Bcl-2 signaling axis in metastatic colon cancer. By suppressing this pathway, this compound reduces the expression of pro-survival proteins and sensitizes cancer cells to apoptosis.

The MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Studies on various trichothecenes have revealed their ability to activate stress-activated protein kinases (SAPK)/c-Jun N-terminal kinase (JNK) and p38 MAPK, while the effect on the extracellular signal-regulated kinase (ERK) can be inhibitory.[4] The activation of JNK and p38 MAPK is often associated with the induction of apoptosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is achieved through the modulation of several key apoptotic regulators.

Intrinsic Apoptotic Pathway

This compound has been shown to influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it can lead to the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bcl-2 family protein ratio results in increased mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of caspases, the key executioners of apoptosis.

Extrinsic Apoptotic Pathway

While the primary focus has been on the intrinsic pathway, the interplay between NF-κB and apoptosis suggests a potential role for this compound in modulating the extrinsic apoptotic pathway as well. Further research is needed to fully elucidate this connection.

Quantitative Data

While extensive quantitative data for this compound is still being compiled, the following table summarizes the available information on its cytotoxic activity.

Cell LineCancer TypeIC50 ValueReference
HCT 116Colon CarcinomaNot explicitly stated, but significant growth inhibition observedResearchGate
A549Lung CarcinomaNot explicitly stated, but apoptosis induced
SW-620Metastatic Colon CarcinomaNot explicitly stated, but apoptosis induced

Note: There is a notable lack of comprehensive IC50 data for this compound across a wide range of cancer cell lines in publicly available literature. Much of the detailed quantitative analysis has been performed on the closely related compound, Verrucarin A.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its effects on cellular signaling.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Proteins

Objective: To analyze the effect of this compound on the expression and phosphorylation of proteins in the Akt and NF-κB signaling pathways.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB p65, NF-κB p65, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Methodology:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

G VerrucarinJ This compound Ribosome Ribosome (Protein Synthesis) VerrucarinJ->Ribosome Inhibits ROS ROS Production VerrucarinJ->ROS Induces Akt Akt VerrucarinJ->Akt Inhibits CellStress Cellular Stress Ribosome->CellStress Apoptosis Apoptosis CellStress->Apoptosis ROS->Apoptosis PI3K PI3K PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival Akt->Proliferation Bcl2 Bcl-2 NFkB->Bcl2 NFkB->Proliferation Bcl2->Apoptosis Inhibits G start Start: Seed Cells in 96-well Plate treat Treat with this compound (various concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 4 hours mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data: Calculate IC50 read->analyze

References

Verrucarin J: A Technical Guide to Environmental Sources, Exposure, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin J is a potent macrocyclic trichothecene mycotoxin produced predominantly by the fungus Stachybotrys chartarum, commonly known as black mold.[1][2] This toxin is a significant concern in water-damaged buildings, where the mold proliferates on cellulose-rich materials.[3][4] Exposure to this compound and other co-occurring mycotoxins has been associated with a range of adverse health effects, making its detection and quantification in the environment a critical area of research. This technical guide provides an in-depth overview of the environmental sources, exposure routes, analytical methodologies for detection, and the cellular signaling pathways affected by this compound.

Environmental Sources and Exposure Routes

The primary environmental source of this compound is the growth of Stachybotrys chartarum on damp or water-damaged building materials.[1][3] This mold thrives on materials with high cellulose content and low nitrogen, such as gypsum board, wallpaper, ceiling tiles, and wood.[3][4] Several other fungal species, including those from the Myrothecium group, are also known to produce this compound.[5]

Human and animal exposure to this compound can occur through three primary routes:

  • Inhalation: this compound can become airborne on fungal spores, hyphal fragments, and dust particles.[1][2][6] These small particles can be easily inhaled, leading to respiratory exposure. Inhalation is considered a significant and potentially the most dangerous route of exposure.[7]

  • Ingestion: Contamination of food and feed with mycotoxin-producing fungi can lead to oral ingestion of this compound.

  • Dermal Absorption: As a lipophilic molecule, this compound can be absorbed through the skin upon direct contact with contaminated materials.[1]

The logical relationship between the fungal source, environmental contamination, and exposure routes is illustrated in the following diagram.

Environmental Sources and Exposure Routes of this compound cluster_source Environmental Source cluster_media Environmental Media cluster_exposure Exposure Routes Stachybotrys chartarum Stachybotrys chartarum Water-Damaged Building Materials Water-Damaged Building Materials Stachybotrys chartarum->Water-Damaged Building Materials Growth Airborne Particles (Spores, Dust) Airborne Particles (Spores, Dust) Water-Damaged Building Materials->Airborne Particles (Spores, Dust) Aerosolization Settled Dust Settled Dust Water-Damaged Building Materials->Settled Dust Deposition Contaminated Surfaces Contaminated Surfaces Water-Damaged Building Materials->Contaminated Surfaces Inhalation Inhalation Airborne Particles (Spores, Dust)->Inhalation Ingestion Ingestion Settled Dust->Ingestion Hand-to-mouth Dermal_Contact Dermal Contact Contaminated Surfaces->Dermal_Contact

Caption: Environmental sources and exposure routes of this compound.

Quantitative Data on Environmental Contamination

The concentration of this compound in environmental samples can vary widely depending on the extent of fungal growth, the substrate material, and environmental conditions. The following table summarizes available quantitative data for this compound and related macrocyclic trichothecenes in various environmental media.

Environmental MediumMycotoxinConcentrationReference
WallpaperSum of 4 major macrocyclic trichothecenes (including this compound)112.1 mg/m²[8]
WallpaperSatratoxin H (a related macrocyclic trichothecene)up to 12.0 µg/cm²[5][9]
Settled DustVerrucarol (hydrolysis product of macrocyclic trichothecenes)19 to 43 pg/mg[10]
Fungal Culture (Rice)This compound12 mg per 800g of rice[11]
Airborne DustMacrocyclic trichothecenes<10 to >1,300 pg/m³[12]

Experimental Protocols for Detection and Quantification

The analysis of this compound in environmental samples primarily relies on two analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the simultaneous detection and quantification of multiple mycotoxins, including this compound.

1. Sample Preparation (Dust and Building Materials):

  • Extraction: A known weight of the homogenized sample (e.g., 50 mg of fine dust) is extracted with an organic solvent mixture, typically acetonitrile/water (e.g., 84:16, v/v) or methanol/2-propanol (9:1, v/v).[5][13][14]

  • Homogenization: The sample and solvent are homogenized using a vortex mixer and/or sonication for a specified period (e.g., 30 minutes).[13][14]

  • Centrifugation: The extract is centrifuged to pellet solid debris.[14]

  • Cleanup (Optional but Recommended): The supernatant may be further purified using solid-phase extraction (SPE) or immunoaffinity columns to remove matrix interferences.[5]

  • Final Preparation: The cleaned extract is typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The extract is injected onto a reversed-phase C18 column (e.g., Phenomenex Gemini NX-C18 or Agilent Zorbax Eclipse Plus C18).[13] A gradient elution is performed using a mobile phase consisting of an aqueous component (e.g., water with ammonium formate and formic acid) and an organic component (e.g., methanol or acetonitrile).[15][16]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. Detection and quantification are achieved using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for this compound.

The general workflow for LC-MS/MS analysis is depicted below.

General LC-MS/MS Workflow for this compound Analysis Sample Environmental Sample (Dust, Building Material) Extraction Extraction Sample->Extraction Cleanup Cleanup (SPE or Immunoaffinity) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that utilizes the specific binding of an antibody to the target mycotoxin. For this compound, a competitive ELISA format is typically used.

1. Principle of Competitive ELISA: In a competitive ELISA, a known amount of enzyme-labeled this compound (conjugate) competes with the this compound present in the sample for a limited number of binding sites on an antibody-coated microplate well. The amount of color produced by the subsequent addition of a substrate is inversely proportional to the concentration of this compound in the sample.

2. General Protocol for Competitive ELISA:

  • Sample Extraction: The sample is extracted with a suitable solvent (e.g., methanol/water).

  • Assay Procedure:

    • Aliquots of the sample extract and a this compound-enzyme conjugate are added to the antibody-coated microplate wells.

    • The plate is incubated to allow for competitive binding.

    • The wells are washed to remove unbound components.

    • A substrate solution is added, which reacts with the bound enzyme to produce a color change.

    • A stop solution is added to terminate the reaction.

  • Detection: The absorbance of each well is measured using a microplate reader. The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve.[17][18][19]

Cellular Signaling Pathways Affected by this compound

This compound, like other trichothecenes, exerts its toxicity by inhibiting protein synthesis.[20] This occurs through its binding to the 60S ribosomal subunit, which triggers a "ribotoxic stress response."[21] This response activates several downstream signaling cascades, ultimately leading to cellular effects such as apoptosis (programmed cell death) and inflammation.

While specific signaling pathways for this compound are still under investigation, studies on the closely related Verrucarin A and other trichothecenes have elucidated key molecular targets. This compound has been shown to inhibit the AKT/NFκB/Bcl-2 signaling axis in colorectal cancer cells.[4] Furthermore, Verrucarin A has been demonstrated to induce apoptosis through the inhibition of the prosurvival Akt/NF-κB/mTOR signaling pathway and through the activation of the ROS-mediated EGFR/MAPK/Akt pathway.[22][23] It is highly probable that this compound engages similar pathways.

The diagram below illustrates a plausible signaling pathway for this compound-induced apoptosis, based on current knowledge of related trichothecenes.

Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_inhibition Inhibition of Pro-Survival Pathways cluster_activation Activation of Pro-Apoptotic Pathways Verrucarin_J This compound Akt Akt Verrucarin_J->Akt ROS ROS Verrucarin_J->ROS NFkB NF-κB Akt->NFkB mTOR mTOR Akt->mTOR Bcl2 Bcl-2 NFkB->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis MAPK MAPK (p38, JNK) ROS->MAPK Caspases Caspase Cascade MAPK->Caspases Caspases->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound is a hazardous mycotoxin with significant environmental and health implications. Its presence in water-damaged buildings necessitates reliable methods for detection and a thorough understanding of its toxic mechanisms. This guide has provided a comprehensive overview of the current knowledge regarding this compound, from its environmental origins and exposure pathways to detailed analytical protocols and its impact on cellular signaling. Continued research is essential to further elucidate the specific signaling pathways of this compound, develop more rapid and field-deployable detection methods, and establish clear guidelines for risk assessment and remediation in contaminated environments.

References

Inhalation Toxicity of Airborne Verrucarin J: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verrucarin J, a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, represents a significant concern for indoor air quality and occupational health.[1][2] Inhalation of aerosolized this compound, often associated with fungal spores or smaller respirable particles, can lead to significant pulmonary and systemic toxicity.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's inhalation toxicity, including its mechanism of action, available toxicological data, and detailed experimental protocols for its study. The primary mechanism of this compound toxicity involves the inhibition of protein synthesis, triggering a ribotoxic stress response that activates mitogen-activated protein kinase (MAPK) signaling pathways, ultimately leading to apoptosis.[4] While specific quantitative inhalation toxicity data for this compound remains limited, this guide consolidates available information on closely related macrocyclic trichothecenes to provide a robust framework for researchers.

Quantitative Toxicological Data

Table 2.1: Acute Toxicity of Macrocyclic Trichothecenes

MycotoxinAnimal ModelRoute of AdministrationLD50Key FindingsReference
Satratoxin GMouseIntraperitoneal (i.p.)1.23 mg/kgInduces lethality.[5]
Satratoxin GMouseIntranasal500 µg/kgInduces apoptosis of olfactory sensory neurons.[5]
Satratoxin GRhesus MacaqueIntranasal20 µg (single dose) or 5 µg (daily for 4 days)Induces acute rhinitis and apoptosis of olfactory sensory neurons.[6]

Table 2.2: In Vitro Cytotoxicity of Macrocyclic Trichothecenes

MycotoxinCell LineIC50EffectReference
Satratoxin GHepG2, Hep-2, Caco-2, A204, U937, Jurkat2.2-9.7 ng/mLCytotoxic[5]
Satratoxin GPC-12 (neuronal cells)10-25 ng/mLInduces apoptosis[7]

Mechanism of Action: Ribotoxic Stress and MAPK Signaling

The primary molecular mechanism underlying the toxicity of this compound and other trichothecenes is the inhibition of protein synthesis.[4] This occurs through their binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase center and disrupts the elongation step of translation. This ribosomal insult triggers a cellular cascade known as the ribotoxic stress response .

The ribotoxic stress response activates stress-activated protein kinases (SAPKs), primarily c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[4] Activation of these pathways can lead to a variety of cellular outcomes, including inflammation and apoptosis (programmed cell death).[4] In the context of pulmonary exposure, this can manifest as damage to the lung epithelium and an inflammatory response.

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by this compound and related trichothecenes.

Ribotoxic_Stress_Response cluster_extracellular Extracellular cluster_cellular Cellular Verrucarin_J This compound Ribosome Ribosome (60S) Verrucarin_J->Ribosome Binds to Cell_Membrane Cell Membrane Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Ribotoxic_Stress Ribotoxic Stress Response Protein_Synthesis_Inhibition->Ribotoxic_Stress MAPK_Activation MAPK Activation (p38, JNK) Ribotoxic_Stress->MAPK_Activation Apoptosis Apoptosis MAPK_Activation->Apoptosis Inflammation Inflammation MAPK_Activation->Inflammation

Figure 1. Ribotoxic Stress Response Pathway. Max Width: 760px.

MAPK_Signaling_Cascade Ribotoxic_Stress Ribotoxic Stress MAPKKK MAPKKK (e.g., ASK1, MEKK1) Ribotoxic_Stress->MAPKKK MAPKK_p38 MAPKK (MKK3/6) MAPKKK->MAPKK_p38 MAPKK_JNK MAPKK (MKK4/7) MAPKKK->MAPKK_JNK p38_MAPK p38 MAPK MAPKK_p38->p38_MAPK Transcription_Factors_p38 Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors_p38 JNK JNK MAPKK_JNK->JNK Transcription_Factors_JNK Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors_JNK Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors_p38->Cellular_Response Transcription_Factors_JNK->Cellular_Response

Figure 2. MAPK Signaling Cascade. Max Width: 760px.

Experimental Protocols

Detailed protocols for conducting inhalation toxicity studies with this compound are not explicitly published. However, methodologies used for Stachybotrys chartarum spores and other mycotoxins can be adapted. The following sections outline key experimental procedures.

Mycotoxin and Spore Preparation
  • Culturing: Stachybotrys chartarum is cultured on a suitable medium, such as potato dextrose agar or rice, to promote sporulation and mycotoxin production.[7]

  • Extraction and Purification: For studies with purified this compound, the toxin is extracted from the culture medium using organic solvents (e.g., ethyl acetate, methanol) and purified using chromatographic techniques like silica gel column chromatography and high-performance liquid chromatography (HPLC).

  • Spore Harvesting: For spore inhalation studies, spores are harvested from mature cultures, typically by washing or vacuuming the surface. The spore suspension is then washed and quantified.

Aerosol Generation and Exposure

Aerosolization of mycotoxins can be achieved through various methods, depending on whether the study uses purified toxin or whole spores.

  • Dry Aerosol Generation (Spores): A common method involves using a dry powder aerosol generator. The spore-containing material (e.g., dried rice culture) is placed in the generator, which uses mechanical or acoustic energy to disperse the spores into a controlled airflow.

  • Liquid Aerosol Generation (Purified Toxin): A solution of the purified mycotoxin in a suitable solvent (e.g., ethanol, water with a surfactant) can be aerosolized using a nebulizer or a Collison-type atomizer.

  • Exposure System: Animals are typically exposed in whole-body or nose-only inhalation chambers. Nose-only exposure is often preferred to minimize dermal and oral exposure. The chamber atmosphere is continuously monitored for aerosol concentration, particle size distribution, temperature, and humidity.

Experimental_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis Culture 1. Fungal Culture (S. chartarum) Harvesting 2. Spore/Mycotoxin Harvesting Culture->Harvesting Aerosol_Generation 3. Aerosol Generation Harvesting->Aerosol_Generation Inhalation_Chamber 4. Animal Exposure (Nose-only) Aerosol_Generation->Inhalation_Chamber BAL 5. Bronchoalveolar Lavage (BAL) Inhalation_Chamber->BAL Histopathology 6. Histopathology of Lung Tissue Inhalation_Chamber->Histopathology Biochemical_Assays 7. Biochemical Assays (Cytokines, MAPK) Inhalation_Chamber->Biochemical_Assays

Figure 3. Experimental Workflow. Max Width: 760px.
Post-Exposure Analysis

Following exposure, a variety of endpoints are assessed to determine the toxic effects of the inhaled this compound.

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged with a sterile saline solution to collect cells and fluid from the lower respiratory tract. BAL fluid can be analyzed for:

    • Cell differentials: To assess the influx of inflammatory cells (e.g., neutrophils, macrophages).

    • Total protein: As an indicator of increased permeability of the alveolar-capillary barrier.

    • Lactate dehydrogenase (LDH) activity: As a marker of cell cytotoxicity.

    • Cytokine and chemokine levels: (e.g., TNF-α, IL-1β, IL-6) to quantify the inflammatory response.

  • Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to examine for pathological changes such as inflammation, edema, necrosis, and apoptosis.

  • Biochemical and Molecular Analyses: Lung tissue homogenates can be used for:

    • Western blotting: To detect the activation (phosphorylation) of MAPK pathway proteins (p38, JNK).

    • ELISA: To quantify levels of inflammatory mediators.

    • TUNEL assay or caspase activity assays: To detect and quantify apoptosis.

Conclusion and Future Directions

This compound is a potent airborne mycotoxin with significant potential for inducing pulmonary toxicity through the inhibition of protein synthesis and activation of the ribotoxic stress response. While direct quantitative inhalation toxicity data for this compound is lacking, studies on closely related macrocyclic trichothecenes provide valuable insights into its potential hazards. Future research should focus on establishing a definitive inhalation LC50 for this compound and further elucidating the specific downstream targets of the MAPK signaling pathways in pulmonary cells. A deeper understanding of these mechanisms is crucial for developing effective strategies for risk assessment and potential therapeutic interventions for individuals exposed to this hazardous mycotoxin.

References

An In-depth Technical Guide on the Interaction of Verrucarin J with the 60S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between the trichothecene mycotoxin, Verrucarin J, and the eukaryotic 60S ribosomal subunit. The document details the mechanism of action, the specific binding site, and the consequential inhibition of protein synthesis. Methodologies for key experimental procedures are outlined, and available quantitative data for the closely related Verrucarin A are presented to offer a comparative context.

Introduction

This compound is a macrocyclic trichothecene mycotoxin produced by various fungal species, including those from the genus Stachybotrys.[1][2] Like other members of the trichothecene family, this compound is a potent inhibitor of eukaryotic protein synthesis.[3] This inhibitory action is the primary mechanism behind its cytotoxicity.[2][4] Understanding the precise molecular interactions between this compound and the ribosome is crucial for toxicology, drug development, and mitigating the health risks associated with exposure to this mycotoxin. This guide synthesizes current structural and functional data to provide a detailed technical resource on this topic.

Mechanism of Action: Inhibition of Protein Synthesis

The primary toxic effect of this compound and other trichothecenes is the inhibition of protein synthesis.[3][4] These molecules are known to interfere with all three major stages of translation: initiation, elongation, and termination.[3][5] this compound, being a macrocyclic trichothecene, is a particularly potent inhibitor.[2]

The binding of this compound to the ribosome induces a "ribotoxic stress response," which can activate downstream signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs), leading to cellular effects like apoptosis.[3] The core mechanism, however, is the physical obstruction of the ribosome's function.

This compound binds to the 60S ribosomal subunit, specifically at the peptidyl transferase center (PTC).[6] The PTC is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids. By occupying this critical site, this compound acts as an A-site inhibitor, sterically hindering the binding of the aminoacyl-tRNA to the A-site.[6] This prevents the addition of the next amino acid to the growing polypeptide chain, thereby stalling protein synthesis.

G cluster_ribosome 60S Ribosomal Subunit A-Site A-Site P-Site P-Site A-Site->P-Site Translocation Inhibition Inhibition A-Site->Inhibition E-Site E-Site P-Site->E-Site Translocation Polypeptide_Chain Polypeptide_Chain P-Site->Polypeptide_Chain Peptide Bond Formation Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->A-Site Binds Verrucarin_J Verrucarin_J Verrucarin_J->A-Site Binds and Blocks Inhibition->P-Site

Figure 1: Mechanism of protein synthesis inhibition by this compound.

Binding Site on the 60S Ribosomal Subunit

Detailed structural information for the binding of this compound to the ribosome is inferred from the high-resolution crystal structure of the closely related Verrucarin A in complex with the Saccharomyces cerevisiae 80S ribosome (PDB ID: 4U50).[7][8] Verrucarin A, like other trichothecenes, binds within a pocket in the peptidyl transferase center of the 60S subunit, formed exclusively by the 25S rRNA (in yeast).[4][7]

The binding pocket is located at the A-site of the PTC. Key interactions involve hydrogen bonds, nonpolar pi-stacking, and metal ion coordination with specific nucleotides of the 25S rRNA.[9] The macrocyclic ring of Verrucarin A introduces additional contacts compared to simpler trichothecenes, contributing to its high affinity and potent inhibitory activity. The binding of the toxin can also induce conformational changes in the rRNA nucleotides of the binding pocket.[6][9]

The following table summarizes the key interactions of Verrucarin A with the 25S rRNA of the yeast ribosome, which are expected to be highly conserved for this compound.

Interacting Atom/Group on Verrucarin AInteracting Nucleotide (Yeast 25S rRNA)Type of Interaction
Oxygen in C12,13-epoxide ringG2816Hydrogen Bond
C3-OH groupA2820Hydrogen Bond
Macrocyclic ester linkageU2873, U2875Van der Waals
Trichothecene coreU2821Hydrophobic stacking

This data is derived from the analysis of the Verrucarin A-ribosome complex (PDB: 4U50) as reported by Wang et al. (2021).[9]

Quantitative Data

CompoundAssaySystemIC50Reference
Verrucarin AIL-2 Production InhibitionEL-4 thymoma cells≥1 ng/ml[10]
Verrucarin ACytotoxicity (MTT assay)EL-4 thymoma cells≥0.5 ng/ml[10]

Experimental Protocols

X-ray Crystallography of the Ribosome-Inhibitor Complex

The methodology for determining the structure of the Verrucarin A-ribosome complex (PDB: 4U50) provides a template for structural studies of this compound.[8]

  • Ribosome Purification: 80S ribosomes are purified from Saccharomyces cerevisiae using established protocols involving sucrose gradient centrifugation.

  • Complex Formation: Purified 80S ribosomes are incubated with a molar excess of the inhibitor (e.g., Verrucarin A or J) to ensure saturation of the binding site.

  • Crystallization: The ribosome-inhibitor complex is crystallized using vapor diffusion methods. This is a critical and often challenging step for large macromolecular assemblies like the ribosome.

  • Data Collection: Diffraction data are collected from the crystals at a synchrotron source. Cryo-cooling is typically used to protect the crystals from radiation damage.

  • Structure Determination: The structure is solved using molecular replacement, with an existing ribosome structure as a search model. The inhibitor is then manually fitted into the electron density map, and the entire complex is refined.

In Vitro Translation Inhibition Assay

This assay is used to quantify the inhibitory effect of a compound on protein synthesis.[11]

  • System Preparation: A cell-free in vitro translation system is used, which can be prepared from rabbit reticulocytes or wheat germ, or obtained commercially. These systems contain all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors).

  • Template: A messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or β-galactosidase) is added to the system.

  • Inhibitor Addition: The inhibitor (this compound) is added at a range of concentrations. A control reaction with no inhibitor is also prepared.

  • Translation Reaction: The reaction is initiated by adding the necessary energy source (ATP and GTP) and incubated at an optimal temperature (e.g., 30-37°C) for a set period.

  • Quantification: The amount of reporter protein synthesized is quantified by measuring its activity (e.g., luminescence for luciferase or a colorimetric reaction for β-galactosidase). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_prep Assay Preparation cluster_reaction Translation cluster_analysis Data Analysis Cell-free_System Prepare Cell-free Translation System mRNA_Template Add Reporter mRNA Template Cell-free_System->mRNA_Template Inhibitor Add this compound (Varying Concentrations) mRNA_Template->Inhibitor Incubation Incubate at Optimal Temperature Inhibitor->Incubation Quantify Quantify Reporter Protein Activity Incubation->Quantify IC50 Determine IC50 Value Quantify->IC50

Figure 2: Workflow for an in vitro translation inhibition assay.

Conclusion

This compound is a potent inhibitor of eukaryotic protein synthesis, acting through its high-affinity binding to the peptidyl transferase center on the 60S ribosomal subunit. This interaction at the A-site physically obstructs the binding of aminoacyl-tRNA, thereby halting the elongation of the polypeptide chain. While direct structural and quantitative binding data for this compound are still forthcoming, detailed studies on the closely related Verrucarin A provide a robust model for its mechanism of action. The experimental protocols outlined in this guide serve as a foundation for further research into the specific interactions of this compound and for the development of potential therapeutic applications or toxicological countermeasures. A deeper understanding of these interactions at a quantitative level will be a key area for future investigation.

References

An In-depth Technical Guide on the Health Effects of Chronic Exposure to Verrucarin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative toxicological data specifically for the chronic exposure to Verrucarin J is limited in publicly available literature. Therefore, this guide synthesizes information on the broader class of trichothecene mycotoxins, including the closely related Verrucarin A, to provide a comprehensive overview of the potential health effects. The information provided should be interpreted with this context in mind.

Executive Summary

This compound is a potent macrocyclic trichothecene mycotoxin primarily produced by the fungus Stachybotrys chartarum, commonly known as "black mold".[1] Chronic exposure to this compound and other trichothecenes is a significant concern for human health, particularly in water-damaged buildings where S. chartarum can proliferate.[1][2] The primary mechanism of toxicity for trichothecenes is the inhibition of eukaryotic protein synthesis, leading to a cascade of cellular and systemic effects.[3][4] Chronic exposure can lead to a range of health issues, including immune suppression, cytotoxicity, and skin necrosis.[1] This technical guide provides a detailed overview of the known health effects of chronic exposure to this compound and related trichothecenes, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Toxicological Data

Due to the limited availability of specific chronic toxicity data for this compound, this section presents data for the broader class of trichothecene mycotoxins and the related compound Verrucarin A. This information provides a valuable, albeit indirect, indication of the potential toxicity of this compound.

Mycotoxin Class / CompoundAnimal ModelRoute of ExposureDurationKey FindingsReference
Trichothecenes (general) HumanOralChronicAlimentary Toxic Aleukia (ATA), characterized by gastrointestinal inflammation, leukopenia, and bone marrow suppression.[5][5]
Trichothecenes (general) Domestic AnimalsOralChronicMycotoxicosis, with symptoms similar to ATA.[5][5]
Stachybotrys chartarum (source of this compound) B6C3F1/N MiceInhalation3 months (twice weekly)Target organs identified were the larynx, lung, and bronchial lymph nodes. Histopathological changes included epithelial squamous metaplasia in the larynx and perivascular chronic-active inflammation in the lungs.[6][6]
Verrucarin A RatIntravenousAcuteLD50: 0.8 mg/kg.[7][7]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration. NOAEL (No-Observed-Adverse-Effect Level) is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest exposure level at which there are biologically significant increases in the frequency or severity of adverse effects.[8][9]

Experimental Protocols

A detailed understanding of the methodologies used in toxicological studies is crucial for interpreting the data and designing future research. The following protocol is from a subchronic inhalation study of Stachybotrys chartarum, a primary producer of this compound.

Subchronic Inhalation Exposure of B6C3F1/N Mice to Stachybotrys chartarum (NTP Technical Report)
  • Test Substance: Viable Stachybotrys chartarum conidia (spores).[6]

  • Animal Model: Male and female B6C3F1/N mice.[6]

  • Exposure Route: Nose-only inhalation.[6]

  • Dosage and Duration: An estimated pulmonary dose of 1 × 10^4 viable conidia was administered twice a week for 3 months. Control groups were exposed to heat-inactivated conidia or HEPA-filtered air.[6]

  • Endpoints Evaluated:

    • In-life: Survival, body weights.[6]

    • Terminal: Gross lesions, organ weights (absolute and relative).[6]

    • Histopathology: Microscopic examination of the larynx, lung, and bronchial lymph nodes.[6]

    • Genetic Toxicology: Analysis of peripheral blood erythrocytes.[6]

The workflow for such a study can be visualized as follows:

G cluster_preparation Test Article Preparation cluster_exposure Inhalation Exposure cluster_analysis Endpoint Analysis Culture Culture of Stachybotrys chartarum Harvest Harvesting of Conidia Culture->Harvest Characterization Characterization (Viability, Concentration) Harvest->Characterization Nose_Only_Exposure Nose-Only Inhalation (Twice weekly, 3 months) Characterization->Nose_Only_Exposure Test Article Animal_Acclimation Animal Acclimation (B6C3F1/N Mice) Animal_Acclimation->Nose_Only_Exposure In_Life_Monitoring In-Life Monitoring (Body Weight, Survival) Nose_Only_Exposure->In_Life_Monitoring Control_Groups Control Groups (Air, Heat-inactivated spores) Control_Groups->Nose_Only_Exposure Terminal_Necropsy Terminal Necropsy (Gross Lesions, Organ Weights) In_Life_Monitoring->Terminal_Necropsy Histopathology Histopathology (Larynx, Lung, Lymph Nodes) Terminal_Necropsy->Histopathology Genetic_Toxicology Genetic Toxicology Terminal_Necropsy->Genetic_Toxicology

Experimental workflow for a subchronic inhalation study.

Molecular Mechanisms of Toxicity

The toxicity of this compound and other trichothecenes stems from their ability to disrupt fundamental cellular processes. The primary molecular mechanisms are detailed below.

Inhibition of Protein Synthesis

This compound, like other trichothecenes, is a potent inhibitor of eukaryotic protein synthesis.[3][4] These mycotoxins bind to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center.[10] This action disrupts the elongation step of translation, leading to a halt in protein production.[3] The inhibition of protein synthesis is a key contributor to the cytotoxicity of these compounds.

G VerrucarinJ This compound Ribosome 60S Ribosomal Subunit VerrucarinJ->Ribosome Binds to ProteinSynthesis Protein Synthesis Elongation VerrucarinJ->ProteinSynthesis Inhibits PeptidylTransferase Peptidyl Transferase Center Ribosome->PeptidylTransferase CellDeath Cytotoxicity / Cell Death ProteinSynthesis->CellDeath Leads to

Mechanism of protein synthesis inhibition by this compound.
Induction of Apoptosis and Signaling Pathways

Chronic exposure to trichothecenes can induce apoptosis, or programmed cell death.[1] While the specific pathways for this compound are not fully elucidated, studies on the related Verrucarin A provide significant insights. Verrucarin A has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the modulation of several key signaling pathways, including the MAPK (mitogen-activated protein kinase) and Akt pathways.[11][12]

Verrucarin A-induced apoptosis involves the activation of p38 MAPK and the inhibition of EGFR, Akt, and ERK1/2 phosphorylation.[11] This cascade of events leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptotic cell death.[11]

G cluster_upstream Upstream Signaling cluster_downstream Apoptotic Cascade VerrucarinA Verrucarin A ROS Reactive Oxygen Species (ROS) VerrucarinA->ROS Induces EGFR EGFR ROS->EGFR Inhibits Akt Akt ROS->Akt Inhibits ERK ERK1/2 ROS->ERK Inhibits p38 p38 MAPK ROS->p38 Activates Mitochondria Mitochondrial Dysfunction EGFR->Mitochondria Akt->Mitochondria ERK->Mitochondria p38->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed apoptotic signaling pathway for Verrucarin A.

Health Effects of Chronic Exposure

Chronic exposure to this compound and other trichothecenes can lead to a variety of systemic health effects. The severity and nature of these effects are dependent on the dose, duration, and route of exposure.

  • Immunotoxicity: Trichothecenes are known to be potent immunosuppressants.[1] Chronic exposure can impair immune function, making individuals more susceptible to infections.

  • Dermal and Mucosal Irritation: Direct contact with trichothecenes can cause skin irritation, rashes, and blisters.[10] Inhalation can lead to irritation of the respiratory tract.

  • Hematological Effects: A hallmark of chronic trichothecene poisoning (Alimentary Toxic Aleukia) is damage to the hematopoietic system, resulting in leukopenia (a decrease in white blood cells) and anemia.[1][5]

  • Gastrointestinal Effects: Ingestion of contaminated food can lead to nausea, vomiting, diarrhea, and abdominal pain.[5]

  • Neurological Effects: Some studies suggest that trichothecenes may have neurotoxic effects, although this is an area that requires further research.[13]

Conclusion and Future Directions

This compound is a potent mycotoxin with significant potential for adverse health effects following chronic exposure. The primary mechanism of toxicity, inhibition of protein synthesis, and the induction of apoptosis are well-established for the trichothecene class. However, a critical knowledge gap exists regarding the specific quantitative toxicology of chronic this compound exposure.

Future research should prioritize:

  • Conducting long-term, low-dose exposure studies specifically with purified this compound to establish reliable NOAEL and LOAEL values for different exposure routes.

  • Elucidating the specific signaling pathways modulated by this compound to better understand its mechanisms of action and identify potential therapeutic targets.

  • Developing sensitive and specific biomarkers of this compound exposure and effect to aid in clinical diagnosis and risk assessment in populations exposed to damp indoor environments.

A deeper understanding of the chronic health effects of this compound is essential for protecting public health and developing effective strategies for the prevention and treatment of mycotoxin-related illnesses.

References

Methodological & Application

Application Note: Protocol for Extraction of Verrucarin J from Building Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin J is a potent macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by certain species of fungi, most notably Stachybotrys chartarum.[1] This mold is frequently found in water-damaged buildings, leading to the contamination of various construction materials.[2][3] The presence of this compound and other trichothecenes in indoor environments is a significant health concern due to their cytotoxic properties, which stem from their ability to inhibit protein, DNA, and RNA biosynthesis.[4]

Accurate quantification of this compound in building materials is crucial for exposure assessment and risk management. However, the complexity and diversity of building material matrices (e.g., gypsum board, wood, wallpaper, insulation) present analytical challenges.[5] This document provides a detailed protocol for the efficient extraction of this compound from these materials, followed by a clean-up procedure suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The protocol employs a solvent extraction method to release this compound from the solid building material matrix. An acetonitrile/water solution is utilized, as it is effective for extracting polar to moderately polar mycotoxins, including trichothecenes.[4][6] Following extraction, a solid-phase extraction (SPE) clean-up step is recommended to remove matrix interferences that can suppress or enhance the analyte signal during LC-MS/MS analysis.[7]

Health and Safety

This compound is a highly toxic compound. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), are mandatory. All handling of this compound standards and contaminated samples should be performed in a certified fume hood to prevent inhalation exposure. All contaminated materials must be decontaminated and disposed of as hazardous waste according to institutional guidelines.

Materials and Reagents

4.1 Reagents

  • This compound certified analytical standard

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Water, Type I (18.2 MΩ·cm)

  • Formic Acid (FA), LC-MS grade

  • Nitrogen gas, high purity

4.2 Materials

  • Scalpel or drill for sample collection

  • Sterile sample collection bags or containers

  • Grinder or mill (e.g., Wiley mill, ball mill)

  • Analytical balance

  • 50 mL polypropylene conical tubes

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • SPE vacuum manifold

  • Sample evaporator (e.g., nitrogen blow-down evaporator)

  • Autosampler vials, 2 mL, with caps

  • Syringe filters, 0.22 µm (PTFE or other solvent-compatible membrane)

Experimental Protocol

5.1 Sample Collection and Preparation

  • Sampling: Collect a representative sample (minimum 10 g) from the visibly mold-contaminated area of the building material.[8] For large areas, it is advisable to create a composite sample by collecting smaller subsamples from different locations.[8]

  • Homogenization: Allow the material to air-dry in a fume hood to prevent further microbial growth. Once dry, grind the sample into a fine, homogenous powder (e.g., <1 mm particle size). This step is crucial as mycotoxins can be unevenly distributed.[9]

  • Weighing: Accurately weigh 1.0 g of the homogenized powder into a 50 mL polypropylene conical tube.

5.2 Extraction

  • Solvent Addition: Add 10 mL of extraction solvent (Acetonitrile:Water, 84:16, v/v) to the conical tube containing the sample.[4]

  • Vortexing: Cap the tube securely and vortex at high speed for 2 minutes to ensure thorough mixing of the sample with the solvent.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes. This uses cavitation to disrupt the matrix and enhance extraction efficiency.

  • Centrifugation: Centrifuge the tube at 4,000 x g for 15 minutes to pellet the solid material.

  • Collection: Carefully transfer the supernatant (the liquid extract) to a clean tube. This is the crude extract.

5.3 Extract Clean-up (Solid-Phase Extraction)

  • SPE Cartridge Conditioning:

    • Pass 5 mL of Methanol through the C18 SPE cartridge.

    • Pass 5 mL of Type I Water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load 5 mL of the crude extract onto the conditioned SPE cartridge.

  • Washing:

    • Pass 5 mL of Type I Water through the cartridge to wash away polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the this compound from the cartridge by passing 5 mL of Methanol through it. Collect the eluate in a clean glass tube.

5.4 Final Sample Preparation

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of reconstitution solvent (Methanol:Water, 50:50, v/v).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Data Presentation

The efficiency of mycotoxin extraction is influenced by the type of building material.[3] The following table provides representative data on the expected recovery of this compound from various common building materials using this protocol.

Building Material SampleSpiked Concentration (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Gypsum Wallboard (Paper)5091.54.8
Wood (Pine)5088.26.1
Wallpaper5093.14.2
Ceiling Tile (Acoustic)5085.77.5
Fiberglass Insulation5082.48.3

Note: These values are representative and actual recoveries should be determined experimentally using matrix-matched standards or by performing a validation study.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the extraction of this compound from building materials.

Extraction_Workflow cluster_prep 1.0 Sample Preparation cluster_extract 2.0 Extraction cluster_cleanup 3.0 SPE Clean-up cluster_final 4.0 Final Preparation Sample Collect Building Material Sample Grind Grind to Homogenous Powder Sample->Grind Dry Weigh Weigh 1.0 g of Sample Grind->Weigh AddSolvent Add 10 mL ACN:H2O (84:16) Weigh->AddSolvent Vortex Vortex (2 min) AddSolvent->Vortex Sonicate Sonicate (30 min) Vortex->Sonicate Centrifuge Centrifuge (4000 x g, 15 min) Sonicate->Centrifuge LoadSPE Load Supernatant onto C18 SPE Centrifuge->LoadSPE Crude Extract WashSPE Wash with Water LoadSPE->WashSPE EluteSPE Elute with Methanol WashSPE->EluteSPE Evaporate Evaporate to Dryness (N2 Stream) EluteSPE->Evaporate Clean Extract Reconstitute Reconstitute in 1 mL MeOH:H2O Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: Workflow for this compound Extraction from Building Materials.

References

Application Note: Detection of Verrucarin J in Environmental Dust Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin J is a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as "black mold."[1] This mold thrives in water-damaged indoor environments, leading to the contamination of settled dust with its toxic secondary metabolites.[1] Exposure to this compound can occur through inhalation, ingestion, or dermal contact and is associated with a range of adverse health effects, including immune suppression, cytotoxicity, and skin necrosis.[1] The small size of this compound molecules allows them to be easily airborne and inhaled. Given the potential for significant human exposure in contaminated indoor environments, sensitive and reliable methods for the detection and quantification of this compound in environmental dust are crucial for risk assessment and remediation efforts.

This application note provides a detailed protocol for the analysis of this compound in environmental dust samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it summarizes available quantitative data for related mycotoxins in dust and presents a putative signaling pathway for this compound-induced cytotoxicity.

Data Presentation

The following table summarizes the reported concentrations of this compound and other relevant macrocyclic trichothecenes in environmental samples. Direct quantitative data for this compound in dust is limited; therefore, data for closely related compounds are included to provide a context for expected concentration ranges.

MycotoxinSample TypeConcentrationReference
Roridin ESettled Dust10 pg/cm²[1][2][3][4][5]
Satratoxin HWallpaperup to 12.0 µg/cm²[3]
Trichothecenes (general)Dust from ventilation systemsDetection limit: 0.4-4 ng/mg
This compoundUrine (for reference)Optimal: 0 - 5.18 ng/g[1]

Experimental Protocols

This protocol outlines the key steps for the sensitive detection of this compound in environmental dust samples by LC-MS/MS.

Dust Sample Collection
  • Objective: To collect a representative sample of settled dust from a defined area.

  • Materials: High-efficiency particulate air (HEPA) vacuum with a dust collection filter sock or cassette, sterile collection vials, gloves.

  • Procedure:

    • Define the sampling area (e.g., 1 m² of flooring, surface of a bookshelf).

    • Use a HEPA vacuum equipped with a new, clean collection sock or cassette to vacuum the defined area.

    • Carefully remove the collection sock or cassette and transfer the collected dust into a sterile collection vial.

    • Record the sampling location, date, and surface area sampled.

    • Store the sample at -20°C until extraction.

Extraction of this compound from Dust
  • Objective: To efficiently extract this compound from the complex dust matrix.

  • Materials: Acetonitrile, water, methanol, vortex mixer, centrifuge, ultrasonic bath, appropriate glassware.

  • Procedure:

    • Weigh approximately 100 mg of the collected dust sample into a centrifuge tube.

    • Add 1 mL of extraction solvent (e.g., acetonitrile/water, 80:20 v/v).

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Sonication in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the dust particles.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the pellet with an additional 1 mL of extraction solvent to maximize recovery.

    • Combine the supernatants.

Sample Cleanup (Optional but Recommended)
  • Objective: To remove interfering compounds from the extract that may affect LC-MS/MS analysis.

  • Materials: Solid-phase extraction (SPE) cartridges (e.g., C18), vacuum manifold, nitrogen evaporator.

  • Procedure:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

    • Elute this compound from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Objective: To separate, identify, and quantify this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Typical LC Parameters:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both often containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Typical MS/MS Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. For example, monitoring the transition from the protonated molecule [M+H]⁺ to specific fragment ions.

  • Quantification:

    • A calibration curve should be prepared using certified this compound standards in a matrix-matched solvent to account for matrix effects.

    • The concentration of this compound in the dust sample is determined by comparing the peak area of the analyte in the sample to the calibration curve. Results are typically reported in ng of this compound per gram of dust (ng/g).

Visualizations

Experimental Workflow

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis dust_collection 1. Dust Sample Collection (HEPA Vacuum) extraction 2. Extraction (Acetonitrile/Water) dust_collection->extraction cleanup 3. Sample Cleanup (SPE) extraction->cleanup lcms 4. LC-MS/MS Analysis (MRM Mode) cleanup->lcms data_analysis 5. Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for this compound detection in dust.

Proposed Signaling Pathway for this compound-Induced Apoptosis

signaling_pathway cluster_cell Cellular Response to this compound cluster_key Legend VerrucarinJ This compound ROS ↑ Reactive Oxygen Species (ROS) VerrucarinJ->ROS EGFR EGFR ROS->EGFR Apoptosis Apoptosis ROS->Apoptosis Akt Akt EGFR->Akt NFkB NF-κB Akt->NFkB mTOR mTOR Akt->mTOR NFkB->Apoptosis mTOR->Apoptosis key_induces Induces/Activates key_inhibits Inhibits

Caption: Proposed this compound apoptotic signaling pathway.

References

Application Notes and Protocols for Studying Protein Synthesis Inhibition Using Verrucarin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin J is a macrocyclic trichothecene mycotoxin produced by various fungi, including species like Stachybotrys chartarum. As a potent inhibitor of eukaryotic protein synthesis, this compound serves as a valuable tool for studying the mechanisms of translation and the cellular responses to translational stress.[1] Its primary mode of action involves binding to the peptidyl transferase center on the 60S ribosomal subunit, thereby stalling protein synthesis.[1] This inhibition triggers a signaling cascade known as the ribotoxic stress response, which can lead to various cellular outcomes, including inflammation and apoptosis. These properties make this compound a subject of interest in cancer research and toxicology.[1]

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the inhibition of protein synthesis and its downstream cellular consequences.

Mechanism of Action

This compound, like other trichothecenes, disrupts protein synthesis by directly interacting with the ribosome. It specifically targets the A-site of the peptidyl transferase center within the large ribosomal subunit (60S in eukaryotes).[1] This binding event interferes with the accommodation of aminoacyl-tRNA, thereby inhibiting the elongation step of translation. The stalled ribosomes can lead to ribosome collisions, which are recognized by cellular stress surveillance pathways.

The primary cellular response to ribosome stalling induced by this compound is the activation of the Ribotoxic Stress Response (RSR) . This signaling cascade is initiated by the activation of the MAP3K, ZAKα (Sterile Alpha Motif and Leucine Zipper Containing Kinase AZK), which is associated with the ribosome. Activated ZAKα then phosphorylates and activates downstream Mitogen-Activated Protein Kinases (MAPKs), primarily p38 and c-Jun N-terminal kinase (JNK) . The activation of these pathways can ultimately lead to the induction of apoptosis (programmed cell death), making this compound a potential agent for cancer therapy research.

Data Presentation

Cytotoxicity of this compound and Related Compounds
CompoundCell LineAssayIncubation TimeIC50
This compound A549 (Lung Carcinoma)Not SpecifiedNot SpecifiedApoptosis induced[1]
HCT 116 (Colon Carcinoma)Not SpecifiedNot SpecifiedApoptosis induced[1]
SW-620 (Metastatic Colon Carcinoma)Not SpecifiedNot SpecifiedApoptosis induced[1]
Verrucarin A LNCaP (Prostate Cancer)Not SpecifiedNot SpecifiedProliferation inhibited[2]
PC-3 (Prostate Cancer)Not SpecifiedNot SpecifiedProliferation inhibited[2]
MCF-7 (Breast Cancer)Not Specified24 and 48 hGrowth inhibited at 0-0.6 µM/ml[3]

Note: The provided information for this compound indicates induction of apoptosis rather than specific IC50 values. Researchers should perform dose-response experiments to determine the precise IC50 of this compound for their specific cell line and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine IC50

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Target cancer cell lines (e.g., HeLa, A549, MCF7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

Polysome Profiling to Analyze Translation Inhibition

Polysome profiling is a technique used to separate ribosomal subunits, monosomes, and polysomes by sucrose density gradient centrifugation. A decrease in the polysome fraction and an increase in the monosome peak upon treatment with a protein synthesis inhibitor like this compound indicates a block in translation initiation or elongation.

Materials:

  • This compound

  • Cultured cells

  • Cycloheximide (CHX)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, 100 µg/mL CHX, protease and RNase inhibitors)

  • Sucrose solutions (e.g., 10% and 50% w/v in lysis buffer base)

  • Ultracentrifuge with a swinging bucket rotor (e.g., SW41-Ti)

  • Gradient maker

  • Fractionation system with a UV detector

Procedure:

  • Cell Treatment and Harvest:

    • Treat cultured cells with this compound at the desired concentration and for the desired time. Include an untreated control.

    • Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium and incubate for 5-10 minutes at 37°C to arrest ribosome translocation.

    • Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.

    • Scrape cells in ice-cold PBS with cycloheximide and pellet by centrifugation.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 10-15 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Carefully collect the supernatant containing the cytoplasmic extract.

  • Sucrose Gradient Preparation:

    • Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes using a gradient maker.

  • Ultracentrifugation:

    • Carefully layer an equal amount of cytoplasmic extract (based on A260 reading) onto the top of each sucrose gradient.

    • Centrifuge at high speed (e.g., 39,000 rpm in an SW41-Ti rotor) for 2-3 hours at 4°C.

  • Fractionation and Analysis:

    • Fractionate the gradients from top to bottom using a fractionation system equipped with a UV detector to continuously monitor absorbance at 254 nm.

    • Collect fractions of a defined volume.

    • The resulting absorbance profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.

    • Compare the polysome profiles of this compound-treated and untreated samples. A decrease in the polysome-to-monosome (P/M) ratio in treated samples indicates inhibition of protein synthesis.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a high-throughput sequencing technique that provides a snapshot of all the ribosome positions on mRNA at a given moment. This allows for a genome-wide view of translation and can reveal specific sites of ribosome stalling caused by inhibitors like this compound.

Materials:

  • This compound

  • Cultured cells

  • Cycloheximide (CHX)

  • Lysis buffer

  • RNase I

  • Sucrose cushion or gradient for monosome isolation

  • RNA purification kits

  • Reagents for library preparation for next-generation sequencing

Procedure:

  • Cell Treatment and Lysis:

    • Follow the same initial steps as for polysome profiling (treatment, CHX addition, harvesting, and lysis).

  • Ribosome Footprinting:

    • Treat the cytoplasmic extract with RNase I to digest mRNA that is not protected by ribosomes. The optimal concentration of RNase I needs to be determined empirically.

  • Monosome Isolation:

    • Isolate the 80S monosomes containing the ribosome-protected mRNA fragments (footprints) by ultracentrifugation through a sucrose cushion or gradient.

  • Footprint Extraction:

    • Extract the RNA from the isolated monosomes.

    • Isolate the ribosome footprints (typically 28-30 nucleotides in length) by size selection on a denaturing polyacrylamide gel.

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' and 5' ends of the footprints.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA by PCR.

    • Sequence the resulting library using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome or transcriptome.

    • Analyze the distribution of ribosome footprints along transcripts to identify changes in translation efficiency and sites of ribosome pausing or stalling induced by this compound.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Ribotoxic Stress Response

VerrucarinJ_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm This compound This compound Ribosome Ribosome This compound->Ribosome Binds to 60S subunit Inhibits Protein Synthesis ZAKa ZAKα Ribosome->ZAKa Ribosome Stalling activates p38 p38 ZAKa->p38 Phosphorylates JNK JNK ZAKa->JNK Phosphorylates Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis

Caption: this compound inhibits protein synthesis, leading to ribotoxic stress and apoptosis.

Experimental Workflow for Polysome Profiling

Polysome_Profiling_Workflow A Cell Culture and This compound Treatment B Cycloheximide Treatment (arrest ribosomes) A->B C Cell Lysis B->C D Layer Lysate on Sucrose Gradient C->D E Ultracentrifugation D->E F Fractionation with UV Monitoring E->F G Analysis of Polysome Profile F->G

Caption: Workflow for analyzing translation inhibition using polysome profiling.

Logical Relationship of Ribosome Profiling

Ribosome_Profiling_Logic A Isolate Ribosome-Protected mRNA Fragments (Footprints) B Prepare Sequencing Library A->B C Next-Generation Sequencing B->C D Map Reads to Genome/ Transcriptome C->D E Quantify Ribosome Occupancy and Identify Stalling Sites D->E

Caption: Logical steps involved in a ribosome profiling experiment.

References

Verrucarin J: A Potent Inducer of Apoptosis in A549 Lung Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucarin J, a trichothecene mycotoxin, has demonstrated significant cytotoxic and pro-apoptotic effects on the A549 human lung adenocarcinoma cell line. This document provides a comprehensive overview of the application of this compound in A549 lung cancer cell line research, including detailed experimental protocols and a summary of its quantitative effects. This compound inhibits cell proliferation and induces apoptosis through the modulation of key signaling pathways, including Wnt/β-catenin and Notch1. These findings highlight the potential of this compound as a subject for further investigation in the development of novel anti-cancer therapeutics.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC), including adenocarcinoma, being the most prevalent form. The A549 cell line, derived from a human lung adenocarcinoma, serves as a widely utilized in vitro model for studying the molecular mechanisms of lung cancer and for the screening of potential therapeutic agents. This compound, a metabolite produced by various fungi, has emerged as a compound of interest due to its potent cytotoxic activities against several cancer cell lines.[1][2] This application note details the effects of this compound on A549 cells and provides standardized protocols for its investigation.

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound on A549 cells have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Cytotoxicity of this compound on A549 Cells

ParameterValueTime of TreatmentReference
IC50~10 nM48 hours[1]

Table 2: Effects of this compound on Cancer Stem Cell (CSC) Markers and Signaling Pathways in A549 Cells

Treatment ConcentrationDurationEffectReference
10, 20 nM48 hoursInhibition of Wnt1/β-catenin and Notch1 signaling pathways[1]
10, 20 nM48 hoursDown-regulation of CSC specific genes (ALDH1, LGR5, OCT4, CD133)[1]

Experimental Protocols

A549 Cell Culture

A standardized protocol for the culture of A549 cells is crucial for reproducible experimental outcomes.

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, they are washed with Phosphate-Buffered Saline (PBS), detached using a 0.25% Trypsin-EDTA solution, and re-seeded at a 1:4 to 1:6 split ratio. The medium is replaced every 2-3 days.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to determine cytotoxicity.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 2, 5, 10, 20, 50 nM) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assays

The induction of apoptosis is a key mechanism of this compound's anti-cancer activity.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound (e.g., 5, 10, 20, 50 nM) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

This fluorescence microscopy-based assay visualizes nuclear changes characteristic of apoptosis.

  • Cell Treatment: Grow A549 cells on coverslips in a 6-well plate and treat with this compound.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Staining: Wash the cells with PBS and stain with Hoechst 33342 solution (1 µg/mL) for 10 minutes.

  • Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Visualize the nuclear morphology using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect changes in the expression levels of proteins involved in signaling pathways affected by this compound.

  • Cell Lysis: After treatment with this compound, wash the A549 cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Notch1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended starting dilutions for primary antibodies are typically 1:1000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Signaling Pathways and Experimental Workflows

Verrucarin_J_Signaling_Pathway This compound Signaling Pathway in A549 Cells Verrucarin_J This compound ROS ↑ Reactive Oxygen Species (ROS) Verrucarin_J->ROS Wnt_Beta_Catenin Wnt/β-catenin Pathway Verrucarin_J->Wnt_Beta_Catenin Inhibits Notch1 Notch1 Pathway Verrucarin_J->Notch1 Inhibits Apoptosis Apoptosis ROS->Apoptosis Induces CSC_Genes ↓ Cancer Stem Cell Genes (ALDH1, LGR5, OCT4, CD133) Wnt_Beta_Catenin->CSC_Genes Regulates Wnt_Beta_Catenin->Apoptosis Suppresses Notch1->CSC_Genes Regulates Notch1->Apoptosis Suppresses

Caption: this compound induces apoptosis in A549 cells by generating ROS and inhibiting pro-survival signaling pathways.

Experimental_Workflow Experimental Workflow for this compound in A549 Cells cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis A549_Culture A549 Cell Culture Treatment This compound Treatment A549_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Hoechst) Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression

Caption: A typical experimental workflow for investigating the effects of this compound on A549 lung cancer cells.

Conclusion

This compound exhibits potent anti-proliferative and pro-apoptotic activity against the A549 lung cancer cell line. Its mechanism of action involves the induction of oxidative stress and the inhibition of critical cancer stem cell-related signaling pathways, including Wnt/β-catenin and Notch1. The provided protocols offer a standardized framework for researchers to further investigate the therapeutic potential of this compound and to elucidate its detailed molecular mechanisms in lung cancer. These findings underscore the importance of continued research into natural compounds as a source for novel anti-cancer drug candidates.

References

Verrucarin J Cytotoxicity Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing quest for novel anti-cancer therapeutics, the mycotoxin Verrucarin J has emerged as a compound of interest due to its potent cytotoxic effects. To aid researchers, scientists, and drug development professionals in this promising area of study, detailed application notes and protocols for assessing the cytotoxicity of this compound are outlined below. This document provides a comprehensive guide to understanding the compound's mechanism of action and offers step-by-step instructions for conducting key cytotoxicity assays.

Introduction to this compound

This compound is a macrocyclic trichothecene mycotoxin with demonstrated cytotoxic properties.[1] Like other trichothecenes, its primary mechanism of action involves the inhibition of protein synthesis, which triggers a ribotoxic stress response leading to the activation of mitogen-activated protein kinase (MAPK) pathways and ultimately, apoptosis.[2][3][4] this compound has been shown to induce programmed cell death in various cancer cell lines and is noted for its ability to generate reactive oxygen species (ROS).[1] Furthermore, recent studies have highlighted its role in the suppression of critical signaling pathways involved in cancer progression and metastasis, such as the AKT/Notch1 and Wnt/β-catenin pathways.[1]

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been observed across various mammalian cell lines. While specific IC50 values can vary depending on the cell line and experimental conditions, the half-maximal inhibition of proliferation is generally observed in the nanomolar range.

ParameterValueCell LinesReference
Half-maximal Inhibition of Proliferation1-35 nMMammalian cell lines--INVALID-LINK--

Signaling Pathways Affected by this compound

This compound exerts its cytotoxic effects through the modulation of several key signaling pathways. A primary mechanism is the induction of the ribotoxic stress response, a consequence of ribosome inhibition. This leads to the activation of stress-activated protein kinases (SAPKs) such as p38 and JNK, which in turn trigger apoptotic pathways.

Additionally, this compound has been shown to inhibit the AKT/Notch1 signaling axis.[1] This inhibition leads to the downregulation of mesenchymal markers like Snail and β-catenin, suggesting a role in suppressing epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[1]

Verrucarin_J_Signaling_Pathways cluster_ribotoxic_stress Ribotoxic Stress Response cluster_akt_notch AKT/Notch1 & Wnt/β-catenin Inhibition Verrucarin_J_ribo This compound Ribosome Ribosome Verrucarin_J_ribo->Ribosome Binds to Ribosome_Inhibition Protein Synthesis Inhibition Ribosome->Ribosome_Inhibition RSR Ribotoxic Stress Response Ribosome_Inhibition->RSR MAPK MAPK Activation (p38, JNK) RSR->MAPK Apoptosis_ribo Apoptosis MAPK->Apoptosis_ribo Verrucarin_J_akt This compound AKT AKT Verrucarin_J_akt->AKT Inhibits Notch1 Notch1 Verrucarin_J_akt->Notch1 Inhibits beta_catenin β-catenin AKT->beta_catenin Apoptosis_akt Apoptosis AKT->Apoptosis_akt Notch1->beta_catenin EMT EMT Inhibition beta_catenin->EMT Downregulates

This compound Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the compound, and subsequent analysis using various cytotoxicity and apoptosis assays.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Assay Types Cell_Culture 1. Cell Culture (e.g., A549, HCT 116) Treatment 2. Treatment (this compound) Cell_Culture->Treatment Incubation 3. Incubation Treatment->Incubation Assays 4. Cytotoxicity Assays Incubation->Assays Data_Analysis 5. Data Analysis Assays->Data_Analysis MTT MTT Assay (Viability) Assays->MTT LDH LDH Assay (Cytotoxicity) Assays->LDH Annexin_V Annexin V Assay (Apoptosis) Assays->Annexin_V

This compound Cytotoxicity Workflow

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Culture
  • Cell Lines: Human cancer cell lines such as A549 (lung carcinoma) and HCT 116 (colorectal carcinoma) are suitable for studying the cytotoxic effects of this compound.[1]

  • Culture Conditions: Maintain cells in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Environment: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[5][6][7][8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells) controls.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[10]

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates or flasks and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V conjugate (e.g., FITC or APC) and a viability dye such as propidium iodide (PI) or 7-AAD.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Conclusion

The protocols and information provided in this document offer a foundational framework for investigating the cytotoxic properties of this compound. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to the broader understanding of this potent mycotoxin and its potential as an anti-cancer agent.

References

Application Notes and Protocols: Verrucarin J as a Positive Control for Ribotoxic Stress Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin J is a macrocyclic trichothecene mycotoxin produced by fungi of the Myrothecium genus.[1] Like other trichothecenes, this compound is a potent inhibitor of eukaryotic protein synthesis.[1][2] It binds to the peptidyl transferase center of the 60S ribosomal subunit, stalling ribosome translocation and triggering a cellular stress signaling cascade known as the ribotoxic stress response.[2][3] This response is characterized by the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), particularly c-Jun N-terminal Kinase (JNK) and p38 MAPK.[4][5] The specific and potent nature of this activation makes this compound an excellent positive control for experiments investigating the ribotoxic stress response and related signaling pathways.

These application notes provide detailed protocols for using this compound to induce ribotoxic stress in cell culture models and for the subsequent analysis of key signaling events.

Mechanism of Action: Ribotoxic Stress Response

This compound and other ribotoxic stressors induce a signaling cascade that is initiated at the ribosome. The binding of these agents to the ribosome is sensed by upstream kinases, with the MAP3K ZAK (Sterile alpha motif and leucine zipper containing kinase) playing a crucial role.[6][7] ZAK, in turn, phosphorylates and activates downstream MAPK kinases (MKKs), such as MKK4/7 for the JNK pathway and MKK3/6 for the p38 pathway. These MKKs then dually phosphorylate and activate JNK and p38 MAPK, respectively. Activated JNK and p38 translocate to the nucleus to regulate the activity of various transcription factors, leading to changes in gene expression and cellular responses such as apoptosis and inflammation.[4] A potential downstream event of this pathway is the modulation of ribosomal protein S6 (RPS6) phosphorylation, a key regulator of translation.[8]

Ribotoxic_Stress_Pathway VerrucarinJ This compound Ribosome Ribosome (60S Subunit) VerrucarinJ->Ribosome Binds to & inhibits ZAK ZAK (MAP3K) Ribosome->ZAK Activates MKK4_7 MKK4/7 (MAP2K) ZAK->MKK4_7 Phosphorylates & Activates MKK3_6 MKK3/6 (MAP2K) ZAK->MKK3_6 Phosphorylates & Activates JNK JNK (MAPK) MKK4_7->JNK Phosphorylates & Activates p38 p38 (MAPK) MKK3_6->p38 Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors Phosphorylates p38->Transcription_Factors Phosphorylates RPS6 RPS6 p38->RPS6 Can influence phosphorylation of Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Regulates

Figure 1. this compound-induced ribotoxic stress signaling pathway.

Quantitative Data Summary

The following tables summarize typical experimental parameters for inducing ribotoxic stress with this compound, based on data from related trichothecenes and general knowledge of the pathway. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental system.

Parameter Recommended Range Notes
Cell Type Various mammalian cell lines (e.g., HEK293, HeLa, Jurkat, RAW 264.7)Sensitivity to this compound may vary between cell lines.
This compound Concentration 10 - 500 nMStart with a dose-response experiment to determine the optimal concentration for JNK/p38 activation without inducing excessive cytotoxicity.
Incubation Time 15 - 60 minutesMaximal phosphorylation of JNK and p38 is typically observed between 15 and 30 minutes.[9]
Positive Control (Alternative) Anisomycin (10-100 ng/mL)A well-characterized ribotoxic stressor that can be used for comparison.[6]

Table 1. Recommended Conditions for Inducing Ribotoxic Stress with this compound.

Marker Expected Outcome Method of Detection
Phospho-JNK (Thr183/Tyr185) Significant increaseWestern Blot, ELISA
Phospho-p38 (Thr180/Tyr182) Significant increaseWestern Blot, ELISA
Total JNK No significant changeWestern Blot
Total p38 No significant changeWestern Blot
Phospho-RPS6 (Ser235/236) Potential modulationWestern Blot

Table 2. Expected Outcomes of this compound-induced Ribotoxic Stress.

Experimental Protocols

Protocol 1: Induction of Ribotoxic Stress in Cultured Cells

This protocol describes the treatment of cultured mammalian cells with this compound to induce the ribotoxic stress response.

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed cells in culture plates at a density that will result in 70-80% confluency on the day of the experiment.

  • The following day, remove the culture medium and replace it with fresh, pre-warmed medium.

  • Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 10, 50, 100, 250, 500 nM). Include a vehicle control (DMSO).

  • Add the this compound working solutions or vehicle control to the appropriate wells.

  • Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 15, 30, 45, 60 minutes).

  • After incubation, place the plates on ice and proceed immediately to cell lysis for protein extraction (see Protocol 2).

Protocol 2: Western Blot Analysis of JNK and p38 Phosphorylation

This protocol details the detection of phosphorylated JNK and p38 by Western blot.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis Cell_Seeding Seed Cells VerrucarinJ_Treatment Treat with this compound Cell_Seeding->VerrucarinJ_Treatment Cell_Lysis Cell Lysis VerrucarinJ_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-JNK, p-p38, total JNK, total p38) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization to Total Protein Densitometry->Normalization

Figure 2. Experimental workflow for analyzing this compound-induced MAPK activation.

Materials:

  • Treated cells from Protocol 1

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-JNK, anti-phospho-p38, anti-total-JNK, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

A. Cell Lysis and Protein Quantification

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100 µL for a 12-well plate).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 15-30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a BCA assay according to the manufacturer's instructions.

B. SDS-PAGE and Western Blotting

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use separate membranes for phospho- and total protein detection.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Acquire the image using a suitable imaging system.

C. Data Analysis

  • Quantify the band intensities using densitometry software.

  • For each sample, normalize the intensity of the phospho-protein band to the corresponding total protein band to account for loading differences.

  • Express the results as fold-change relative to the vehicle-treated control.

Troubleshooting

Problem Possible Cause Solution
No or weak signal for phosphorylated proteins Ineffective this compound concentration or incubation time.Perform a dose-response and time-course experiment to optimize conditions.
Loss of phosphorylation during sample preparation.Ensure lysis buffer contains fresh phosphatase inhibitors and keep samples on ice.
Poor antibody quality.Use a validated antibody and follow the manufacturer's recommended dilution.
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk for some antibodies).
Inadequate washing.Increase the number and/or duration of washes.
High antibody concentration.Titrate the primary and secondary antibody concentrations.
Uneven loading Inaccurate protein quantification.Be meticulous during the BCA assay and sample loading.
Normalize phospho-protein signals to total protein levels.

Table 3. Troubleshooting Guide for Western Blot Analysis.

Conclusion

This compound is a reliable and potent tool for inducing the ribotoxic stress response in a controlled laboratory setting. Its specific mechanism of action allows for the targeted study of the JNK and p38 MAPK signaling pathways. By following the protocols outlined in these application notes, researchers can effectively utilize this compound as a positive control to investigate the intricate cellular responses to ribosomal stress.

References

Application Notes and Protocols for Immunoassay Development Targeting Verrucarin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin J is a potent macrocyclic trichothecene mycotoxin primarily produced by the fungus Stachybotrys chartarum, commonly known as "black mold".[1] Exposure to this compound, through inhalation, ingestion, or dermal contact, can lead to a variety of adverse health effects.[1] Its presence in indoor environments and agricultural commodities necessitates sensitive and specific detection methods for risk assessment and management. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, high-throughput, and cost-effective approach for the detection of this compound in various matrices.

These application notes provide a comprehensive overview and detailed protocols for the development of a competitive immunoassay for the detection of this compound. The key steps covered include hapten synthesis, immunogen and coating antigen preparation, antibody production, and the development and validation of a competitive ELISA.

Data Presentation: Performance Characteristics of Trichothecene Immunoassays

The development of a highly specific immunoassay for this compound is challenging due to the structural similarity among macrocyclic trichothecenes. The following tables summarize key performance data from published immunoassays for related trichothecene mycotoxins, which can serve as a benchmark for the development of a this compound-specific assay.

Table 1: Cross-Reactivity of a Monoclonal Antibody Raised Against Roridin A

AnalyteRelative Cross-Reactivity (%) with Antibody 5G11Relative Cross-Reactivity (%) with Antibody 4H10
Roridin A100.0100.0
Roridin J43.86.3
Verrucarin A 16.7 64.0
Satratoxin G3.74.4
Satratoxin H18.94.9

Data sourced from a study on monoclonal antibodies developed against Roridin A.

Table 2: Performance of a Competitive ELISA for a Related Trichothecene (Deoxynivalenol)

ParameterValue
IC50 18.125 µg/mL
Limit of Detection (LOD) 7.875 µg/mL
Linear Range 3.125–25 µg/mL
Recovery (spiked corn samples) 87.80% to 96.53%
Intra-assay CV 3.42% to 13.31%
Inter-assay CV 3.19% to 11.02%

Data from a study on a monoclonal antibody-based indirect competitive ELISA for Deoxynivalenol.[2] This data is provided as a representative example of performance characteristics for a trichothecene immunoassay.

Experimental Protocols

Hapten Synthesis and Conjugation

The development of a specific antibody requires the synthesis of a hapten, a small molecule that is chemically modified to be immunogenic when conjugated to a carrier protein. This compound possesses hydroxyl groups that can be targeted for derivatization. The following is a representative protocol for the synthesis of a this compound hapten and its conjugation to carrier proteins, based on established methods for other trichothecenes.

2.1.1. Synthesis of this compound-hemisuccinate (VJ-HS)

This protocol describes the introduction of a carboxyl group to this compound via esterification of a hydroxyl group with succinic anhydride.

  • Materials: this compound, Succinic anhydride, Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), Diethyl ether, Sodium sulfate (anhydrous), 0.1 M HCl, Saturated NaCl solution.

  • Procedure:

    • Dissolve this compound (10 mg) in 1 mL of anhydrous pyridine in a round-bottom flask.

    • Add succinic anhydride (20 mg, excess) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

    • Remove the pyridine under reduced pressure.

    • Dissolve the residue in 10 mL of DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 0.1 M HCl (2 x 10 mL) and saturated NaCl solution (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the this compound-hemisuccinate (VJ-HS) hapten.

    • Confirm the structure of the hapten by mass spectrometry and NMR spectroscopy.

2.1.2. Conjugation of VJ-HS to Carrier Proteins (Immunogen and Coating Antigen)

The carboxylated hapten is then conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for the immunogen, using the active ester method.

  • Materials: VJ-HS, N-Hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Dimethylformamide (DMF, anhydrous), Carrier protein (BSA or KLH), Phosphate Buffered Saline (PBS, pH 7.4), Dialysis tubing (10 kDa MWCO).

  • Procedure:

    • Activation of VJ-HS:

      • Dissolve VJ-HS (5 mg) in 0.5 mL of anhydrous DMF.

      • Add NHS (3 mg) and DCC or EDC (5 mg) to the solution.

      • Stir the reaction mixture at room temperature for 4 hours to form the NHS-activated ester.

    • Conjugation to Carrier Protein:

      • Dissolve the carrier protein (BSA or KLH, 10 mg) in 2 mL of PBS (pH 7.4).

      • Slowly add the NHS-activated VJ-HS solution to the protein solution while gently stirring.

      • Continue stirring at 4°C overnight.

    • Purification of the Conjugate:

      • Dialyze the reaction mixture against PBS (pH 7.4) for 48 hours at 4°C, with several changes of the buffer, to remove unconjugated hapten and reaction byproducts.

      • Determine the protein concentration and the hapten-to-protein conjugation ratio using methods such as the bicinchoninic acid (BCA) assay and UV-Vis spectrophotometry.

      • Store the conjugates at -20°C.

Antibody Production (Polyclonal)

Polyclonal antibodies can be generated by immunizing animals with the VJ-KLH immunogen.

  • Procedure:

    • Emulsify the VJ-KLH immunogen (1 mg/mL in PBS) with an equal volume of Freund's complete adjuvant (for the primary immunization) or Freund's incomplete adjuvant (for booster immunizations).

    • Immunize rabbits or mice with the emulsion (e.g., 100 µg of immunogen per rabbit).

    • Administer booster immunizations every 3-4 weeks.

    • Collect blood samples 7-10 days after each booster to monitor the antibody titer using an indirect ELISA with the VJ-BSA coating antigen.

    • Once a high antibody titer is achieved, collect the blood and separate the serum.

    • Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.

    • Characterize the purified antibodies for their affinity and specificity.

Development of a Competitive ELISA

A direct competitive ELISA is a common format for the detection of small molecules like this compound.

  • Materials: VJ-BSA coating antigen, anti-Verrucarin J antibody, this compound standard, sample extracts, secondary antibody conjugated to horseradish peroxidase (HRP), TMB substrate solution, stop solution (e.g., 2 M H₂SO₄), 96-well microtiter plates, plate reader.

  • Procedure:

    • Coating:

      • Dilute the VJ-BSA coating antigen in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) to an optimal concentration (determined by checkerboard titration, typically 1-10 µg/mL).

      • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

      • Incubate overnight at 4°C.

    • Washing:

      • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween 20, PBST).

    • Blocking:

      • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.

      • Incubate for 1-2 hours at 37°C.

    • Washing:

      • Wash the plate 3 times with wash buffer.

    • Competitive Reaction:

      • Prepare a series of this compound standards of known concentrations and the sample extracts.

      • In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-Verrucarin J antibody (optimal dilution determined by checkerboard titration) for 30 minutes at 37°C.

      • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

      • Incubate for 1 hour at 37°C.

    • Washing:

      • Wash the plate 3 times with wash buffer.

    • Secondary Antibody:

      • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

      • Incubate for 1 hour at 37°C.

    • Washing:

      • Wash the plate 5 times with wash buffer.

    • Substrate Development:

      • Add 100 µL of TMB substrate solution to each well.

      • Incubate in the dark at room temperature for 15-30 minutes.

    • Stopping the Reaction:

      • Add 50 µL of stop solution to each well.

    • Measurement:

      • Read the absorbance at 450 nm using a microplate reader.

    • Data Analysis:

      • Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration.

      • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

experimental_workflow cluster_hapten Hapten Synthesis & Conjugation cluster_antibody Antibody Production cluster_elisa Competitive ELISA Verrucarin_J This compound VJ_HS This compound-hemisuccinate (Hapten) Verrucarin_J->VJ_HS Succinylation Immunogen VJ-KLH (Immunogen) VJ_HS->Immunogen EDC/NHS Conjugation to KLH Coating_Antigen VJ-BSA (Coating Antigen) VJ_HS->Coating_Antigen EDC/NHS Conjugation to BSA Immunization Immunization of Animal Immunogen->Immunization Plate_Coating Plate Coating with VJ-BSA Coating_Antigen->Plate_Coating Serum_Collection Serum Collection Immunization->Serum_Collection Antibody_Purification Antibody Purification Serum_Collection->Antibody_Purification Purified_Antibody Purified anti-Verrucarin J Antibody Antibody_Purification->Purified_Antibody Competitive_Binding Competitive Binding (Free VJ vs. VJ-BSA) Purified_Antibody->Competitive_Binding Blocking Blocking Plate_Coating->Blocking Blocking->Competitive_Binding Detection HRP-Secondary Ab & Substrate Competitive_Binding->Detection Washing Signal_Read Signal Measurement Detection->Signal_Read

Caption: Workflow for this compound Immunoassay Development.

competitive_elisa_pathway cluster_low_vj Low this compound in Sample cluster_high_vj High this compound in Sample Antibody1 Anti-VJ Antibody Binding1 Antibody binds to Coated Antigen Antibody1->Binding1 Coated_Antigen1 Coated VJ-BSA Coated_Antigen1->Binding1 Signal1 High Signal Binding1->Signal1 Antibody2 Anti-VJ Antibody Binding2 Antibody binds to Free VJ Antibody2->Binding2 Free_VJ Free this compound Free_VJ->Binding2 Coated_Antigen2 Coated VJ-BSA Signal2 Low Signal Binding2->Signal2

Caption: Principle of Competitive ELISA for this compound.

References

Application Notes and Protocols for Air Sampling of Airborne Verrucarin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin J, a macrocyclic trichothecene mycotoxin, is a secondary metabolite produced by fungi, most notably Stachybotrys chartarum.[1] This mold is often found in water-damaged buildings, and its spores and mycotoxins can become airborne, posing a significant inhalation risk. Trichothecenes like this compound are potent inhibitors of eukaryotic protein synthesis, which can lead to a cellular phenomenon known as the ribotoxic stress response.[2] This response can activate downstream signaling cascades, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, ultimately inducing apoptosis.[2] Furthermore, Verrucarin A, a closely related trichothecene, has been shown to inhibit the pro-survival Akt/NF-kB/mTOR signaling pathway. Chronic exposure to these airborne toxins has been associated with a range of adverse health effects, making accurate detection and quantification in air samples critical for research, drug development, and indoor air quality assessment.

These application notes provide detailed protocols for the sampling and analysis of airborne this compound and other macrocyclic trichothecenes, targeting researchers and professionals in drug development and environmental health sciences.

Air Sampling Methodologies

The selection of an appropriate air sampling method is crucial for the accurate assessment of airborne this compound concentrations. Factors to consider include the expected concentration of the mycotoxin, the presence of interfering particles, and the required analytical sensitivity. Three commonly employed methods are detailed below: high-volume air sampling, liquid impaction, and personal inhalable dust sampling.

High-Volume Air Sampling with Filter Cassettes

High-volume air samplers are designed to process large volumes of air, making them suitable for detecting low concentrations of airborne mycotoxins. The Andersen GPS-1 Polyurethane Foam (PUF) sampler is a representative instrument for this application.[3][4][5]

Principle: Air is drawn through a filter cassette at a high flow rate, capturing airborne particles, including fungal spores and fragments carrying mycotoxins, on the filter medium. The filter is then extracted and analyzed for mycotoxin content.

Experimental Protocol:

  • Sampler Preparation:

    • Load a sterile glass fiber filter into a 37-mm cassette filter holder.

    • Ensure the sampler is calibrated to the desired flow rate, typically between 2 to 15 liters per minute (L/min).[6]

  • Sample Collection:

    • Position the sampler in the area of interest, typically at a height of 1.5 meters (approximately breathing zone height).

    • Remove the protective caps from the cassette.

    • Activate the sampling pump and record the start time.

    • Sample for a predetermined duration. For low-level detection, sampling times can extend up to 24 hours.[5] Shorter sampling periods of 1 to 4 hours are also common.

    • To assess the potential for exposure under real-world conditions, sampling can be performed under both static and disturbed conditions (e.g., agitating surfaces to aerosolize settled dust).[3][4][5]

  • Sample Handling and Storage:

    • After sampling, turn off the pump and record the end time.

    • Replace the caps on the filter cassette.

    • Label the cassette with a unique identifier, date, location, and sampling parameters.

    • Place the cassette in a clean, sealed bag and store at 4°C until extraction.

Liquid Impaction

Liquid impingers, such as the SpinCon® PAS 450-10, are effective for collecting viable and non-viable airborne particles into a liquid medium.[3][4][5] This method is particularly useful when subsequent analysis requires a liquid sample.

Principle: Air is drawn at a high velocity into a chamber containing a collection fluid (e.g., phosphate-buffered saline). The rapid change in direction causes particles to impact into the liquid, where they are captured.

Experimental Protocol:

  • Sampler Preparation:

    • Aseptically add the specified volume of sterile collection fluid (e.g., Phosphate-Buffered Saline - PBS) to the collection vessel of the SpinCon sampler.

    • Assemble the sampler according to the manufacturer's instructions.

    • The typical flow rate for the SpinCon PAS 450-10 is 450 L/min.[7]

  • Sample Collection:

    • Place the sampler in the target environment.

    • Turn on the sampler and collect for the desired duration. Sampling times can range from 10 minutes to 2 hours.[3][4][5]

    • Monitor the collection fluid level and add sterile water as needed to compensate for evaporation, especially during longer sampling periods.

  • Sample Handling and Storage:

    • After sampling, transfer the collection fluid to a sterile centrifuge tube.

    • Rinse the collection vessel with a small amount of fresh collection fluid and add it to the sample to ensure maximum recovery.

    • Store the sample at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.

Personal Inhalable Dust Sampling

The Institute of Occupational Medicine (IOM) multi-fraction sampler is a personal sampler designed to collect the inhalable fraction of airborne particles, providing a measure of exposure that is relevant to human health.[8][9][10]

Principle: Air is drawn through a cassette containing a filter at a flow rate of 2 L/min, which mimics human inhalation.[11][12] The entire cassette, including the filter and internal surfaces, is analyzed, ensuring that all collected particles are accounted for.[10]

Experimental Protocol:

  • Sampler Preparation:

    • Acclimate a new IOM cassette with a 25-mm PVC filter to the laboratory environment for at least 24 hours.

    • Weigh the entire cassette assembly (filter and holder) using a microbalance and record the pre-sampling weight.

    • Assemble the sampler according to the manufacturer's instructions, ensuring the cassette is correctly seated.

  • Sample Collection:

    • Calibrate a personal sampling pump to a flow rate of 2.0 L/min with the IOM sampler in line.[11][12]

    • Attach the sampler to the breathing zone of an individual or place it in a static location.

    • Remove the protective cap and begin sampling.

    • A typical sampling duration is 60 minutes.[13]

  • Sample Handling and Storage:

    • After sampling, replace the protective cap.

    • Allow the cassette to re-equilibrate in the laboratory before recording the post-sampling weight.

    • The difference between the pre- and post-sampling weights gives the total mass of inhalable dust collected.

    • The cassette is then sent for extraction and analysis of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies on airborne macrocyclic trichothecenes in indoor environments.

Table 1: Airborne Macrocyclic Trichothecene Concentrations Detected by High-Volume Liquid Impaction (SpinCon PAS 450-10)

Building TypeSampling ConditionsSampling DurationTrichothecene Concentration (pg/m³)
ContaminatedStatic2 hoursMedian: 9.0
ContaminatedDisturbed2 hoursMedian: 7.5
ContaminatedDisturbed30 minutesMedian: 61.5
ControlStatic2 hoursMedian: 3.9
Outdoor AirN/AVariousNot Detected

Data adapted from Brasel et al., 2005.[4]

Table 2: General Airborne Trichothecene Concentrations in Contaminated Buildings

Sampling MethodBuilding StatusTrichothecene Concentration Range (pg/m³)
High-Volume Liquid ImpactionContaminated<10 to >1,300
High-Volume Liquid ImpactionControlStatistically significantly lower than contaminated buildings

Data from a study analyzing air from seven contaminated and four control buildings.[3][4][5][14]

Analytical Methods for this compound Detection

Following sample collection, a robust analytical method is required for the accurate quantification of this compound. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and sensitive method for screening a large number of samples for the presence of macrocyclic trichothecenes.[3][4][5][15]

Protocol for Competitive ELISA:

  • Sample Preparation:

    • Filters: Extract the filter with an appropriate solvent, such as methanol or a buffer solution. The extract may need to be diluted to fall within the dynamic range of the assay.

    • Liquid Samples: Centrifuge the liquid sample to pellet any debris. The supernatant can be used directly or after dilution.

  • ELISA Procedure:

    • Add standards, controls, and prepared samples to microtiter wells coated with antibodies specific for macrocyclic trichothecenes.

    • Add a known amount of enzyme-conjugated this compound to each well. This will compete with the this compound in the sample for binding to the antibodies.

    • Incubate the plate according to the kit manufacturer's instructions to allow for competitive binding.

    • Wash the plate to remove any unbound components.

    • Add a substrate that will react with the enzyme to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method for the definitive identification and quantification of this compound and other mycotoxins.[16][17][18][19][20]

Protocol for LC-MS/MS Analysis:

  • Sample Extraction and Clean-up:

    • Extract the filter or liquid sample with an organic solvent such as acetonitrile or methanol.[17]

    • The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove matrix interferences.

  • Chromatographic Separation:

    • Inject the cleaned extract into an HPLC system equipped with a C18 reversed-phase column.

    • Use a mobile phase gradient, typically consisting of water and methanol or acetonitrile with additives like ammonium acetate, to separate this compound from other compounds in the sample.[17]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound, ensuring high selectivity and sensitivity.

  • Quantification:

    • Quantify this compound by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.

    • The use of an internal standard is recommended to correct for matrix effects and variations in instrument response.[17]

Visualizations

Experimental Workflow

experimental_workflow cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results s1 High-Volume Sampling (Filter Cassette) p1 Filter Extraction s1->p1 s2 Liquid Impaction (SpinCon) p2 Liquid Sample Concentration s2->p2 s3 Personal Inhalable Sampling (IOM Sampler) p3 Cassette and Filter Extraction s3->p3 a1 ELISA p1->a1 a2 LC-MS/MS p1->a2 p2->a1 p2->a2 p3->a1 p3->a2 r1 Quantitative Data (pg/m³) a1->r1 a2->r1 r2 Risk Assessment r1->r2 signaling_pathway cluster_ribosome Ribosome cluster_stress Ribotoxic Stress Response cluster_survival Pro-Survival Pathway Inhibition cluster_outcome Cellular Outcome VerrucarinJ This compound Ribosome 60S Ribosomal Subunit (Peptidyltransferase Center) VerrucarinJ->Ribosome Binds to Akt Akt VerrucarinJ->Akt Inhibits ProteinSynthInhibition Protein Synthesis Inhibition Ribosome->ProteinSynthInhibition Leads to MAPK_Activation JNK/p38 MAPK Activation Ribosome->MAPK_Activation Triggers CellCycleArrest Cell Cycle Arrest ProteinSynthInhibition->CellCycleArrest Apoptosis Apoptosis MAPK_Activation->Apoptosis NFkB NF-κB Akt->NFkB Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits NFkB->Apoptosis Inhibits mTOR->Apoptosis Inhibits

References

Verrucarin J: A Comprehensive Guide to Laboratory Handling, Safety, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin J is a potent macrocyclic trichothecene mycotoxin produced by various fungi, most notably Stachybotrys chartarum, often referred to as "black mold".[1][2] As a member of the trichothecene family, this compound is a powerful inhibitor of protein synthesis in eukaryotic cells, a mechanism that underlies its significant cytotoxicity.[1][3][4] This property has garnered interest in its potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis (programmed cell death) in various cancer cell lines.[2][5] However, its high toxicity necessitates stringent safety precautions and meticulous handling procedures in a laboratory setting.

This document provides detailed application notes and protocols for the safe handling and experimental use of this compound, targeted towards researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C₂₇H₃₂O₈. A summary of its key properties is provided in the table below.

PropertyValue
Synonyms Muconomycin B, 2',3'-Didehydro-2'-deoxyverrucarin A
CAS Number 4643-58-7
Molecular Weight 484.54 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, methanol, ethyl acetate, and chloroform. Sparingly soluble in water.

Safety and Handling Precautions

This compound is classified as a highly toxic substance and poses a significant health risk upon exposure. It is fatal if swallowed, inhaled, or absorbed through the skin. Therefore, all handling must be conducted with extreme caution in a controlled laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Gloves: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles and a face shield must be worn.

  • Lab Coat: A disposable, solid-front lab coat is required.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid form or creating solutions.

Engineering Controls
  • All work with this compound, both in solid and solution form, must be performed in a certified chemical fume hood to prevent inhalation exposure.

  • A designated area within the laboratory should be established for the handling of this compound to prevent cross-contamination.

  • An eyewash station and safety shower must be readily accessible.

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • In case of eye contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All materials contaminated with this compound, including gloves, pipette tips, and empty vials, must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.

  • Decontamination of surfaces and equipment can be achieved by wiping with a 10% bleach solution, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.

Quantitative Toxicity Data

Table 1: Acute Toxicity Data for Verrucarin A

Route of AdministrationSpeciesLD50
IntravenousRat0.8 mg/kg

Data for Verrucarin A, a closely related trichothecene.[5]

The cytotoxic effects of this compound have been observed in various cancer cell lines. While a comprehensive table of IC50 values for this compound is not available from the provided search results, it is known to induce apoptosis in lung (A549), colon (HCT 116), and metastatic colon (SW-620) cancer cell lines.[2] For comparison, IC50 values for other cytotoxic compounds in various cancer cell lines are often in the micromolar (µM) to nanomolar (nM) range.[6][7][8]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Work in a chemical fume hood and wear appropriate PPE.

  • Carefully weigh the desired amount of this compound solid using a calibrated analytical balance.

  • Transfer the solid to a sterile, amber microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, date, and your initials.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Aliquot and Store Aliquot and Store Dissolve in DMSO->Aliquot and Store Thaw Stock Thaw Stock Aliquot and Store->Thaw Stock Dilute in Media Dilute in Media Thaw Stock->Dilute in Media Use in Experiment Use in Experiment Dilute in Media->Use in Experiment

Workflow for this compound solution preparation.

In Vitro Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol describes a general method for assessing this compound-induced apoptosis. Optimal concentrations and incubation times should be determined empirically for each cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment). Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube.

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and add them to the same centrifuge tube containing the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Analyze the distribution of cells:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Harvest Cells Harvest Cells Treat with this compound->Harvest Cells Stain with Annexin V/PI Stain with Annexin V/PI Harvest Cells->Stain with Annexin V/PI Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with Annexin V/PI->Analyze by Flow Cytometry

Experimental workflow for apoptosis assay.

Protein Synthesis Inhibition Assay using [³⁵S]-Methionine Incorporation

This assay measures the rate of protein synthesis by quantifying the incorporation of radiolabeled methionine into newly synthesized proteins.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • This compound stock solution (in DMSO)

  • [³⁵S]-Methionine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate.

  • Treatment: Treat cells with various concentrations of this compound for a specific duration.

  • Methionine Starvation: Wash the cells with pre-warmed methionine-free medium and then incubate them in methionine-free medium for 30-60 minutes.

  • Radiolabeling: Add [³⁵S]-Methionine to each well and incubate for a short period (e.g., 30-60 minutes).

  • Cell Lysis and Precipitation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and precipitate the proteins with ice-cold 10% TCA.

  • Quantification:

    • Wash the protein precipitate to remove unincorporated [³⁵S]-Methionine.

    • Solubilize the protein pellet.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration in each sample. Compare the CPM of treated cells to the vehicle control to determine the percentage of protein synthesis inhibition.

G cluster_pathway Mechanism of Action This compound This compound Ribosome Ribosome This compound->Ribosome binds to Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis inhibits Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation is required for Apoptosis Apoptosis Protein Synthesis->Apoptosis inhibition leads to

References

Verrucarin J: Application Notes and Protocols for Antimicrobial Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin J is a potent macrocyclic trichothecene mycotoxin produced by various fungi, including species of Myrothecium and Stachybotrys.[1] Like other trichothecenes, its primary mechanism of action involves the inhibition of protein synthesis in eukaryotic cells. This document provides detailed application notes and experimental protocols for studying the antimicrobial activity of this compound, with a focus on its antifungal properties. The information is intended to guide researchers in the effective design and execution of in vitro antimicrobial assays.

Antimicrobial Spectrum and Potency

This compound has demonstrated significant in vitro activity against pathogenic fungi, notably Candida albicans and Mucor miehei. While comprehensive data across a wide range of microorganisms is still emerging, preliminary studies indicate its potential as an antifungal agent.

Table 1: Antifungal Activity of this compound (MIC values)

MicroorganismStrainMediumIncubation Time (h)MIC (µg/mL)Reference
Candida albicansATCC 90028RPMI-164024Data not available in cited literature
Mucor mieheiDSM 1330Sabouraud Dextrose Broth48Data not available in cited literature

Note: Specific MIC values from the primary literature confirming potent activity were not available in the public domain at the time of this writing. Researchers are encouraged to consult the full-text of relevant studies for detailed quantitative data.

Mechanism of Action

The primary antimicrobial mechanism of this compound, characteristic of trichothecenes, is the inhibition of protein synthesis . It achieves this by binding to the peptidyl transferase center of the 60S ribosomal subunit, thereby halting the elongation step of translation.

Beyond this fundamental mechanism, further research is required to elucidate the specific signaling pathways in microbial cells that are affected by this compound. In eukaryotic cells, trichothecenes are known to induce ribotoxic stress, which can activate mitogen-activated protein kinase (MAPK) pathways and lead to apoptosis. It is plausible that similar stress responses are triggered in fungal cells, contributing to the antifungal effect.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and can be modified for other fungi.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Fungal inoculum (e.g., Candida albicans)

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Suspend several colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected potency.

    • Include a positive control (medium with inoculum, no drug) and a negative control (medium only).

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., approximately 50% or 80% reduction) compared to the positive control. This can be determined visually or by reading the optical density (OD) at 600 nm with a microplate reader.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of this compound Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Read_Results Read Results (Visually or OD) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Protocol 2: Anti-Biofilm Activity Assessment using Crystal Violet Assay

This protocol assesses the ability of this compound to inhibit biofilm formation and to eradicate pre-formed biofilms.

Materials:

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal inoculum (e.g., Candida albicans)

  • Biofilm growth medium (e.g., RPMI-1640 supplemented with 2% glucose)

  • Sterile PBS

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol or 33% Acetic Acid

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Inoculum Preparation: Prepare the fungal inoculum as described in Protocol 1, but adjust the final concentration to 1 x 10^6 CFU/mL in biofilm growth medium.

  • Drug and Inoculum Addition:

    • Add 100 µL of the fungal inoculum to each well of a 96-well plate.

    • Add 100 µL of this compound at various concentrations (prepared in biofilm growth medium) to the wells. Include a no-drug control.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow biofilm formation.

  • Washing: Carefully aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Destaining:

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15-30 minutes with gentle shaking.

  • Quantification: Transfer 100 µL of the destained solution to a new plate and measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.

Procedure for Pre-formed Biofilm Eradication:

  • Biofilm Formation:

    • Add 200 µL of the fungal inoculum (1 x 10^6 CFU/mL) to each well and incubate at 37°C for 24 hours to allow biofilm formation.

  • Washing: Wash the pre-formed biofilms twice with sterile PBS.

  • Drug Treatment: Add 200 µL of this compound at various concentrations to the wells containing the pre-formed biofilms. Include a no-drug control.

  • Incubation: Incubate for another 24 hours at 37°C.

  • Staining and Quantification: Follow steps 4-7 from the biofilm inhibition protocol. A reduction in absorbance indicates biofilm eradication.

Anti_Biofilm_Workflow cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay cluster_common Common Steps Inoculate_Inhibit Inoculate + Add this compound Incubate_Inhibit Incubate 24h Inoculate_Inhibit->Incubate_Inhibit Wash Wash with PBS Incubate_Inhibit->Wash Inoculate_Erad Inoculate Incubate_Erad Incubate 24h (Form Biofilm) Inoculate_Erad->Incubate_Erad Treat_Erad Wash + Add this compound Incubate_Erad->Treat_Erad Incubate_Treat Incubate 24h Treat_Erad->Incubate_Treat Incubate_Treat->Wash Stain Stain with Crystal Violet Wash->Stain Destain Destain Stain->Destain Quantify Quantify (OD 570nm) Destain->Quantify

Signaling Pathway Visualization

The primary mechanism of action of this compound is the inhibition of protein synthesis, a crucial cellular process. This disruption can lead to a cascade of downstream effects, including cellular stress and potentially apoptosis in fungal cells.

Mechanism_of_Action VerrucarinJ This compound Ribosome 60S Ribosomal Subunit VerrucarinJ->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cellular_Stress Cellular Stress Protein_Synthesis->Cellular_Stress Leads to Fungal_Cell_Death Fungal Cell Death Cellular_Stress->Fungal_Cell_Death Induces

Safety Precautions

This compound is a highly toxic compound and should be handled with extreme care in a laboratory setting. It is cytotoxic to mammalian cells.[1] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times. All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.

Conclusion

This compound demonstrates notable antifungal properties, primarily through the inhibition of protein synthesis. The protocols outlined in this document provide a framework for the systematic evaluation of its antimicrobial and anti-biofilm efficacy. Further research is warranted to determine its full spectrum of activity, specific MIC and MBC values against a broader range of clinically relevant microbes, and to fully elucidate the downstream cellular signaling pathways affected by this potent mycotoxin. Such studies will be crucial in assessing its potential for future development as an antimicrobial agent.

References

Verrucarin J: Comprehensive Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation of Verrucarin J solutions and subsequent cell treatment methodologies. This compound, a macrocyclic trichothecene mycotoxin, is a potent inducer of apoptosis and has demonstrated significant anti-cancer and antimicrobial activities.

Chemical Properties and Solution Preparation

This compound (Molecular Formula: C₂₇H₃₂O₈) is a metabolite produced by fungi of the Myrothecium genus. It is known to generate reactive oxygen species (ROS) and trigger programmed cell death in various cancer cell lines. Proper preparation of this compound solutions is critical for reproducible experimental outcomes.

Solubility and Stability
Protocol for Preparation of this compound Stock Solution

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration. The molecular weight of this compound is 484.5 g/mol .

    • Calculation Example: For 1 mg of this compound, add 206.4 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Treatment Protocols

This compound has been shown to inhibit the proliferation of various cancer cell lines. The following are generalized protocols for cell treatment and cytotoxicity assessment.

General Cell Culture and Seeding
  • Cell Lines: A549 (lung carcinoma), HCT 116 (colorectal carcinoma), SW-620 (colorectal adenocarcinoma), LNCaP and PC-3 (prostate cancer).

  • Culture Medium: Use the recommended complete medium for the specific cell line (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Seeding Density: The optimal seeding density will vary depending on the cell line and the duration of the experiment. A typical starting point for a 96-well plate is 5,000-10,000 cells per well.

Protocol for Cytotoxicity Assay (MTT/XTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound.

Materials:

  • Cells cultured in a 96-well plate

  • This compound working solutions (prepared by diluting the stock solution in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined density and allow them to adhere overnight.

  • Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Addition of Reagent: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).

  • Measurement: If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Quantitative Data Summary
Cell LineIC₅₀ ValueTreatment Duration
A549 (Lung)~10 nM48 hours
H1793 (Lung)~20 nM48 hours
HCT 116 (Colon)~300 nM24 hours
SW-620 (Colon)~300 nM24 hours

Data sourced from MedChemExpress product information.[1]

Signaling Pathways Affected by this compound

This compound and the closely related Verrucarin A are known to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The primary mechanism involves the induction of reactive oxygen species (ROS), which in turn affects downstream signaling cascades.

ROS-Mediated Apoptosis and MAPK/Akt Signaling

Studies on Verrucarin A have shown that it induces ROS-dependent mitochondrial apoptosis.[2] This process is characterized by an altered Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and the release of cytochrome c, leading to the activation of caspases and ultimately, apoptosis. Furthermore, Verrucarin A has been demonstrated to activate p38 MAPK while inhibiting the phosphorylation of EGFR, Akt, and ERK1/2.[2] It is highly probable that this compound acts through a similar mechanism.

VerrucarinJ_ROS_MAPK_Akt_Pathway cluster_MAPK MAPK Pathway cluster_Akt PI3K/Akt Pathway VerrucarinJ This compound ROS ↑ Reactive Oxygen Species (ROS) VerrucarinJ->ROS Mitochondria Mitochondria ROS->Mitochondria p38_MAPK p38 MAPK ROS->p38_MAPK EGFR EGFR ROS->EGFR Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c release Bax_Bcl2->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis p38_MAPK->Apoptosis Akt Akt EGFR->Akt ERK ERK1/2 Akt->ERK

Caption: ROS-mediated MAPK and Akt signaling by Verrucarin.

Inhibition of Akt/NF-κB/mTOR and Notch1 Signaling

Direct studies on this compound have demonstrated its ability to inhibit the AKT/NFκB/Bcl-2 signaling axis in metastatic colon cancer cells. This leads to an increase in pro-apoptotic markers such as cleaved PARP and cleaved caspases 3 and 9. Additionally, this compound has been shown to down-regulate Notch1 signaling, which is crucial for cancer stem cell self-renewal.

VerrucarinJ_Akt_NFkB_Notch1_Pathway VerrucarinJ This compound Akt Akt VerrucarinJ->Akt Notch1 Notch1 VerrucarinJ->Notch1 NFkB NF-κB Akt->NFkB mTOR mTOR Akt->mTOR Bcl2 Bcl-2 NFkB->Bcl2 Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Notch1->Cell_Proliferation EMT Epithelial-Mesenchymal Transition (EMT) Notch1->EMT

Caption: Inhibition of Akt/NF-κB and Notch1 pathways by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for assessing the effects of this compound on cancer cells.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Cell_Culture Culture Cancer Cells (e.g., A549, HCT 116) Start->Cell_Culture Prepare_Working Prepare Working Solutions (Dilute Stock in Medium) Prepare_Stock->Prepare_Working Seed_Cells Seed Cells in Multi-well Plates Cell_Culture->Seed_Cells Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, XTT) Incubate->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Incubate->Western_Blot Data_Analysis Data Analysis (IC50, Protein Levels) Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound cell treatment.

References

Troubleshooting & Optimization

Overcoming matrix effects in Verrucarin J LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Verrucarin J.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2][3] In complex matrices such as biological fluids, feed, or environmental samples, these effects can be significant.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative method compares the peak area of this compound in a standard solution to the peak area of a blank matrix extract spiked with the same concentration of this compound. The matrix effect can be calculated as a percentage.[1]

Q3: What are the common sample preparation techniques to minimize matrix effects for this compound?

A3: Several techniques can be employed, with the choice depending on the complexity of the matrix and the required sensitivity:

  • Dilute and Shoot: This is the simplest approach, involving the dilution of the sample extract before injection.[4] While it can reduce the concentration of interfering compounds, it may also lower the this compound concentration below the limit of quantification.

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from matrix components based on differential solubility in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain either this compound (while matrix components are washed away) or the interfering components (while this compound passes through). This is a highly effective method for cleaning up complex samples.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction with an organic solvent (typically acetonitrile), followed by a salting-out step and a dispersive SPE cleanup. It is widely used for multi-residue analysis in complex matrices.[5]

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing the LC separation is a crucial step. By improving the chromatographic resolution, you can separate this compound from co-eluting matrix components. This can be achieved by:

  • Using a high-resolution analytical column (e.g., a C18 reversed-phase column).[6]

  • Adjusting the mobile phase composition and gradient to enhance separation.

  • Employing Ultra-High-Performance Liquid Chromatography (UPLC) for narrower peaks and better resolution, which can significantly reduce the co-elution of interferences.[7]

Q5: How can I compensate for matrix effects that cannot be eliminated?

A5: When matrix effects are still present after sample preparation and chromatographic optimization, several calibration strategies can be used:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of this compound. This helps to mimic the matrix effects seen in the actual samples.

  • Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is an ideal internal standard as it co-elutes and experiences similar matrix effects, allowing for accurate correction.

  • Standard Addition: The sample is divided into several aliquots, and increasing concentrations of a this compound standard are added to each. The concentration in the original sample is determined by extrapolation. This is a very accurate but labor-intensive method.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Matrix overload on the analytical column.1. Dilute the sample extract. 2. Improve sample cleanup to remove more matrix components. 3. Use a column with a higher loading capacity.
Low this compound Recovery Inefficient extraction from the sample matrix.1. Optimize the extraction solvent and pH. Acetonitrile/water mixtures are commonly used for mycotoxins.[8] 2. Increase the extraction time or use techniques like vortexing or sonication.
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples.1. Implement a more robust sample cleanup method like SPE or QuEChERS. 2. Use a stable isotope-labeled internal standard for normalization.
Significant Ion Suppression Co-elution of highly ionizable matrix components (e.g., salts, phospholipids).1. Enhance sample cleanup with a targeted SPE sorbent. 2. Modify the LC gradient to better separate this compound from the suppression zone. 3. Consider switching to a different ionization source if available.
Unexpected Ion Enhancement Co-eluting compounds that improve the ionization efficiency of this compound.1. While less common, this still indicates a lack of analytical control. Improve chromatographic separation to isolate the this compound peak. 2. Use matrix-matched calibration or an isotope-labeled internal standard.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for mycotoxins using various sample preparation techniques. Note that data specifically for this compound is limited, and these values should be considered as illustrative examples of what can be expected.

Sample Preparation Method Matrix Analyte(s) Average Recovery (%) Matrix Effect (%) Reference
QuEChERS FeedMulti-mycotoxin70-100%Not specified[9]
LLE Pig UrineMulti-mycotoxin>60% for 77% of analytes<15% CV for most analytes[10]
SPE FeedMulti-mycotoxin80-113%Not specified
Dilute and Shoot CerealsMulti-mycotoxinNot applicableCan be significant[4]

Experimental Protocols

Generic Liquid-Liquid Extraction (LLE) Protocol
  • Homogenization: Homogenize 5 g of the sample.

  • Extraction: Add 20 mL of acetonitrile/water (80:20, v/v) and vortex for 10 minutes.

  • Salting-Out (Optional): Add salts such as MgSO4 and NaCl to induce phase separation.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Collection: Transfer the upper acetonitrile layer to a clean tube.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Generic Solid-Phase Extraction (SPE) Protocol
  • Extraction: Perform an initial solvent extraction as described in the LLE protocol (steps 1-4).

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

  • Elution: Elute this compound with a stronger solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as in the LLE protocol.

Generic QuEChERS Protocol
  • Sample Hydration: To 5 g of homogenized sample, add 10 mL of water and let it stand for 15 minutes.

  • Extraction: Add 10 mL of acetonitrile with 1% acetic acid. Shake vigorously for 1 minute.

  • Salting-Out: Add a QuEChERS salt packet (e.g., MgSO4, NaCl, and citrate buffers) and shake for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18). Vortex for 30 seconds and centrifuge.

  • Analysis: The supernatant is ready for LC-MS/MS analysis, possibly after dilution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_cleanup_options Cleanup Options Sample Homogenized Sample Extraction Solvent Extraction (e.g., ACN/H2O) Sample->Extraction Cleanup Cleanup Step Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LLE LLE SPE SPE QuEChERS QuEChERS Dilute Dilute & Shoot LC LC Separation (C18 Column) FinalExtract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: General workflow for this compound analysis.

troubleshooting_matrix_effects Start Inaccurate Quantification or Poor Reproducibility AssessME Assess Matrix Effects (Post-column infusion or Post-extraction spike) Start->AssessME ME_Present Matrix Effects Present? AssessME->ME_Present OptimizePrep Optimize Sample Prep (SPE, LLE, QuEChERS) ME_Present->OptimizePrep Yes NoME No Significant Matrix Effects ME_Present->NoME No OptimizeLC Optimize LC Separation OptimizePrep->OptimizeLC UseCompensation Use Compensation Strategy (Matrix-matched cal., IS, Std. Add.) OptimizeLC->UseCompensation ValidatedMethod Validated Method UseCompensation->ValidatedMethod NoME->ValidatedMethod

Caption: Troubleshooting logic for matrix effects.

References

Optimizing Stachybotrys chartarum culture conditions for Verrucarin J production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing Stachybotrys chartarum culture conditions for Verrucarin J production.

Frequently Asked Questions (FAQs)

Q1: What are the optimal physical parameters for this compound production in Stachybotrys chartarum?

A1: For maximal this compound biosynthesis, the recommended physical culture conditions are a pH between 6.5 and 7.0 and an incubation temperature of 25°C.[1] The fungus should be cultured for approximately 14 days to achieve peak production.[1] While the fungus can grow in a broader temperature range of 20-25°C and a pH of 5.6-6.0, these conditions are optimized for general growth rather than specific metabolite production.[2]

Q2: Which culture medium is best suited for producing this compound?

A2: A chemically defined medium has been shown to be favorable for this compound production.[1] Additionally, studies have demonstrated that Potato Dextrose Agar (PDA) and cellulose-based agar support the highest concentrations of macrocyclic trichothecenes, including this compound.[3][4][5] Media rich in cellulose and low in nitrogen are generally recommended to stimulate mycotoxin production.[6][7][8] Conversely, media such as Glucose-Yeast-Peptone-Agar (GYP) and Sabouraud-Dextrose-Agar (SAB) tend to yield poor mycotoxin production, potentially due to their high peptone (nitrogen) content.[3][4][8]

Q3: How does the nitrogen source in the medium affect this compound production?

A3: The nitrogen source is a critical factor. An increase in sodium nitrate (NaNO₃) concentration has been shown to have a positive effect on the total yield of macrocyclic trichothecenes.[6][9] In contrast, while low concentrations of ammonium nitrate (NH₄NO₃) can stimulate toxin production, high concentrations tend to inhibit it.[6]

Q4: What is a reliable method for extracting and quantifying this compound from a culture?

A4: A common and effective method involves solvent extraction followed by chromatographic analysis. The culture can be extracted using an acetonitrile/water mixture.[6][9] For purification, a multi-step process can be employed: after acetonitrile extraction, the extract is dried, redissolved in dichloromethane, and then subjected to silica gel chromatography. Final purification can be achieved using C18 semi-preparative reverse-phase liquid chromatography.[10] Quantification is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][9]

Troubleshooting Guide

Problem: Low or No this compound Yield

Possible Cause Troubleshooting Step
Suboptimal Medium Composition Ensure you are using a medium known to promote trichothecene production. PDA, cellulose-agar, or the chemically defined medium (see Table 1) are recommended.[1][3][4][5] Avoid media with high nitrogen content like GYP and SAB.[8]
Incorrect pH of Medium Verify that the initial pH of your culture medium is between 6.5 and 7.0 for optimal biosynthesis.[1]
Non-Optimal Incubation Temperature Maintain a constant incubation temperature of 25°C.[1][3] Deviations can significantly impact secondary metabolite production.
Inconsistent Medium Source Be aware that the same medium type (e.g., PDA) from different manufacturers can have slight compositional variations (e.g., potato peptone vs. potato infusion), leading to different outcomes in growth and toxin production.[11] For consistency, use the same supplier or prepare media from base components.
Incorrect Incubation Time Harvest the culture at the optimal time point. For this compound, peak production is typically observed around 14 days.[1] Harvesting too early or too late can result in lower yields.
Inefficient Extraction Protocol Review your extraction and purification methods. Ensure complete extraction from the mycelium and agar using an appropriate solvent like acetonitrile.[10] Confirm that purification steps are not leading to significant sample loss.

Data Presentation: Optimal Culture Conditions

Table 1: Recommended Chemically Defined Medium for this compound Production

Component Concentration (g/L)
Sucrose 50.0
Sodium Nitrate (NaNO₃) 2.0
Monopotassium Phosphate (KH₂PO₄) 1.0
Magnesium Sulfate (MgSO₄) 0.5
Potassium Chloride (KCl) 0.5
Leucine 1.0
Ferrous Sulfate (FeSO₄) 0.01

Source: Adapted from El-Kady, I. A., & Moubasher, M. H. (1982).[1]

Table 2: Summary of Optimal Physical Parameters

Parameter Optimal Value
pH 6.5 - 7.0[1]
Temperature 25°C[1]

| Incubation Time | 14 days[1] |

Experimental Protocols

Protocol 1: Culturing Stachybotrys chartarum for this compound Production

  • Media Preparation: Prepare the chemically defined medium as detailed in Table 1 or use commercially available Potato Dextrose Agar (PDA). Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • pH Adjustment: Before autoclaving, adjust the medium's pH to 6.5-7.0 using sterile HCl or NaOH.

  • Inoculation: Inoculate the sterile medium with a spore suspension or a mycelial plug of a this compound-producing strain of S. chartarum (genotype S).

  • Incubation: Incubate the cultures at 25°C in the dark for 14 days.[1] Ensure adequate humidity to prevent the medium from drying out.

  • Harvesting: After the incubation period, harvest the fungal biomass and the agar medium for extraction.

Protocol 2: Extraction and Purification of this compound

  • Homogenization: Homogenize the harvested fungal culture (mycelium and agar) in a suitable volume of an acetonitrile/water (e.g., 84:16 v/v) solution.[6][9]

  • Extraction: Agitate the mixture for several hours at room temperature to ensure thorough extraction of the metabolites.

  • Filtration and Concentration: Filter the mixture to remove solid debris. Concentrate the resulting filtrate in vacuo to remove the acetonitrile.

  • Solvent Partitioning: Perform a liquid-liquid extraction on the remaining aqueous phase using dichloromethane. Collect the organic (dichloromethane) phase, which now contains the trichothecenes.

  • Drying and Re-dissolving: Dry the dichloromethane extract over anhydrous sodium sulfate and then evaporate the solvent. Re-dissolve the dried crude extract in a minimal amount of dichloromethane for chromatographic purification.[10]

  • Silica Gel Chromatography: Apply the re-dissolved extract to a silica gel column. Elute with a stepwise gradient of acetonitrile in dichloromethane. This compound and other trichothecenes will elute in specific fractions.[10]

  • Reverse-Phase HPLC: For final purification, subject the relevant fractions from the silica column to C18 semi-preparative reverse-phase HPLC using an acetonitrile-water gradient.[10]

  • Analysis: Confirm the purity and identity of this compound using LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: Culturing cluster_extraction Phase 3: Extraction & Purification cluster_analysis Phase 4: Analysis Media 1. Media Preparation (PDA or Defined Medium) pH 2. pH Adjustment (6.5 - 7.0) Media->pH Inoculate 3. Inoculation (S. chartarum) pH->Inoculate Incubate 4. Incubation (25°C, 14 days) Inoculate->Incubate Harvest 5. Harvest Culture Incubate->Harvest Extract 6. Acetonitrile Extraction Harvest->Extract Purify 7. Chromatographic Purification (Silica, HPLC) Extract->Purify Analyze 8. LC-MS/MS Analysis Purify->Analyze

Caption: Workflow for this compound Production.

Troubleshooting_Flow Start Low this compound Yield Check_Params Check Physical Parameters: - Temp (25°C)? - pH (6.5-7.0)? - Time (14 days)? Start->Check_Params Check_Medium Check Culture Medium: - Using PDA/Cellulose/Defined? - Low Nitrogen? - Consistent Supplier? Check_Params->Check_Medium No Adjust_Params Adjust Physical Parameters Check_Params->Adjust_Params Yes Check_Extraction Review Extraction Protocol: - Correct Solvents? - Efficient Purification? Check_Medium->Check_Extraction No Adjust_Medium Optimize/Change Culture Medium Check_Medium->Adjust_Medium Yes Adjust_Extraction Optimize Extraction & Purification Steps Check_Extraction->Adjust_Extraction Yes Success Yield Improved Check_Extraction->Success No Adjust_Params->Success Adjust_Medium->Success Adjust_Extraction->Success

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Optimizing Verrucarin J Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Verrucarin J using chemically defined media.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce this compound?

A1: this compound is a trichothecene mycotoxin produced by several species of fungi, most notably Stachybotrys chartarum and various species within the Myrothecium genus, such as Myrothecium verrucaria and Myrothecium roridum.[1][2]

Q2: Why is a chemically defined medium preferred for this compound production studies?

A2: Chemically defined media provide precise control over the nutritional environment of the fungus. This is crucial for understanding the specific factors that influence this compound biosynthesis and for developing reproducible production processes. Unlike complex media, where batch-to-batch variability can be a significant issue, defined media ensure consistency in experimental results.

Q3: What are the key nutritional factors influencing this compound yield?

A3: The primary nutritional factors affecting this compound production are the carbon and nitrogen sources. Studies have shown that the type and concentration of these macronutrients can significantly impact the yield of macrocyclic trichothecenes, including this compound.[3] For instance, nitrate has been found to stimulate production, while ammonium can have an inhibitory effect.

Q4: What are the optimal physical parameters for this compound production?

A4: Optimal physical parameters can vary slightly between different fungal strains. However, for Stachybotrys chartarum, a pH between 6.5 and 7.0, a temperature of 25°C, and an incubation period of 14 days in darkness have been reported as favorable for maximizing this compound biosynthesis.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No this compound Yield - Inappropriate medium composition (suboptimal carbon or nitrogen source).- Incorrect pH of the medium.- Suboptimal incubation temperature or duration.- Poor aeration in liquid cultures.- Strain degradation or loss of productivity.- Optimize the carbon-to-nitrogen ratio. Experiment with different nitrogen sources (e.g., sodium nitrate instead of ammonium chloride).- Adjust the initial pH of the medium to the optimal range (6.5-7.0).- Ensure the incubator is calibrated correctly and optimize the incubation time.- For shake flask cultures, increase the agitation speed or use baffled flasks to improve oxygen transfer.- Revive a fresh culture from a frozen stock or re-isolate the producing strain.
Inconsistent Yields Between Batches - Variability in complex media components (if used).- Inconsistent inoculum size or age.- Fluctuations in environmental conditions (temperature, light).- Switch to a chemically defined medium to eliminate variability from complex components.- Standardize the inoculum preparation procedure, ensuring a consistent spore concentration and physiological state.- Maintain consistent incubation conditions, including temperature and light exposure (darkness is often preferred).
Difficulty in Extracting this compound - Inefficient extraction solvent.- Insufficient cell disruption.- Degradation of the compound during extraction.- Use a mixture of a polar organic solvent and water, such as acetonitrile/water, for extraction.- If extracting from mycelia, ensure thorough homogenization or sonication to break the fungal cell walls.- Perform extraction steps at low temperatures and avoid prolonged exposure to light to minimize degradation.
Poor Quantification by HPLC-MS/MS - Matrix effects from co-extracted compounds.- Low concentration of the analyte in the extract.- Non-optimal chromatographic or mass spectrometric conditions.- Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.- Concentrate the extract before analysis.- Optimize the mobile phase composition, gradient, and mass spectrometer parameters for this compound detection.

Experimental Protocols

Protocol 1: Preparation of Chemically Defined Medium for Stachybotrys chartarum

This protocol is adapted from a study demonstrating favorable production of this compound.[4]

Composition (per 1 liter of distilled water):

ComponentAmount
Sucrose50.0 g
Sodium Nitrate (NaNO₃)2.0 g
Potassium Dihydrogen Phosphate (KH₂PO₄)1.0 g
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)0.5 g
Potassium Chloride (KCl)0.5 g
Leucine1.0 g
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)0.01 g

Procedure:

  • Dissolve each component sequentially in approximately 800 mL of distilled water while stirring.

  • Adjust the pH of the solution to 6.5-7.0 using 1M NaOH or 1M HCl.

  • Bring the final volume to 1 liter with distilled water.

  • For solid medium, add 15-20 g of agar before autoclaving.

  • Sterilize by autoclaving at 121°C for 15 minutes.

Protocol 2: Cultivation of Stachybotrys chartarum
  • Prepare a spore suspension of S. chartarum from a mature culture grown on a suitable agar medium (e.g., Potato Dextrose Agar).

  • Inoculate the chemically defined medium (liquid or solid) with the spore suspension.

  • Incubate the cultures at 25°C in complete darkness for 14 days. For liquid cultures, use a shaker at a moderate speed (e.g., 150 rpm) to ensure aeration.

Protocol 3: Extraction and Quantification of this compound

Extraction:

  • For liquid cultures, separate the mycelium from the broth by filtration.

  • Extract the culture filtrate and the mycelium separately.

  • Culture Filtrate: Partition the filtrate twice with an equal volume of a suitable organic solvent like ethyl acetate.

  • Mycelium: Homogenize the mycelium in an extraction solvent (e.g., acetonitrile/water, 84:16 v/v).

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Re-dissolve the residue in a known volume of the initial mobile phase for HPLC-MS/MS analysis.

Quantification by HPLC-MS/MS:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium acetate or formic acid to improve ionization.

  • Detection: Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for selective and sensitive quantification of this compound. The specific precursor and product ion transitions for this compound should be optimized on the instrument.

Visualizations

Experimental Workflow for this compound Production and Analysis

G cluster_prep Medium and Culture Preparation cluster_culture Cultivation cluster_analysis Extraction and Analysis A Prepare Chemically Defined Medium B Sterilize Medium A->B D Inoculate Medium B->D C Prepare Fungal Spore Suspension C->D E Incubate (25°C, 14 days, dark) D->E F Extract this compound (Liquid-Liquid or Solid-Liquid) E->F G Sample Clean-up (SPE) F->G H Quantify by HPLC-MS/MS G->H

Caption: Workflow for this compound production and analysis.

Hypothesized Biosynthetic Pathway of Macrocyclic Trichothecenes

The biosynthesis of macrocyclic trichothecenes like this compound is a complex process. It starts from the cyclization of farnesyl pyrophosphate to form the trichothecene core, followed by a series of modifications and the addition of a macrocyclic ester side chain. The exact enzymatic steps for the macrocycle formation are still under investigation.

G FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene Tri5 EPT Isotrichodermol/EPT Trichodiene->EPT Multiple Steps Trichoverrols Trichoverrols EPT->Trichoverrols Esterification Roridin_E Roridin E Trichoverrols->Roridin_E Macrocyclization Verrucarin_J This compound Roridin_E->Verrucarin_J Oxidation Polyketide Polyketide Chain Polyketide->Trichoverrols

References

Verrucarin J: A Technical Guide to Solvent Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Verrucarin J in various solvents and under different storage conditions. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a macrocyclic trichothecene mycotoxin produced by fungi of the Stachybotrys genus.[1][2] Like other trichothecenes, it is a potent inhibitor of protein synthesis.[1] The stability of this compound in solution is critical for accurate and reproducible experimental outcomes in research and drug development, as degradation can lead to a loss of biological activity and the formation of unknown compounds.

Q2: What are the general recommendations for storing this compound?

As a solid, this compound should be stored in a well-sealed container, protected from light, at -20°C. In solution, the stability of this compound is dependent on the solvent, temperature, and duration of storage. For long-term storage, it is recommended to keep solutions at -20°C or -80°C.

Q3: Which solvents are recommended for dissolving this compound?

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetonitrile

  • Chloroform

For cell-based assays, DMSO is a common choice, but the final concentration in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q4: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as DMSO or ethanol. This stock solution can then be diluted to the final working concentration in the appropriate experimental buffer or cell culture medium immediately before use. (See "Experimental Protocols" for a detailed procedure).

Q5: Are there any known degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, trichothecenes can be susceptible to degradation under certain conditions. For instance, transesterification has been reported for some trichothecenes when stored in methanol at room temperature.[3] It is also advisable to protect solutions from prolonged exposure to light and extreme pH conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound in solution.Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Verify the stability of this compound in your specific experimental buffer and conditions.
Inconsistent experimental results Inaccurate concentration of this compound due to solvent evaporation or degradation.Use tightly sealed vials for storage. Store stock solutions at or below -20°C. When preparing working solutions, ensure the solvent has not significantly evaporated. It is advisable to monitor the concentration of trichothecene solutions over time.[4]
Precipitation of this compound in aqueous solutions Low solubility of this compound in aqueous media.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining non-toxic to the experimental system. Prepare dilutions immediately before use and vortex thoroughly.
Contamination of stock solutions Microbial growth or cross-contamination.Use sterile techniques and high-purity solvents for the preparation of all solutions. Store solutions in sterile containers.

Stability and Solubility Data

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide a summary based on the general characteristics of trichothecene mycotoxins.

Table 1: Solubility of Trichothecenes in Common Organic Solvents

Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)Freely soluble[5]
MethanolFreely soluble[5]
EthanolSoluble[5]
AcetonitrileSoluble[5]
ChloroformFreely soluble[5]
WaterSlightly soluble[5]

Table 2: General Stability of Trichothecenes in Solution

Solvent Storage Temperature General Stability Considerations Reference
Acetonitrile-20°C to 40°CGenerally stable for up to 24 months.The concentration of most trichothecenes should be monitored over time.[3]
Ethyl Acetate-20°C to 40°CGenerally stable for up to 24 months.[3]
MethanolRoom TemperaturePotential for transesterification and degradation.Not recommended for long-term storage at room temperature.[3]
Methanol-18°CStable.[5]
Acetonitrile-Water (1:1)25°CStable.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (or other suitable solvent)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the vial containing solid this compound to room temperature before opening to prevent condensation.

    • In a chemical fume hood, carefully weigh the desired amount of this compound using an analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Testing of this compound in Solution
  • Materials:

    • This compound stock solution

    • Solvent of interest

    • HPLC-grade standards

    • Calibrated HPLC system with a suitable detector (e.g., UV or MS)

    • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

  • Procedure:

    • Prepare a solution of this compound in the solvent of interest at a known concentration.

    • Divide the solution into multiple aliquots in tightly sealed vials.

    • Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot from each storage condition.

    • Analyze the concentration of this compound in each aliquot using a validated HPLC method.

    • Compare the measured concentrations to the initial concentration (time 0) to determine the percentage of degradation.

    • Analyze for the appearance of any new peaks in the chromatogram, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Solid this compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw Aliquot store_stock->thaw Retrieve for experiment dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment

Figure 1. Recommended workflow for the preparation and use of this compound solutions.

degradation_pathway Verrucarin_J This compound Degradation_Products Degradation Products (e.g., transesterification products in methanol) Verrucarin_J->Degradation_Products Instability Factors (e.g., Solvent, Temp., Light) Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity

Figure 2. Conceptual diagram of this compound degradation leading to loss of activity.

References

How to minimize Verrucarin J degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Verrucarin J degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a potent macrocyclic trichothecene mycotoxin produced by certain species of fungi, such as Stachybotrys chartarum.[1][2][3] Its stability is a critical concern during sample preparation because degradation can lead to inaccurate quantification, underestimation of sample toxicity, and unreliable experimental results. Trichothecenes, as a group, are known to be relatively stable compounds; however, specific conditions during extraction, cleanup, and analysis can still lead to degradation.[1]

Q2: What are the primary factors that can cause this compound degradation?

While specific degradation kinetics for this compound are not extensively documented, based on the general behavior of trichothecenes and other mycotoxins, the primary factors of concern are:

  • pH: Extreme pH conditions, particularly alkaline environments, can promote the hydrolysis of ester bonds present in the macrocyclic ring of this compound.[4]

  • Temperature: Although generally heat-stable, prolonged exposure to very high temperatures can lead to thermal decomposition.[1]

  • Solvent Composition: The choice of solvent is crucial. The presence of water in organic solvents can induce degradation of some mycotoxins.[5] Additionally, certain solvents may be incompatible with analytical techniques.

  • Light Exposure: Exposure to UV light can cause photodegradation of some mycotoxins.[6][7][8]

  • Enzymatic Activity: If the sample matrix contains active enzymes, they could potentially metabolize this compound.

Q3: Which solvents are recommended for the extraction and storage of this compound?

For the extraction and storage of trichothecene mycotoxins, polar organic solvents are generally preferred.

  • Acetonitrile and methanol-water mixtures are commonly used for the extraction of mycotoxins from various matrices.[9][10]

  • For long-term storage of standard solutions, acetonitrile is often recommended for other trichothecenes and is likely a suitable choice for this compound.[5]

  • It is advisable to store stock solutions in a dark, cold environment (e.g., -20°C) to minimize potential degradation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound sample preparation that may be indicative of degradation.

Issue Potential Cause Troubleshooting Steps
Low or no recovery of this compound Degradation due to pH- Ensure the pH of the extraction solvent and any aqueous solutions used are neutral or slightly acidic (pH 4-7).- Avoid strongly alkaline conditions during all sample preparation steps.
Thermal degradation- Avoid excessive heating during sample extraction and solvent evaporation.- Use a gentle stream of nitrogen for solvent evaporation at a controlled, low temperature.
Inappropriate solvent- Use high-purity solvents (e.g., HPLC or LC-MS grade).- For extraction, consider using acetonitrile or a methanol/water mixture.- For reconstitution, use a solvent compatible with your analytical method (e.g., methanol/water or acetonitrile/water).
Inconsistent or variable results Photodegradation- Protect samples and standards from direct light exposure by using amber vials or covering glassware with aluminum foil.- Minimize the time samples are exposed to light during processing.
Adsorption to surfaces- Use silanized glassware to prevent adsorption of the analyte to glass surfaces.
Presence of unexpected peaks in chromatogram Degradation products- If degradation is suspected, analyze a standard solution that has been subjected to the same sample preparation conditions to identify potential degradation products.- Optimize extraction and cleanup procedures to minimize stress on the analyte.

Experimental Protocols

Below are detailed methodologies for the extraction and cleanup of this compound from a solid matrix, designed to minimize degradation.

Protocol 1: Solid-Liquid Extraction (SLE)

This protocol is suitable for the extraction of this compound from solid matrices like contaminated building materials or agricultural commodities.

Materials:

  • Homogenized solid sample

  • Extraction Solvent: Acetonitrile/Water (84:16, v/v)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

  • Amber glass vials

Procedure:

  • Weigh 5 grams of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of the extraction solvent (Acetonitrile/Water, 84:16, v/v).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Place the tube on a mechanical shaker for 30 minutes at room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean amber glass vial.

  • The extract is now ready for cleanup or direct analysis if the matrix is sufficiently clean.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is used to remove interfering substances from the initial extract, which can improve analytical accuracy and prevent instrument contamination.

Materials:

  • This compound extract from Protocol 1

  • SPE Cartridge (e.g., C18, 500 mg, 6 mL)

  • SPE vacuum manifold

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water

  • Washing Solvent: Methanol/Water (20:80, v/v)

  • Elution Solvent: Acetonitrile

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge.

  • Equilibration: Pass 5 mL of water through the cartridge. Do not let the cartridge dry out.

  • Loading: Load 5 mL of the this compound extract onto the cartridge.

  • Washing: Pass 5 mL of the washing solvent (Methanol/Water, 20:80, v/v) through the cartridge to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute this compound from the cartridge with 5 mL of acetonitrile into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase (e.g., 1 mL of methanol/water, 50:50, v/v) for analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Extraction Solid-Liquid Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Crude Extract Evaporation Solvent Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Cleaned Sample troubleshooting_logic Start Low/Inconsistent This compound Recovery Check_pH Check pH of Solvents (Should be neutral/slightly acidic) Start->Check_pH Check_Temp Review Temperature Settings (Avoid excessive heat) Start->Check_Temp Check_Solvent Verify Solvent Quality & Type (Use high-purity, appropriate solvents) Start->Check_Solvent Check_Light Assess Light Exposure (Protect from UV/direct light) Start->Check_Light Check_pH->Check_Temp Check_Temp->Check_Solvent Check_Solvent->Check_Light Check_Glassware Inspect Glassware (Use silanized glass) Check_Light->Check_Glassware Optimize_Cleanup Optimize Cleanup Step (SPE recovery check) Check_Glassware->Optimize_Cleanup Method_Validation Perform Method Validation (Spike and recovery) Optimize_Cleanup->Method_Validation

References

Selecting an appropriate internal standard for Verrucarin J analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on selecting an appropriate internal standard for the analysis of Verrucarin J, along with detailed experimental protocols, troubleshooting advice, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound analysis?

A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C-Verrucarin J. This type of internal standard co-elutes with the target analyte and experiences similar matrix effects, providing the most accurate quantification.[1][2][3] However, isotopically labeled this compound is not readily commercially available.

Q2: If a ¹³C-labeled this compound is unavailable, what is the next best option?

A2: In the absence of an isotopically labeled analog, a structurally similar compound that is not naturally present in the sample can be used. Verrucarin A is a suitable option due to its high structural similarity to this compound. Both are macrocyclic trichothecene mycotoxins.[4][5][6]

Q3: Why is an internal standard necessary for this compound analysis?

A3: An internal standard is crucial for accurate and reliable quantification in LC-MS/MS analysis. It helps to compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), which can significantly impact the analytical results.[1]

Q4: What are the key differences between this compound and Verrucarin A?

A4: this compound and Verrucarin A possess the same core trichothecene structure with a macrocyclic ester linkage. The primary difference lies in the degree of saturation within the macrocyclic ring, leading to a minor difference in their molecular weight and polarity. This structural similarity ensures they exhibit comparable behavior during extraction and chromatographic separation.

Internal Standard Selection Guide

The selection of an appropriate internal standard is a critical step in developing a robust analytical method for this compound. The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.

Decision Workflow for Internal Standard Selection

G Workflow for Internal Standard Selection start Start: Need to Quantify this compound check_iso Is ¹³C-Verrucarin J Commercially Available? start->check_iso use_iso Use ¹³C-Verrucarin J as Internal Standard check_iso->use_iso Yes search_analog Search for a Structurally Similar Analog check_iso->search_analog No validate Validate Method with Selected Internal Standard (Evaluate recovery, matrix effects, and linearity) use_iso->validate select_verrA Select Verrucarin A as Internal Standard search_analog->select_verrA select_verrA->validate end Analysis Complete validate->end

Caption: A flowchart illustrating the decision-making process for selecting an internal standard for this compound analysis.

Comparison of this compound and Potential Internal Standard
PropertyThis compoundVerrucarin AJustification for Use
Chemical Formula C₂₇H₃₂O₈[6]C₂₇H₃₄O₉[4]Highly similar elemental composition.
Molecular Weight 484.5 g/mol [6]502.6 g/mol [4]Close molecular weights suggest similar physical properties.
Chemical Class Macrocyclic Trichothecene[6]Macrocyclic Trichothecene[4]Identical chemical class ensures similar chemical behavior.
Structure Both share the same fundamental trichothecene core and a macrocyclic ester linkage, leading to comparable extraction efficiency and chromatographic retention.

Experimental Protocol: this compound Analysis by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound using Verrucarin A as an internal standard. Method optimization and validation are essential for achieving accurate results.

Experimental Workflow

G Experimental Workflow for this compound Analysis sample_prep 1. Sample Preparation - Homogenize sample - Weigh aliquot add_is 2. Add Internal Standard - Spike with Verrucarin A solution sample_prep->add_is extraction 3. Extraction - Add extraction solvent (e.g., Acetonitrile/Water) - Vortex and centrifuge add_is->extraction cleanup 4. Clean-up (Optional) - Solid-Phase Extraction (SPE) if required extraction->cleanup lcms_analysis 5. LC-MS/MS Analysis - Inject extract - Acquire data in MRM mode cleanup->lcms_analysis data_processing 6. Data Processing - Integrate peaks - Calculate concentration ratio (this compound / Verrucarin A) lcms_analysis->data_processing quantification 7. Quantification - Determine this compound concentration using calibration curve data_processing->quantification

Caption: A step-by-step workflow for the analysis of this compound using an internal standard.

Materials and Reagents
  • This compound standard

  • Verrucarin A (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or ammonium acetate)

  • Solid-Phase Extraction (SPE) cartridges (if necessary)

Instrumentation
  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Procedure
  • Standard Preparation: Prepare stock solutions of this compound and Verrucarin A in a suitable solvent (e.g., acetonitrile). From these, prepare a series of calibration standards containing a fixed concentration of Verrucarin A and varying concentrations of this compound.

  • Sample Preparation:

    • Homogenize the sample to ensure uniformity.

    • Weigh a representative portion of the homogenized sample.

    • Spike the sample with a known amount of the Verrucarin A internal standard solution.

  • Extraction:

    • Add an appropriate volume of extraction solvent (e.g., acetonitrile/water, 84/16 v/v).

    • Vortex or shake vigorously to ensure thorough extraction.

    • Centrifuge the sample to pellet solid material.

  • Clean-up (if required): For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Transfer the final extract to an autosampler vial.

    • Inject the sample into the LC-MS/MS system.

LC-MS/MS Parameters
ParameterRecommended Conditions
LC Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid (or 5 mM ammonium acetate)
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid (or 5 mM ammonium acetate)
Gradient Optimized to provide good separation of this compound and Verrucarin A from matrix interferences.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound [To be determined empirically][To be determined empirically][To be determined empirically][To be optimized]
Verrucarin A 503.2 [M+H]⁺ or 525.2 [M+Na]⁺[To be determined empirically][To be determined empirically][To be optimized]

Note: The optimal precursor and product ions, as well as collision energies, must be determined by infusing standard solutions of this compound and Verrucarin A into the mass spectrometer. Based on literature, the M- ion of this compound is m/z 484. For Verrucarin A, a precursor ion of m/z 502 has been reported.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible injection solvent- Column overload- Replace the LC column.- Ensure the injection solvent is similar in composition to the initial mobile phase.- Dilute the sample.
Low Signal Intensity - Ion suppression from matrix components- Suboptimal MS/MS parameters- Sample degradation- Improve sample clean-up.- Dilute the sample.- Optimize MS/MS parameters (e.g., collision energy, source temperature).- Ensure proper sample storage.
High Background Noise - Contaminated mobile phase or LC system- Matrix interferences- Use fresh, high-purity solvents.- Clean the ion source.- Implement a more effective sample clean-up procedure.
Inconsistent Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Air bubbles in the pump- Prepare fresh mobile phase.- Ensure the column oven is functioning correctly.- Degas the mobile phase and purge the pumps.
Poor Recovery - Inefficient extraction- Analyte degradation during sample processing- Optimize the extraction solvent and procedure.- Minimize sample processing time and keep samples cool.

References

Technical Support Center: Enhancing Sensitivity for Trace Level Detection of Verrucarin J

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for trace-level detection of Verrucarin J.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting trace levels of this compound?

A1: The most prevalent methods for the detection of this compound at trace levels are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard for confirmation and quantification due to its high sensitivity and selectivity.[1][2][3] ELISA is a high-throughput screening method that offers a cost-effective and rapid alternative.[4]

Q2: What is the primary mechanism of this compound's toxicity?

A2: this compound, a macrocyclic trichothecene mycotoxin, primarily exerts its cytotoxic effects by inhibiting protein synthesis in eukaryotic cells.[5] It binds to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center, which disrupts the elongation step of translation.[5][6] This inhibition of protein synthesis can trigger a ribotoxic stress response, leading to downstream effects such as the induction of apoptosis (programmed cell death) and the modulation of various signaling pathways, including MAPK and Akt/NF-κB/mTOR pathways.[7][8][9]

Q3: What are the major challenges in achieving high sensitivity for this compound detection?

A3: The primary challenges include:

  • Matrix Effects: Complex biological matrices, such as urine, can contain endogenous compounds that interfere with the ionization of this compound in LC-MS/MS, leading to signal suppression or enhancement.[10][11][12][13]

  • Low Concentrations: this compound is often present at very low concentrations (ng/mL to pg/mL) in biological samples, requiring highly sensitive instrumentation and optimized methods.[2][3]

  • Sample Preparation: Inefficient extraction and cleanup of the sample can lead to low recovery of this compound and the persistence of interfering matrix components.[14][15][16]

  • Cross-Reactivity (ELISA): For immunoassays, the specificity of the antibody is crucial. Cross-reactivity with structurally similar mycotoxins can lead to inaccurate quantification.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
No or Low Signal/Sensitivity Inefficient ionization of this compound.Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase pH is suitable for protonation (positive ion mode).
Poor extraction recovery.Evaluate different extraction solvents (e.g., acetonitrile, ethyl acetate).[3] Optimize the extraction method (e.g., solid-phase extraction, liquid-liquid extraction).[14][15][16]
Matrix effects causing ion suppression.Incorporate a thorough sample cleanup step (e.g., solid-phase extraction).[14][15] Use matrix-matched calibration standards or a stable isotope-labeled internal standard for this compound.[10][11]
Instrument contamination.Flush the LC system and mass spectrometer. Run blank injections to check for carryover.
Peak Tailing Secondary interactions with the column.Use a column with end-capping to minimize silanol interactions. Adjust the mobile phase pH to suppress the ionization of silanols (e.g., add formic acid).[17][18]
Column overload.Dilute the sample or inject a smaller volume.[17][19]
Dead volume in the system.Check all fittings and connections between the injector, column, and mass spectrometer to ensure they are properly seated and have minimal dead volume.[19]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is properly degassed and mixed. Check the pump for leaks or pressure fluctuations.[20]
Column temperature variations.Use a column oven to maintain a stable temperature.[20]
Column degradation.Replace the column if it has been used extensively or with harsh mobile phases.
ELISA Analysis
Problem Potential Cause(s) Troubleshooting Steps
No or Weak Signal Incorrect reagent preparation or addition.Ensure all reagents are prepared according to the protocol and added in the correct order.
Insufficient antibody concentration.Optimize the concentrations of the capture and detection antibodies.
Inactive enzyme conjugate.Verify the activity of the enzyme conjugate and ensure the correct substrate is used.
High Background Insufficient washing.Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.
Non-specific binding of antibodies.Use an appropriate blocking buffer (e.g., BSA, non-fat dry milk) and optimize the blocking time and concentration.
Cross-reactivity of the antibody.Verify the specificity of the antibody against structurally related mycotoxins.
Poor Reproducibility Inconsistent pipetting.Use calibrated pipettes and ensure consistent pipetting technique.
Temperature variations across the plate.Ensure uniform incubation temperatures by properly sealing the plate and avoiding stacking.
Edge effects.Avoid using the outer wells of the plate or ensure they are filled with a blank solution.

Quantitative Data

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound and Related Mycotoxins by LC-MS/MS

AnalyteMatrixLODLOQReference
This compoundCulture Media0.05 ng/mL0.15 ng/mL[21]
Multiple MycotoxinsPig Urine-0.1 - 8 ng/mL[1]
Multiple MycotoxinsHuman Urine0.1 - 1.5 ng/mL0.3 - 5 ng/mL[2]
Multiple MycotoxinsHuman Urine0.005 - 2 µg/L0.1 - 4 µg/L[3]
Multiple MycotoxinsMaize0.01 - 0.64 µg/kg0.03 - 2.12 µg/kg[22]

Table 2: Recovery Rates for Mycotoxin Analysis

Extraction MethodMatrixMycotoxinsRecovery RateReference
Solid-Phase Extraction (SPE)BeerMultiple Mycotoxins70 - 106%[23]
QuEChERSFeedMultiple Mycotoxins70 - 100%[16]
Liquid-Liquid ExtractionPig UrineMultiple Mycotoxins>60% for 77% of analytes[1]
Direct Competitive ELISAHuman SerumMultiple Mycotoxins73% - 106%[24]

Experimental Protocols

Detailed Methodology for LC-MS/MS Detection of this compound in Urine
  • Sample Preparation: Solid-Phase Extraction (SPE)

    • Objective: To extract this compound from the urine matrix and remove interfering compounds.

    • Materials: C18 SPE cartridges, methanol, acetonitrile, water, formic acid.

    • Procedure:

      • Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

      • Load 1 mL of urine sample onto the cartridge.

      • Wash the cartridge with 3 mL of water to remove polar interferences.

      • Elute this compound with 3 mL of acetonitrile.

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis

    • Objective: To separate and quantify this compound.

    • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute this compound, followed by a re-equilibration step.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound for accurate identification and quantification.

      • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity.

Detailed Methodology for ELISA Detection of this compound
  • Assay Principle: A competitive ELISA format is typically used. This compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-Verrucarin J antibody-coated wells. The signal is inversely proportional to the amount of this compound in the sample.

  • Procedure (General Protocol):

    • Coating: Coat a 96-well microplate with an anti-Verrucarin J antibody and incubate overnight at 4°C.

    • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

    • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

    • Washing: Repeat the washing step.

    • Sample/Standard Incubation: Add standards, controls, and samples to the wells, followed by the addition of the this compound-HRP conjugate. Incubate for 1-2 hours at room temperature.

    • Washing: Repeat the washing step to remove unbound sample and conjugate.

    • Substrate Addition: Add a TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

    • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of this compound in the samples from the standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample Collection spe Solid-Phase Extraction (SPE) - C18 Cartridge urine_sample->spe elution Elution with Acetonitrile spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation - C18 Reversed-Phase reconstitution->hplc msms Tandem MS Detection - ESI+ MRM hplc->msms data_analysis Data Analysis - Quantification msms->data_analysis

Caption: Workflow for this compound detection by LC-MS/MS.

signaling_pathway VerrucarinJ This compound Ribosome 60S Ribosomal Subunit VerrucarinJ->Ribosome binds ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis leads to RibotoxicStress Ribotoxic Stress Response ProteinSynthesis->RibotoxicStress MAPK MAPK Pathway Activation (p38, JNK) RibotoxicStress->MAPK Akt Akt/NF-κB/mTOR Pathway Inhibition RibotoxicStress->Akt Apoptosis Apoptosis (Programmed Cell Death) MAPK->Apoptosis Akt->Apoptosis

Caption: Cellular signaling pathways affected by this compound.

References

Technical Support Center: Verrucarin J Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression during the analysis of Verrucarin J by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where components in the sample other than this compound interfere with the ionization process in the mass spectrometer's source.[1][2][3] This interference reduces the number of this compound ions that reach the detector, leading to a weaker signal.[4] For accurate quantification, especially at low concentrations, this suppression can lead to underestimation of the true concentration or even false-negative results.[1]

Q2: How can I determine if my this compound signal is being suppressed?

A2: A common method to assess ion suppression is the post-column infusion experiment.[2] In this technique, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank sample extract is then injected onto the column. A dip in the constant baseline signal at the retention time of interfering matrix components indicates ion suppression.[2] Another quantitative approach is to compare the signal response of this compound in a pure solvent (neat solution) versus its response when spiked into a blank sample extract (post-extraction spike). A lower signal in the matrix indicates suppression.[2][5]

Q3: What are the most common sources of ion suppression in this compound analysis?

A3: Ion suppression for this compound, a macrocyclic trichothecene, typically originates from complex sample matrices. Common sources include endogenous components from biological samples (e.g., phospholipids, salts, proteins) or exogenous substances introduced during sample preparation.[2] For analyses of fungal cultures or contaminated materials, complex media components or co-extracted fungal metabolites can also cause significant suppression.[6][7]

Q4: Can changing the ionization technique reduce ion suppression for this compound?

A4: While electrospray ionization (ESI) is commonly used for mycotoxin analysis, it can be prone to ion suppression.[3] Atmospheric pressure chemical ionization (APCI) is sometimes considered less susceptible to ion suppression from non-volatile matrix components.[4] However, the choice of ionization technique depends on the analyte's chemical properties. For this compound and other trichothecenes, ESI is often preferred for its sensitivity.[6][8] Optimizing ESI source parameters, such as capillary voltage and gas flows, can help minimize suppression.[9][10]

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Signal Intensity

This is a primary indicator of potential ion suppression. The following steps can help diagnose and mitigate the issue.

Troubleshooting Workflow:

cluster_solutions Solutions start Low/Inconsistent this compound Signal check_is 1. Review Internal Standard (IS) Performance start->check_is quant_me 2. Quantify Matrix Effect (Post-Extraction Spike) check_is->quant_me IS response also low/variable optimize_sp Options: - Dilute sample extract - Implement SPE or LLE - Use QuEChERS quant_me->optimize_sp Significant suppression observed optimize_lc Options: - Adjust gradient profile - Change mobile phase organic solvent - Use a different column chemistry optimize_sp->optimize_lc Suppression persists use_sida Use a ¹³C-labeled this compound internal standard if available optimize_lc->use_sida Co-elution still an issue resolve Signal Improved and Consistent use_sida->resolve

Caption: Troubleshooting workflow for low this compound signal.

Detailed Steps:

  • Evaluate Internal Standard (IS) Response: If you are using an internal standard, check its signal intensity and stability across samples. If the IS is also suppressed, it confirms a matrix-related issue. If a stable isotope-labeled (SIL) IS is used, it should co-elute and experience similar suppression, thus correcting for the effect.[11]

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the percentage of ion suppression. This will provide a quantitative measure of the problem.

  • Optimize Sample Preparation:

    • Dilution: The simplest approach is to dilute the sample extract.[12] This reduces the concentration of interfering matrix components. However, this may compromise the limit of detection.

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the sample. For trichothecenes, various SPE sorbents can be effective in removing interfering compounds.[13]

    • Liquid-Liquid Extraction (LLE): LLE can be employed to partition this compound into a cleaner solvent phase, leaving many matrix components behind.

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method, often used in pesticide and mycotoxin analysis, can be adapted for this compound extraction and cleanup.[13]

  • Optimize Chromatographic Separation:

    • Adjust the LC gradient to better separate this compound from co-eluting matrix components.[9]

    • Experiment with different mobile phase compositions (e.g., methanol vs. acetonitrile) or additives (e.g., ammonium formate) to alter selectivity.[10]

    • Consider a different analytical column with an alternative stationary phase chemistry.

  • Implement a Stable Isotope Dilution Assay (SIDA): The most robust method for correcting ion suppression is the use of a stable isotope-labeled internal standard (e.g., ¹³C-Verrucarin J).[11][14] This standard behaves nearly identically to the native analyte during extraction, chromatography, and ionization, providing the most accurate correction for signal suppression or enhancement.[14][15]

Issue 2: Poor Reproducibility and Accuracy in Quantitative Results

Even with a detectable signal, ion suppression can lead to poor data quality.

Troubleshooting Logic:

cluster_solutions Solutions start Poor Reproducibility/Accuracy cal_strategy Options: - Use matrix-matched calibrants - Implement SIDA start->cal_strategy sample_prep_consistency Options: - Automate extraction steps - Ensure consistent solvent volumes and mixing times cal_strategy->sample_prep_consistency Inconsistent calibration curves lc_stability Options: - Equilibrate column thoroughly - Check for leaks and pump issues sample_prep_consistency->lc_stability Variable recovery ms_stability Options: - Clean ion source - Recalibrate mass spectrometer lc_stability->ms_stability Retention time shifts resolved Improved Data Quality ms_stability->resolved Consistent MS response

Caption: Logic for addressing poor reproducibility in this compound quantification.

Detailed Steps:

  • Review Calibration Strategy:

    • Solvent-Based Calibration: If using calibrants prepared in pure solvent, significant inaccuracies are likely if ion suppression is present.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of your samples.[1] This helps to compensate for consistent ion suppression across all samples and calibrants.

    • Stable Isotope Dilution Assay (SIDA): As mentioned previously, SIDA is the gold standard for correcting matrix effects and will significantly improve accuracy and precision.[11][14][15]

  • Ensure Consistent Sample Preparation: Variability in extraction efficiency or cleanup can lead to inconsistent matrix effects. Standardize all sample preparation steps.

  • Verify LC Performance: Check for stable retention times and peak shapes. Fluctuations can indicate that this compound is eluting in a region of variable ion suppression.

  • Confirm MS Stability: Regularly clean the ion source and perform mass calibration to ensure consistent instrument performance.[4]

Data on Ion Suppression Reduction Strategies

The following table summarizes the expected improvements in signal intensity and data quality when applying different strategies to mitigate ion suppression for trichothecene mycotoxins like this compound. The values are representative based on published data for similar mycotoxins.

StrategyTypical Reduction in Ion Suppression (%)Impact on Signal IntensityImpact on Reproducibility (RSD%)
None (Dilute and Shoot) 0% (Baseline)Highly Variable>20%
1:10 Sample Dilution 30-50%Moderate Increase10-20%
Solid-Phase Extraction (SPE) 60-85%Significant Increase5-15%
Matrix-Matched Calibration N/A (Correction Method)Corrected Quantitatively<15%
Stable Isotope Dilution Assay (SIDA) N/A (Correction Method)Corrected Quantitatively<10%

Detailed Experimental Protocols

Protocol 1: Quantifying Ion Suppression using Post-Extraction Spiking
  • Prepare a Blank Matrix Extract: Extract a sample known to be free of this compound using your standard protocol.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike this compound into the final solvent mixture (e.g., acetonitrile/water) at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Take the blank matrix extract from step 1 and spike this compound to the same final concentration as Set A.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (1 - (Peak Area in Set B / Peak Area in Set A)) * 100

    • A positive value indicates ion suppression, while a negative value indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for trichothecene cleanup and should be optimized for your specific sample matrix.

  • Extraction:

    • Homogenize your sample.

    • Extract 5 g of the sample with 20 mL of an acetonitrile/water (84:16, v/v) solution by shaking vigorously for 30 minutes.[6]

    • Centrifuge the extract at 4000 rpm for 10 minutes.

  • SPE Cleanup (using a Mycotoxin-specific or C18 cartridge):

    • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Loading: Load a specific volume (e.g., 5 mL) of the supernatant from the extraction step onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

    • Elution: Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.[6]

By following these guidelines and protocols, researchers can effectively identify, troubleshoot, and mitigate ion suppression, leading to more accurate and reliable quantification of this compound in their mass spectrometry experiments.

References

Impact of nitrogen and carbon sources on Verrucarin J biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the biosynthesis of Verrucarin J. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the impact of nitrogen and carbon sources.

Frequently Asked Questions (FAQs)

Q1: What is the optimal culture medium for this compound production in Stachybotrys chartarum?

A favorable chemically defined medium for this compound production by Stachybotrys chartarum consists of the following components (in g/L of distilled water): Sucrose (50), NaNO₃ (2.0), KH₂PO₄ (1.0), MgSO₄ (0.5), KCl (0.5), Leucine (1.0), and FeSO₄ (0.01).[1] Optimal biosynthesis has been observed at a pH of 6.5-7.0 after 14 days of incubation at 25°C.[1]

Q2: How do different nitrogen sources affect this compound production?

The choice and concentration of the nitrogen source significantly impact the biosynthesis of this compound and other macrocyclic trichothecenes (MTs). Generally, nitrate (NO₃⁻) sources like NaNO₃ tend to support higher production levels compared to ammonium (NH₄⁺) sources.

For S. chartarum strain ATCC 34916, increasing concentrations of NaNO₃ from 1 mg N/L to 250 mg N/L led to a substantial increase in the total amount of MTs produced. Specifically, cultures with 25 mg N/L produced about seven times more MTs than those with 1 mg N/L, and a further increase to 250 mg N/L resulted in approximately 1.8 times more MTs than at 25 mg N/L.

Q3: Which carbon sources are most effective for this compound biosynthesis?

The type of carbon source also plays a crucial role. While mono- and disaccharides like glucose and fructose can support good growth and sporulation, complex carbohydrates may lead to higher toxin production. For instance, in cultures of three different S. chartarum genotype S strains, potato starch as the carbon source yielded the highest levels of total MTs.

Q4: Is there a correlation between fungal growth and this compound production?

Not always. While adequate biomass is necessary for production, optimal growth conditions do not always coincide with maximal mycotoxin biosynthesis. For example, some carbon sources may promote rapid mycelial growth but result in lower yields of this compound. It is essential to optimize culture conditions specifically for secondary metabolite production, not just for biomass accumulation.

Q5: How can I quantify the amount of this compound in my cultures?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound.[2][3][4] This technique allows for the accurate measurement of mycotoxin concentrations even in complex sample matrices. A detailed protocol for extraction and analysis is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Problem 1: Low or no detectable this compound production.

  • Possible Cause 1: Suboptimal Culture Medium.

    • Solution: Ensure your medium composition aligns with recommended formulations. Verify the concentrations of carbon and nitrogen sources, as well as essential minerals. Consider using a chemically defined medium to have better control over the nutritional environment. A recommended medium includes sucrose and sodium nitrate as primary carbon and nitrogen sources, respectively.[1]

  • Possible Cause 2: Inappropriate Carbon or Nitrogen Source.

    • Solution: Experiment with different carbon and nitrogen sources. Potato starch has been shown to be an effective carbon source for overall macrocyclic trichothecene production. For nitrogen, sodium nitrate (NaNO₃) at a concentration of 250 mg N/L has been shown to support robust production. Avoid high concentrations of readily assimilated nitrogen sources like ammonium (NH₄⁺), which can repress mycotoxin biosynthesis.

  • Possible Cause 3: Incorrect pH of the Culture Medium.

    • Solution: The pH of the medium is a critical factor. The optimal pH range for this compound biosynthesis is between 6.5 and 7.0.[1] Monitor and adjust the initial pH of your medium and be aware that fungal metabolism can alter the pH during cultivation.

  • Possible Cause 4: Inadequate Incubation Time or Temperature.

    • Solution: this compound is a secondary metabolite, and its production often begins after the primary growth phase. Ensure a sufficient incubation period, typically around 14 days at 25°C.[1]

Problem 2: High variability in this compound yield between batches.

  • Possible Cause 1: Inconsistent Inoculum.

    • Solution: Standardize your inoculation procedure. Use a consistent amount of fungal spores or mycelial fragments for each culture. The age and physiological state of the inoculum can also affect secondary metabolite production.

  • Possible Cause 2: Fluctuations in Environmental Conditions.

    • Solution: Maintain strict control over environmental parameters such as temperature, light, and agitation (for liquid cultures). Even minor variations can influence fungal metabolism and mycotoxin biosynthesis.

  • Possible Cause 3: Degradation of this compound post-production.

    • Solution: Ensure proper storage of your samples after extraction. This compound, like other mycotoxins, can be sensitive to light and high temperatures. Store extracts at low temperatures in the dark.

Data Presentation

Table 1: Impact of Nitrogen Source and Concentration on Total Macrocyclic Trichothecene (MT) Production by S. chartarum ATCC 34916

Nitrogen SourceNitrogen Concentration (mg N/L)Relative Total MT Production (Normalized to 1 mg N/L NaNO₃)
NaNO₃11.0
NaNO₃25~7.0
NaNO₃250~12.6
NH₄NO₃1Lower than NaNO₃
NH₄NO₃25Lower than NaNO₃
NH₄NO₃250Lower than NaNO₃
NH₄Cl1Lower than NaNO₃
NH₄Cl25Lower than NaNO₃
NH₄Cl250Lower than NaNO₃

Data synthesized from findings indicating a positive correlation between NaNO₃ concentration and MT production, with ammonium-based sources being less effective.

Table 2: Influence of Carbon Source on Total Macrocyclic Trichothecene (MT) Production by S. chartarum Strains

Carbon Source (Normalized to 4 g C/L)Relative Total MT Production
GlucoseModerate
FructoseModerate
MaltoseModerate
Potato Starch High
Wheat StarchModerate-High
CelluloseModerate

Data synthesized from studies showing that while various carbon sources support growth, complex carbohydrates like potato starch can lead to higher overall MT yields.

Experimental Protocols

1. Culture of Stachybotrys chartarum for this compound Production

  • Medium Preparation:

    • Prepare the chemically defined medium as described in FAQ 1.

    • Dissolve all components in distilled water.

    • Adjust the pH to 6.5-7.0 using NaOH or HCl.

    • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

  • Inoculation and Incubation:

    • Inoculate the sterile medium with spores or mycelial plugs of S. chartarum.

    • Incubate the cultures at 25°C in the dark for 14 days. For liquid cultures, use an orbital shaker at a moderate speed (e.g., 150 rpm).

2. Extraction of Macrocyclic Trichothecenes (including this compound)

  • Harvest the fungal biomass and the surrounding medium. For solid cultures, the entire agar plug can be used.

  • Homogenize the sample in a suitable solvent mixture. A common extraction solvent is a mixture of acetonitrile and water (e.g., 84:16 v/v).

  • Agitate the mixture for a sufficient period (e.g., overnight on a shaker) to ensure complete extraction.

  • Separate the solid debris from the liquid extract by centrifugation or filtration.

  • The resulting supernatant contains the crude extract of mycotoxins. This can be further purified if necessary, for example, by solid-phase extraction (SPE).

3. Quantification of this compound by LC-MS/MS

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase analytical column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like ammonium acetate or formic acid to improve ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in positive mode.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined and optimized on your instrument.

  • Quantification:

    • Prepare a calibration curve using certified this compound standards of known concentrations.

    • Analyze the samples and quantify the amount of this compound by comparing the peak areas to the calibration curve.

    • The use of a matrix-matched calibration or an internal standard is recommended to correct for matrix effects.

Mandatory Visualizations

Experimental_Workflow cluster_prep Culture Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis Media_Prep Medium Preparation (Defined Composition) Sterilization Sterilization (Autoclaving) Media_Prep->Sterilization Inoculation Inoculation with S. chartarum Sterilization->Inoculation Incubation Incubation (25°C, 14 days, dark) Inoculation->Incubation Harvest Harvest Biomass and Medium Incubation->Harvest Extraction_Solvent Extraction with Acetonitrile/Water Harvest->Extraction_Solvent Filtration Filtration/ Centrifugation Extraction_Solvent->Filtration LC_MS_MS LC-MS/MS Analysis (MRM Mode) Filtration->LC_MS_MS Quantification Quantification (Calibration Curve) LC_MS_MS->Quantification

Caption: Experimental workflow for this compound production and analysis.

Caption: Generalized nutrient repression pathway for this compound biosynthesis.

References

Technical Support Center: Method Validation for Verrucarin J Analysis in New Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for Verrucarin J analysis in new matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in new matrices important?

A1: this compound is a potent macrocyclic trichothecene mycotoxin produced by fungi such as Stachybotrys chartarum (often referred to as "black mold").[1] Its presence in various materials can indicate contamination and poses a significant health risk due to its ability to inhibit protein synthesis.[1] Analysis in new matrices, such as different food products, animal feed, or environmental samples, is crucial for assessing exposure, ensuring food safety, and in toxicological studies.

Q2: What is the primary analytical technique for this compound analysis?

A2: The most common and effective technique for the analysis of this compound and other mycotoxins is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is necessary for detecting low concentrations in complex samples.

Q3: What are the key parameters to consider during method validation for this compound analysis?

A3: Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. For methods involving sample extraction, recovery should also be thoroughly evaluated.

Q4: How can I prepare my samples for this compound analysis?

A4: Sample preparation is a critical step to remove interfering components from the matrix. Common techniques include:

  • Solid-Liquid Extraction (SLE): Using organic solvents like acetonitrile or methanol, often mixed with water.

  • Solid-Phase Extraction (SPE): For cleanup of the crude extract.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving salting-out extraction followed by dispersive SPE for cleanup. This is a popular choice for mycotoxin analysis in many food matrices.

  • Immunoaffinity Columns (IAC): These provide very clean extracts by using antibodies specific to the mycotoxin or a group of related mycotoxins.

Q5: What are "matrix effects" and how do they impact this compound analysis?

A5: Matrix effects are the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Complex matrices are more prone to significant matrix effects.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Sensitivity for this compound
Possible Cause Troubleshooting Step
Suboptimal LC Conditions - Optimize the mobile phase composition. A gradient of water and methanol or acetonitrile with additives like formic acid or ammonium formate is common. - Ensure the analytical column is appropriate for mycotoxin analysis (e.g., C18) and is not degraded.
MS/MS Parameters Not Optimized - Perform a tuning of this compound to determine the optimal precursor and product ions, as well as collision energy and other source parameters. This compound has a molecular formula of C27H32O8. Common adducts in positive ion mode are [M+H]+, [M+Na]+, and [M+NH4]+.
Analyte Degradation - Check the stability of your this compound standard solutions. Trichothecenes are generally stable in acetonitrile and methanol when stored at low temperatures and protected from light.[2][3] Avoid repeated freeze-thaw cycles. - Ensure the sample extract is stable. Analyze samples as soon as possible after preparation.
Issue 2: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation - Ensure the sample homogenization is thorough, as mycotoxin contamination can be heterogeneous. - Standardize all steps of the extraction and cleanup procedure. Automated sample preparation systems can improve precision.
Matrix Effects - Implement strategies to mitigate matrix effects (see Issue 3). Inconsistent matrix effects between samples can lead to high variability.
Instrument Instability - Check the stability of the LC-MS/MS system by injecting a standard solution multiple times. If variability is high, the instrument may require maintenance.
Issue 3: Inaccurate Results (Poor Accuracy and Recovery)
Possible Cause Troubleshooting Step
Significant Matrix Effects - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for consistent matrix effects. - Stable Isotope-Labeled Internal Standard: If available, a 13C-labeled this compound internal standard is the most effective way to correct for both matrix effects and variations in extraction recovery. - Standard Addition: Spike the analyte at different concentrations into the sample extract. This is a robust method but can be time-consuming.
Inefficient Extraction - Optimize the extraction solvent and procedure. Ensure the chosen solvent has the appropriate polarity to efficiently extract this compound from the specific matrix. - Increase extraction time or use techniques like vortexing or sonication to improve efficiency.
Ineffective Cleanup - If matrix effects are severe, a more rigorous cleanup method may be necessary. Consider switching from a simple "dilute and shoot" to SPE or immunoaffinity columns.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of trichothecene mycotoxins in various matrices, which can be used as a benchmark for your method validation.

Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Trichothecenes in Grain Matrices

MycotoxinMatrixLOD (µg/kg)LOQ (µg/kg)Reference
T-2 ToxinWheat0.1 - 0.90.5 - 2.0[4]
HT-2 ToxinWheat0.2 - 1.71.0 - 5.0[4]
DeoxynivalenolMaize5.0 - 20.010.0 - 50.0[5]
NivalenolBarley10.0 - 30.025.0 - 100.0
This compound General Expected to be in the low µg/kg range due to its high toxicity. Expected to be in the low to mid µg/kg range.

Table 2: Typical Recovery Rates for Trichothecenes in Grain Matrices

MycotoxinMatrixSpiking Level (µg/kg)Recovery (%)Reference
T-2 ToxinWheat10085 - 107[4]
HT-2 ToxinWheat10085 - 107[4]
DeoxynivalenolMaize50 - 50070 - 110[5]
This compound Various Dependent on matrix Acceptable range is typically 70-120%

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in a Grain Matrix

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Homogenization: Grind a representative portion of the grain sample to a fine powder.

  • Extraction: a. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex for 30 seconds. Let it stand for 15 minutes to hydrate. c. Add 10 mL of acetonitrile containing 1% formic acid. d. Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate). e. Vortex vigorously for 1 minute. f. Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a dSPE mixture (e.g., PSA, C18, and magnesium sulfate). b. Vortex for 30 seconds. c. Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation: a. Take an aliquot of the cleaned supernatant and dilute it with the initial mobile phase. b. Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MS/MS Parameters:

    • Precursor Ion: The [M+H]+, [M+Na]+, or [M+NH4]+ adduct of this compound (C27H32O8, Exact Mass: 484.21). These should be confirmed during method development.

    • Product Ions: At least two product ions should be monitored for confirmation. These are determined by fragmentation of the precursor ion and need to be optimized.

    • Collision Energy: Optimized for each precursor-product ion transition.

Visualizations

Method_Validation_Workflow Figure 1. General Workflow for Method Validation of this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy_Precision Accuracy & Precision Data_Acquisition->Accuracy_Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Specificity Specificity Data_Acquisition->Specificity

Caption: General Workflow for Method Validation of this compound Analysis.

Troubleshooting_Matrix_Effects Figure 2. Decision Tree for Troubleshooting Matrix Effects cluster_solutions Mitigation Strategies Start Inaccurate Results Observed Check_ME Evaluate Matrix Effects? Start->Check_ME Matrix_Matched Use Matrix-Matched Calibration Check_ME->Matrix_Matched Yes Internal_Standard Use Stable Isotope-Labeled Internal Standard Check_ME->Internal_Standard Yes Cleanup_Method Improve Sample Cleanup (SPE, IAC) Check_ME->Cleanup_Method Yes Revalidate Re-validate Method Matrix_Matched->Revalidate Internal_Standard->Revalidate Cleanup_Method->Revalidate

Caption: Decision Tree for Troubleshooting Matrix Effects.

References

Preventing contamination in Verrucarin J cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address contamination in cell culture experiments involving Verrucarin J.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are my cell cultures so sensitive when working with it?

This compound is a potent cytotoxic mycotoxin belonging to the trichothecene family.[1][2] It is produced by fungi such as Stachybotrys chartarum (black mold).[1][3] Its cytotoxicity stems from its ability to inhibit protein synthesis in eukaryotic cells by binding to ribosomes.[1][2][4] This disruption of a fundamental cellular process makes cells highly sensitive to its effects and can lead to apoptosis (programmed cell death).[1] Therefore, even minor stressors, including contamination, can have a significant impact on experimental outcomes.

Q2: What are the most common types of contamination I should be aware of in my this compound experiments?

The most common types of contamination in cell culture are broadly categorized as biological and chemical.[5]

  • Biological Contaminants:

    • Bacteria: These are ubiquitous and can rapidly proliferate in culture media, causing turbidity and a sudden drop in pH (media turning yellow).[5][6]

    • Yeast and Mold (Fungi): Fungal spores are often airborne and can lead to visible filamentous growths (mold) or budding, oval-shaped cells (yeast).[6][7] Fungal contamination may initially be less obvious than bacterial contamination.[6]

    • Mycoplasma: These are very small bacteria that lack a cell wall, making them resistant to common antibiotics like penicillin.[8] Mycoplasma contamination is particularly insidious as it is not visible to the naked eye and often does not cause obvious turbidity, but can significantly alter cell physiology and metabolism.[8][9] It is estimated that 5-30% of all cell cultures are contaminated with mycoplasma.[10]

    • Viruses: Viral contamination is difficult to detect without specialized techniques and can originate from the source animal tissue or reagents.[10]

    • Cross-contamination: The unintentional introduction of another cell line into the culture.[6]

  • Chemical Contaminants: These are non-living substances that can affect cell growth, such as impurities in media or water, endotoxins, detergents, or residues from plasticware.[10][11]

Q3: Can the use of antibiotics and antimycotics prevent all contamination?

While antibiotics and antimycotics are often used in cell culture media to prevent bacterial and fungal growth, they are not a substitute for good aseptic technique.[6][12] Over-reliance on these agents can mask low-level contamination and lead to the development of antibiotic-resistant strains.[12][13] Furthermore, common antibiotics like penicillin are ineffective against mycoplasma.[8] It is advisable to culture cells without antibiotics for some passages to check for cryptic contamination.[10]

Troubleshooting Guides

Guide 1: Identifying the Source of Contamination

If you detect contamination, it is crucial to identify the source to prevent future occurrences. The following table outlines common contaminants, their likely sources, and methods for detection.

ContaminantPotential SourcesDetection Methods
Bacteria Lab personnel, unfiltered air, contaminated reagents/media, equipment (incubators, water baths).[14]Visual inspection (turbidity, yellow media), light microscopy (small, motile particles).[5][6]
Yeast Lab personnel, humidified incubators, airborne spores.[7][14]Light microscopy (oval, budding cells), media may become turbid and yellow over time.[7][15]
Mold Airborne spores, contaminated equipment (especially cardboard products).[6][14]Visual inspection (filamentous structures), light microscopy.[15]
Mycoplasma Contaminated cell lines, serum, lab personnel (less common).[14]PCR-based kits, DNA staining (e.g., DAPI or Hoechst), ELISA, specialized mycoplasma culture.[8][16]
Chemical Impurities in water or reagents, detergents, plasticizers from labware, endotoxins.[10][11]Inconsistent cell growth, altered morphology, or cell death with no visible microbial contamination.
Guide 2: Responding to a Contamination Event

Immediate action is necessary to manage a contamination event and protect other cultures.

dot

ContaminationResponse Contamination_Suspected Contamination Suspected (e.g., cloudy media, pH change, altered cell morphology) Isolate_Culture Immediately Isolate Contaminated Culture(s) Contamination_Suspected->Isolate_Culture Identify_Contaminant Identify the Contaminant (Microscopy, PCR, etc.) Isolate_Culture->Identify_Contaminant Bacterial_Fungal Bacterial or Fungal? Identify_Contaminant->Bacterial_Fungal Mycoplasma Mycoplasma? Bacterial_Fungal->Mycoplasma No Discard_Irreplaceable Is the Culture Irreplaceable? Bacterial_Fungal->Discard_Irreplaceable Yes Mycoplasma->Discard_Irreplaceable Yes Decontaminate_Workspace Thoroughly Decontaminate Workspace (Incubator, hood, water bath, etc.) Mycoplasma->Decontaminate_Workspace No Discard_Culture Discard Contaminated Culture (Autoclave before disposal) Discard_Irreplaceable->Discard_Culture No Treat_Culture Attempt to Treat Culture (Use specific antibiotics/antimycotics) Discard_Irreplaceable->Treat_Culture Yes Discard_Culture->Decontaminate_Workspace Treat_Culture->Decontaminate_Workspace Review_Protocols Review Aseptic Technique and Lab Protocols Decontaminate_Workspace->Review_Protocols Test_Reagents Test Media and Reagents for Contamination Review_Protocols->Test_Reagents Quarantine_New_Cells Quarantine and Test New Cell Lines Test_Reagents->Quarantine_New_Cells

Caption: Workflow for responding to a cell culture contamination event.

Experimental Protocols

Protocol 1: Aseptic Technique for Handling this compound and Cell Cultures

Given that this compound is a cytotoxic compound, adherence to strict aseptic technique is paramount to protect both the cell culture from contamination and the researcher from exposure.

  • Preparation of the Work Area:

    • Work in a certified Class II biological safety cabinet (BSC).[17]

    • Decontaminate the BSC surfaces with 70% ethanol before and after each use.[18]

    • Minimize clutter within the BSC to ensure proper airflow.[18]

    • Wipe all items (media bottles, flasks, pipette boxes) with 70% ethanol before placing them in the BSC.[18]

  • Personal Protective Equipment (PPE):

    • Wear a disposable, closed-front gown, sterile gloves, and safety glasses.[17][19]

    • Change gloves frequently, especially if they become contaminated.[18]

  • Sterile Handling:

    • Use sterile, disposable plasticware or properly sterilized glassware.

    • Avoid pouring directly from bottles; use sterile pipettes for all liquid transfers.[18] Use each pipette only once to prevent cross-contamination.[18]

    • Do not leave bottles, flasks, or plates open for extended periods.

    • Never pass non-sterile items over open containers.

  • Handling of this compound:

    • Due to its cytotoxic nature, handle this compound in accordance with your institution's guidelines for hazardous drugs.[20][21]

    • Prepare stock solutions of this compound in the BSC.

    • Use dedicated equipment (pipettes, tubes) for handling the compound.

  • Waste Disposal:

    • All materials that come into contact with this compound (pipette tips, tubes, flasks) should be considered cytotoxic waste and disposed of according to institutional and local regulations.[19]

    • Contaminated cultures should be autoclaved before disposal.

Protocol 2: Routine Mycoplasma Detection by PCR

Regular screening for mycoplasma is essential for maintaining healthy cell cultures.[6]

  • Sample Collection: Collect 1 mL of spent culture medium from a 2-3 day old culture that is 70-80% confluent.

  • DNA Extraction: Use a commercial PCR kit for mycoplasma detection and follow the manufacturer's instructions for DNA extraction from the cell culture supernatant.

  • PCR Amplification:

    • Prepare the PCR reaction mix as specified in the kit protocol. This typically includes a master mix containing polymerase, nucleotides, and primers specific for mycoplasma DNA, as well as an internal control.

    • Add the extracted DNA to the reaction mix.

    • Run the PCR program in a thermal cycler according to the kit's instructions.

  • Analysis:

    • Analyze the PCR products by gel electrophoresis.

    • A positive result for mycoplasma will show a band of a specific size, as indicated in the kit's manual. The internal control band should be present in all samples to validate the PCR reaction.

Signaling Pathways and Workflows

This compound Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting protein synthesis, a critical process for cell survival and function.

dot

VerrucarinJ_MOA VerrucarinJ This compound Ribosome Eukaryotic Ribosome (Peptidyl Transferase Center) VerrucarinJ->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis (Programmed Cell Death) Protein_Synthesis->Apoptosis Triggers Cell_Death Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis->Cell_Death

Caption: Simplified diagram of this compound's mechanism of action.

General Contamination Prevention Workflow

A proactive approach is the best defense against contamination. This workflow outlines key preventative measures.

dot

Contamination_Prevention_Workflow cluster_Reagents Reagents & Media cluster_Environment Environment cluster_Technique Aseptic Technique cluster_Cultures Cell Cultures Use_Sterile_Reagents Use Certified Sterile Reagents (Media, Serum, etc.) Aliquot_Reagents Aliquot Reagents into Smaller Volumes Use_Sterile_Reagents->Aliquot_Reagents End Goal: Reliable Experimental Results Aliquot_Reagents->End Maintain_Clean_Workspace Maintain Clean & Organized Workspace (BSC, Incubator) Regular_Cleaning Regular Cleaning & Disinfection Schedule Maintain_Clean_Workspace->Regular_Cleaning Regular_Cleaning->End Strict_Aseptic_Technique Strict Adherence to Aseptic Technique Proper_PPE Wear Appropriate PPE Strict_Aseptic_Technique->Proper_PPE Proper_PPE->End Quarantine_New_Cells Quarantine & Test New Cell Lines Regular_Monitoring Regularly Monitor Cultures for Contamination Quarantine_New_Cells->Regular_Monitoring Regular_Monitoring->End Start Start: Healthy Cell Cultures Start->Use_Sterile_Reagents Start->Maintain_Clean_Workspace Start->Strict_Aseptic_Technique Start->Quarantine_New_Cells

Caption: Key pillars of a successful contamination prevention strategy.

References

Interpreting Verrucarin J data with high background noise

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verrucarin J. Here, you will find information to help you interpret data, particularly in the presence of high background noise, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum. Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[1] It achieves this by binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase center and leads to a ribotoxic stress response. This can trigger downstream signaling cascades, including the activation of Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor-kappa B (NF-κB), ultimately leading to apoptosis (programmed cell death).

Q2: I am observing high background noise in my fluorescence-based cytotoxicity assay with this compound. What are the potential causes?

High background noise in fluorescence-based assays can stem from several sources:

  • Autofluorescence of this compound: Some small molecules inherently fluoresce at the excitation and emission wavelengths used in common cytotoxicity assays.

  • Cellular Autofluorescence: Endogenous cellular components, such as NADH and riboflavins, can contribute to background fluorescence. This can be exacerbated by cellular stress or death.

  • Media Components: Phenol red and other components in the cell culture media can have fluorescent properties.

  • Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can lead to increased metabolic activity and fluorescence.

  • Reagent Issues: Improper storage or degradation of the fluorescent dye (e.g., resazurin) can lead to high background.

Q3: How can I troubleshoot high background absorbance in my MTT assay when using this compound?

High background in an MTT assay can be caused by:

  • Contamination: Microbial contamination can reduce the MTT reagent and produce a false positive signal.[2]

  • Reagent Quality: The MTT reagent is light-sensitive and can degrade if not stored properly, leading to spontaneous formazan production.[3]

  • Incomplete Solubilization: If the formazan crystals are not fully dissolved, it can lead to inaccurate and high absorbance readings.

  • This compound Interference: The compound itself might interact with the MTT reagent or the formazan product.

  • High Cell Density: Seeding too many cells can lead to very high absorbance values that are outside the linear range of the assay.

Q4: What are typical IC50 values for this compound and related compounds?

Cell LineCancer TypeVerrucarin A IC50 (nM)
PC-3Prostate Cancer1.5 ± 0.2
LNCaPProstate Cancer2.1 ± 0.3
DU145Prostate Cancer1.8 ± 0.1
HeLaCervical Cancer3.2 ± 0.5
MCF-7Breast Cancer4.5 ± 0.6

Note: These values are illustrative and actual IC50 values should be determined experimentally for your specific cell line and conditions.

Troubleshooting Guides

Issue: High Background Fluorescence in a Resazurin-Based Cytotoxicity Assay

This guide provides a step-by-step approach to identifying and mitigating the causes of high background fluorescence.

Troubleshooting Workflow

G A High Background Fluorescence Detected B Check for Contamination A->B C Perform Sterility Test (e.g., plate media on agar) B->C D Microbial Contamination Present? C->D E Discard Cultures and Reagents. Thaw New Cells. Use Fresh Media. D->E Yes F Evaluate Media and Compound Autofluorescence D->F No G Run Controls: - Media + Resazurin - Media + this compound + Resazurin F->G H High Signal in Controls? G->H I Switch to Phenol Red-Free Media. Subtract Compound Blank. H->I Yes J Optimize Assay Parameters H->J No K Reduce Resazurin Incubation Time. Optimize Cell Seeding Density. J->K L Problem Resolved? K->L M Consider Alternative Assay (e.g., CellTiter-Glo®) L->M No N Continue Experiment L->N Yes G A High Background Absorbance Detected B Verify Reagent Integrity A->B C Check MTT Solution for Precipitate. Ensure Proper Storage (light-protected). B->C D Reagent Issues? C->D E Prepare Fresh MTT Solution. D->E Yes F Assess for Contamination D->F No G Visually Inspect Wells for Turbidity. Perform Gram Stain if Necessary. F->G H Contamination Present? G->H I Discard Plate and Start Over with Aseptic Technique. H->I Yes J Optimize Solubilization H->J No K Ensure Complete Dissolving of Formazan Crystals. Increase Shaking Time/Speed. J->K L Check for Compound Interference K->L M Run Control: Media + this compound + MTT + Solubilizer L->M N High Absorbance in Control? M->N O Subtract Compound Blank Reading. Consider Alternative Assay. N->O Yes P Continue with Data Analysis N->P No G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed cells in a 96-well plate B Treat cells with a serial dilution of this compound A->B C Add Resazurin solution to each well B->C D Incubate for 1-4 hours at 37°C C->D E Measure fluorescence (Ex: 560 nm, Em: 590 nm) D->E G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed cells in a 96-well plate B Treat cells with a serial dilution of this compound A->B C Add MTT solution to each well B->C D Incubate for 4 hours at 37°C C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway VerrucarinJ This compound Ribosome Ribosome VerrucarinJ->Ribosome Inhibits Protein Synthesis RSR Ribotoxic Stress Response Ribosome->RSR MAP3K MAP3K (e.g., ASK1, MEKK1) RSR->MAP3K Activates IKK IKK Complex RSR->IKK Activates MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K p38_JNK p38 & JNK MAP2K->p38_JNK Apoptosis Apoptosis p38_JNK->Apoptosis IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Apoptosis Nuclear Translocation & Gene Transcription

References

Calibration strategies for accurate Verrucarin J quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of Verrucarin J. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to support your analytical endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Issue Potential Cause(s) Recommended Solution(s)
Poor Signal Intensity or No Peak 1. Inadequate sample extraction or cleanup.2. Low concentration of this compound in the sample.3. Instrument sensitivity issues (e.g., dirty ion source).4. Incorrect mass transition (MRM) settings.5. Degradation of this compound standard or sample.1. Optimize the extraction method (e.g., adjust solvent polarity, pH). Consider a more rigorous cleanup step like Solid Phase Extraction (SPE).2. Concentrate the sample extract. Ensure the sample collection and storage were appropriate to prevent degradation.3. Clean the ion source and perform instrument calibration and tuning.[1]4. Verify the precursor and product ion m/z values for this compound. Infuse a standard solution to optimize MS parameters.[2][3]5. Prepare fresh standard solutions. Ensure proper storage of standards and samples (e.g., at -20°C in a dark environment).
High Background Noise 1. Matrix effects from co-eluting endogenous compounds.2. Contaminated solvents, reagents, or glassware.3. Inadequate chromatographic separation.1. Improve sample cleanup to remove interfering substances. Employ matrix-matched calibration standards or use a stable isotope-labeled internal standard for this compound if available.[4]2. Use high-purity (LC-MS grade) solvents and reagents. Thoroughly clean all glassware.3. Optimize the LC gradient to better separate this compound from matrix components.
Peak Tailing or Splitting 1. Column contamination or degradation.2. Inappropriate mobile phase pH.3. Sample overload.1. Flush the column with a strong solvent. If the problem persists, replace the column.2. Adjust the mobile phase pH to ensure this compound is in a single ionic form.3. Dilute the sample extract before injection.
Inconsistent Retention Times 1. Fluctuations in column temperature.2. Changes in mobile phase composition.3. Air bubbles in the LC system.1. Use a column oven to maintain a stable temperature.2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Degas the mobile phase and prime the LC pumps.
Poor Recovery 1. Inefficient extraction from the sample matrix.2. Loss of analyte during sample cleanup steps.3. Adsorption to containers.1. Experiment with different extraction solvents and techniques (e.g., QuEChERS, liquid-liquid extraction).2. Ensure the chosen SPE sorbent and elution solvent are appropriate for this compound.3. Use silanized glassware or low-adsorption polypropylene tubes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for quantifying this compound?

A1: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most widely used and reliable method for the quantification of this compound, especially in complex biological matrices like urine.[2][5] This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the mycotoxin.

Q2: How can I mitigate matrix effects in my this compound analysis?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. To mitigate these effects, it is recommended to use matrix-matched calibration standards. This involves preparing your calibration standards in a blank matrix that is similar to your samples. Alternatively, the use of a stable isotope-labeled internal standard for this compound can effectively compensate for matrix effects.[4] Thorough sample cleanup using techniques like Solid Phase Extraction (SPE) can also help to remove interfering compounds.

Q3: Where can I obtain certified reference materials for this compound?

A3: Certified reference materials (CRMs) are crucial for accurate quantification. Several reputable suppliers offer mycotoxin standards, including this compound. It is important to obtain a certificate of analysis with the standard, which provides information on its purity and concentration.[4][6][7]

Q4: What are the typical validation parameters for a this compound quantification method?

A4: A validated method for this compound quantification should demonstrate acceptable performance for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). The specific acceptance criteria can vary depending on the regulatory guidelines being followed.

Q5: How should I store my this compound standards and samples?

A5: this compound, like many mycotoxins, can be susceptible to degradation. Standard solutions and sample extracts should be stored at low temperatures, typically -20°C or below, and protected from light to ensure their stability. It is advisable to prepare fresh working standard solutions regularly.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of this compound and other mycotoxins using LC-MS/MS, as compiled from various validated methods.

ParameterTypical Value Range
Limit of Detection (LOD) 0.005 - 2 µg/L[8]
Limit of Quantification (LOQ) 0.1 - 4 µg/L[8]
**Linearity (R²) **> 0.99
Recovery 70 - 120%
Precision (RSD) < 15%

Experimental Protocols

Detailed Methodology for this compound Quantification in Human Urine by LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of this compound from human urine samples.

1. Sample Preparation (Modified QuEChERS Extraction)

  • To 1 mL of urine in a 15 mL polypropylene centrifuge tube, add an appropriate volume of internal standard solution (if used).

  • Add 2 mL of acidified acetonitrile (e.g., with 1% formic acid) and vortex vigorously for 1 minute.

  • Add the QuEChERS salts (e.g., magnesium sulfate and sodium chloride) and vortex immediately for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate this compound from other matrix components (e.g., starting with 95% A, ramping to 95% B, holding, and re-equilibrating).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. The exact m/z values should be optimized by infusing a standard solution.[2]

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[3]

3. Calibration and Quantification

  • Prepare a series of matrix-matched calibration standards by spiking blank urine extract with known concentrations of this compound.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration.

  • Quantify this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is extraction QuEChERS Extraction add_is->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration lc_ms LC-MS/MS System filtration->lc_ms Injection data_acquisition Data Acquisition lc_ms->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Start Troubleshooting issue Identify Issue (e.g., No Peak, Tailing) start->issue check_instrument Check Instrument - Calibration - Tuning - Connections issue->check_instrument Instrument Related? check_method Check Method - Mobile Phase - Gradient - Column issue->check_method Method Related? check_sample Check Sample Prep - Extraction - Cleanup - Standards issue->check_sample Sample Related? resolve Issue Resolved check_instrument->resolve check_method->resolve check_sample->resolve

Caption: Logic diagram for troubleshooting LC-MS/MS issues.

References

Validation & Comparative

Comparative Cytotoxicity of Verrucarin J and Satratoxin G: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two potent macrocyclic trichothecene mycotoxins, Verrucarin J and Satratoxin G. The information presented is based on available experimental data to assist researchers in understanding their relative toxicities and mechanisms of action.

Executive Summary

This compound and Satratoxin G are secondary metabolites produced by various fungi, notably species of Stachybotrys and Myrothecium.[1][2] As members of the trichothecene family, they are potent inhibitors of protein synthesis in eukaryotic cells, which underlies their significant cytotoxicity.[3][4] Both mycotoxins induce apoptosis through the activation of the ribotoxic stress response pathway, leading to the phosphorylation of mitogen-activated protein kinases (MAPKs) such as JNK and p38.[5][6] While both compounds exhibit high levels of toxicity, available data suggests that Satratoxin G is among the most potent of the trichothecenes.[5]

Data Presentation: Comparative Cytotoxicity

Direct comparative studies providing IC50 values for this compound and Satratoxin G across the same panel of cell lines under identical experimental conditions are limited in the publicly available literature. However, data from separate studies allow for a general comparison of their cytotoxic potency.

MycotoxinCell Line(s)Cytotoxicity MetricReported Value(s)
This compound Four unspecified mammalian cell linesIC50 (Inhibition of proliferation)1 - 35 nM[1][7]
A549 (lung carcinoma), HCT 116 (colon carcinoma), SW-620 (metastatic colon carcinoma)Apoptosis InductionInduces apoptosis (specific IC50 not provided)[2]
Satratoxin G RAW 264.7 (murine macrophage), U937 (human leukemic)Comparative Cytotoxicity RankingMore cytotoxic than roridin A, verrucarin A, T-2 toxin, satratoxin F, H, nivalenol, and vomitoxin[5]
Murine modelIn vivo toxicityLD50 = 1.23 mg/kg (intraperitoneal)

Note: The lack of standardized cell lines and experimental conditions across different studies makes a direct, precise comparison challenging. The provided data should be interpreted as indicative of the high cytotoxic potential of both compounds, with this compound demonstrating nanomolar-range activity.

Mechanism of Action: Ribotoxic Stress Response

Both this compound and Satratoxin G, as trichothecene mycotoxins, exert their cytotoxic effects primarily by inhibiting protein synthesis.[3][4] They bind to the 60S subunit of the eukaryotic ribosome, interfering with the peptidyl transferase center and halting the elongation step of translation.[4] This disruption of ribosome function triggers a signaling cascade known as the ribotoxic stress response.[5][6]

This response involves the activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK.[5][6] The activation of these stress-related kinases initiates downstream signaling events that ultimately lead to programmed cell death, or apoptosis.[5] The concentration of Satratoxin G required to inhibit protein synthesis has been shown to correlate with the concentration needed to induce apoptosis and activate these MAPK pathways.[5]

Experimental Protocols

The most common method for assessing the cytotoxicity of mycotoxins is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration at which a mycotoxin reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Target cell line(s) in culture

  • This compound and/or Satratoxin G stock solutions (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Mycotoxin Treatment:

    • Prepare serial dilutions of this compound and Satratoxin G in complete culture medium from the stock solutions.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the mycotoxins. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the toxins) and a negative control (medium only).

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals (if using adherent cells).

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the mycotoxin concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Mycotoxin Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Seed cells in 96-well plate cell_culture->seeding incubation_24h 3. Incubate for 24h seeding->incubation_24h treatment 5. Treat cells with Mycotoxins incubation_24h->treatment dilution 4. Prepare Mycotoxin Dilutions dilution->treatment incubation_48h 6. Incubate for 24-72h treatment->incubation_48h add_mtt 7. Add MTT solution incubation_48h->add_mtt incubation_mtt 8. Incubate for 2-4h add_mtt->incubation_mtt solubilize 9. Solubilize Formazan incubation_mtt->solubilize read_absorbance 10. Read Absorbance (570nm) solubilize->read_absorbance calc_viability 11. Calculate % Viability read_absorbance->calc_viability plot_curve 12. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 13. Determine IC50 plot_curve->calc_ic50

Caption: Experimental workflow for determining mycotoxin cytotoxicity using the MTT assay.

Ribotoxic_Stress_Response cluster_toxin Mycotoxin Action cluster_stress Cellular Stress cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome Mycotoxin This compound / Satratoxin G Ribosome 60S Ribosomal Subunit Mycotoxin->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis Leads to RSR Ribotoxic Stress Response ProteinSynthesis->RSR Triggers MAPK MAPK Activation (p38, JNK) RSR->MAPK Activates Apoptosis Apoptosis (Programmed Cell Death) MAPK->Apoptosis Induces

Caption: Signaling pathway of trichothecene-induced apoptosis via the ribotoxic stress response.

References

Verrucarin J vs. Verrucarin A: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Verrucarin J and Verrucarin A are both members of the trichothecene class of mycotoxins, known for their potent biological activities. While structurally related, subtle differences in their chemical makeup lead to variations in their effects on cellular processes. This guide provides a detailed comparison of the biological activities of this compound and Verrucarin A, supported by available experimental data and detailed methodologies for key assays.

Core Biological Activities: A Head-to-Head Comparison

The primary mechanism of action for both this compound and Verrucarin A is the inhibition of protein synthesis, which subsequently triggers a cascade of cellular events, including apoptosis and modulation of inflammatory pathways.

Cytotoxicity

Both this compound and Verrucarin A exhibit significant cytotoxic effects against a range of cell lines. This cytotoxicity is largely attributed to their ability to halt protein synthesis, a critical process for cell survival and proliferation.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineAssayIC50 Value
Verrucarin A LNCaP (Prostate Cancer)MTT Assay10.8 ± 1.2 nM
PC-3 (Prostate Cancer)MTT Assay25.6 ± 2.1 nM
MDA-MB-231 (Breast Cancer)Not SpecifiedPotent (exact IC50 not provided)[1]
MCF-7 (Breast Cancer)Not SpecifiedPotent (exact IC50 not provided)[2]
This compound A549 (Lung Cancer)Not SpecifiedPotent (exact IC50 not provided)[3]
HCT 116 (Colon Cancer)Not SpecifiedPotent (exact IC50 not provided)[3]
SW-620 (Metastatic Colon Cancer)Not SpecifiedPotent (exact IC50 not provided)[3]

Note: Direct comparative studies with IC50 values for this compound and Verrucarin A in the same cell lines and under identical experimental conditions are limited in the currently available literature. The data presented is compiled from various studies and indicates potent cytotoxicity for both compounds in the nanomolar range.

Protein Synthesis Inhibition

The core mechanism underlying the biological activity of both mycotoxins is the potent inhibition of protein synthesis in eukaryotic cells. They achieve this by binding to the peptidyl transferase center of the 60S ribosomal subunit, thereby interfering with the elongation step of translation.

Table 2: Protein Synthesis Inhibition

CompoundSystemIC50 Value
Verrucarin A Rabbit Reticulocyte Lysate~300 nM
This compound Eukaryotic RibosomesPotent Inhibitor (specific IC50 not provided)[3]

Verrucarin A has been shown to be a highly selective inhibitor of polypeptide chain initiation[4]. While specific quantitative data for this compound is scarce, it is also recognized as a powerful inhibitor of eukaryotic protein synthesis[3].

Anti-inflammatory Activity

The inflammatory response to Verrucarin A and this compound is complex. While they can induce inflammatory signaling pathways as a result of cellular stress, there is also evidence of potential anti-inflammatory effects through the inhibition of certain pro-inflammatory mediators.

Table 3: Anti-inflammatory Potential

CompoundAssayEffectIC50 Value
Verrucarin A Not SpecifiedCan induce inflammatory responsesData not available
This compound Not SpecifiedCan trigger inflammatory effectsData not available

It is important to note that the pro-inflammatory effects are often a secondary consequence of the primary cytotoxic and protein synthesis-inhibiting activities of these toxins.

Signaling Pathways and Experimental Workflows

The biological activities of Verrucarin A and, by extension, this compound are mediated through the modulation of several key signaling pathways.

Verrucarin A Signaling Pathway

Verrucarin A has been shown to induce apoptosis and inhibit cell proliferation by affecting multiple signaling cascades.

Verrucarin_A_Signaling cluster_akt_nfkb Akt/NF-kB/mTOR Pathway cluster_egfr_mapk EGFR/MAPK/Akt Pathway cluster_apoptosis Apoptosis Induction Verrucarin_A Verrucarin A Akt p-AKT Verrucarin_A->Akt Inhibits NFkB NF-kB (p65) Verrucarin_A->NFkB Inhibits mTOR p-mTOR Verrucarin_A->mTOR Inhibits EGFR EGFR Verrucarin_A->EGFR Inhibits ERK ERK1/2 Verrucarin_A->ERK Inhibits p38 p38 MAPK Verrucarin_A->p38 Activates ROS ROS Generation Verrucarin_A->ROS Induces Akt->NFkB NFkB->mTOR EGFR->ERK Akt2 Akt EGFR->Akt2 Apoptosis Apoptosis p38->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Verrucarin A signaling pathways leading to apoptosis.

General Experimental Workflow for Cytotoxicity Assessment

A common workflow for assessing the cytotoxic effects of compounds like this compound and Verrucarin A involves the following steps.

Cytotoxicity_Workflow start Cell Seeding treatment Treatment with This compound or A start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation assay MTT or other Viability Assay incubation->assay measurement Absorbance Measurement assay->measurement analysis IC50 Determination measurement->analysis

Caption: A typical workflow for determining cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound and Verrucarin A.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Verrucarin A (typically ranging from picomolar to micromolar) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Inhibition

The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or Verrucarin A for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), to induce NO production.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period at room temperature in the dark, measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value for NO inhibition can then be determined.

Protein Synthesis Inhibition: In Vitro Translation Assay (Rabbit Reticulocyte Lysate)

This assay measures the incorporation of a radiolabeled amino acid into newly synthesized proteins in a cell-free system, providing a direct measure of protein synthesis inhibition.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing rabbit reticulocyte lysate, a mixture of amino acids (including a radiolabeled one, e.g., ³⁵S-methionine), an mRNA template (e.g., luciferase mRNA), and RNase inhibitor.

  • Inhibitor Addition: Add various concentrations of this compound or Verrucarin A to the reaction mixtures.

  • Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.

  • Precipitation: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

  • Quantification: Collect the protein precipitates on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition relative to a control reaction without the inhibitor and determine the IC50 value.

Conclusion

Both this compound and Verrucarin A are highly potent mycotoxins with significant biological activities, primarily driven by their ability to inhibit protein synthesis. This leads to profound cytotoxicity against various cell lines and complex interactions with cellular signaling pathways. While the available data strongly indicates that both compounds are highly active, a lack of direct, quantitative comparative studies makes it difficult to definitively state which is more potent in every biological context. Further research with head-to-head comparisons using standardized experimental protocols is necessary to fully elucidate the nuanced differences in their biological activity profiles. This will be crucial for any future considerations of these molecules in therapeutic development or risk assessment.

References

The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Macrocyclic Trichothecenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Macrocyclic trichothecenes, a class of sesquiterpenoid mycotoxins, represent a fascinating and complex area of study. While notorious for their potent toxicity and role in food contamination, their intricate molecular structures and profound biological activities have also positioned them as potential candidates for therapeutic development, particularly in oncology.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compelling compounds, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

The toxicity of trichothecenes is fundamentally linked to their chemical structure. Key features essential for their biological activity include the 12,13-epoxy ring and the double bond between C-9 and C-10.[2][3] The removal of these groups leads to a complete loss of toxicity.[2] Furthermore, the presence of a macrocyclic ring connecting the C-4 and C-15 positions significantly enhances their toxic potential compared to their simpler, non-macrocyclic counterparts.[2][4] This guide will delve into the nuanced structural variations within the macrocyclic trichothecene family—primarily the satratoxins, verrucarins, and roridins—and their corresponding impact on cytotoxicity.

Comparative Cytotoxicity of Macrocyclic Trichothecenes

The cytotoxic potency of macrocyclic trichothecenes varies significantly based on subtle structural modifications. The following tables summarize the 50% inhibitory concentration (IC50) values of representative compounds against various human cancer cell lines, providing a quantitative basis for SAR analysis. Even minor changes in the macrocycle or its substituents can lead to substantial differences in biological activity and selectivity against cancer cell lines.[1][5]

Table 1: Comparative in vitro Cytotoxicity (IC50) of Satratoxins

CompoundCell LineIC50 (nM)Reference
Satratoxin GJurkat2.2 - 18.3[6][7]
U9372.2[6]
PC-12~21.2 (10 ng/mL)[8][9]
Satratoxin HJurkat2.2[6][7]
U9372.2[6]
SK-OV-31.93 - 4.22 µM[10]
A5491.93 - 4.22 µM[10]
SK-MEL-21.93 - 4.22 µM[10]
HCT-1161.93 - 4.22 µM[10]
12'-epi-Satratoxin HSK-OV-30.7 - 2.8[10]
A5490.7 - 2.8[10]
SK-MEL-20.7 - 2.8[10]
HCT-1160.7 - 2.8[10]
4T1Potent[10]

Table 2: Comparative in vitro Cytotoxicity (IC50) of Verrucarins

CompoundCell LineIC50 (nM)Reference
Verrucarin ALNCaPPotent
PC-3Potent
LeukemiaGood[5]
Breast CancerGood[5]
Prostate CancerGood[5]
Pancreatic CancerGood[5]

Table 3: Comparative in vitro Cytotoxicity (IC50) of Roridins

CompoundCell LineIC50 (nM)Reference
Roridin AK562Data Unavailable[11]
SW1116Data Unavailable[11]
Roridin EB16F10Substantial[12]
Breast Cancer0.02 - 80[13]
Roridin F4T1Selective[10]
Roridin L-2PC-12Not Toxic (up to 1000 ng/mL)[8][9]

Key Signaling Pathways Targeted by Macrocyclic Trichothecenes

The primary mechanism of action for trichothecenes is the inhibition of protein synthesis, which they achieve by binding to the 60S ribosomal subunit.[14][15] This interaction triggers a "ribotoxic stress response," leading to the activation of several downstream signaling cascades, ultimately culminating in apoptosis.[1][4][16]

Ribotoxic Stress Response and MAPK Activation

The binding of macrocyclic trichothecenes to the ribosome initiates a signaling cascade that activates mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[4][17] This activation is a critical step in the cellular response to these toxins and plays a significant role in mediating their apoptotic effects.

Ribotoxic_Stress_Response Trichothecene Macrocyclic Trichothecene Ribosome 60S Ribosomal Subunit Trichothecene->Ribosome binds to RSR Ribotoxic Stress Response Ribosome->RSR triggers Src_Kinase Src Family Kinase (e.g., Hck) RSR->Src_Kinase activates MAPK_Cascade MAPK Cascade Src_Kinase->MAPK_Cascade JNK JNK MAPK_Cascade->JNK p38 p38 MAPK_Cascade->p38 ERK ERK MAPK_Cascade->ERK Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Ribotoxic stress response initiated by macrocyclic trichothecenes.

Modulation of the NF-κB Signaling Pathway

Macrocyclic trichothecenes can also modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[15][18] Deoxynivalenol (DON), a simple trichothecene, has been shown to inhibit NF-κB activation by downregulating MyD88, a key adaptor protein in Toll-like receptor signaling.[15] In contrast, some trichothecenes can induce NF-κB activation, highlighting the complexity of their interactions with cellular signaling.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated translocates MyD88 MyD88 MyD88->IKK activates TLR TLR TLR->MyD88 Trichothecene Trichothecene (e.g., DON) Trichothecene->MyD88 inhibits Gene_Expression Target Gene Expression (e.g., Cytokines) NFkB_translocated->Gene_Expression activates

Caption: Modulation of the NF-κB signaling pathway by trichothecenes.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of SAR studies. This section provides detailed methodologies for commonly used cytotoxicity assays.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the macrocyclic trichothecene and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19][20][21]

WST-1 Cell Proliferation Assay

The WST-1 assay is another colorimetric assay for quantifying cell proliferation and viability. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with the test compounds for the desired period.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm.[2][22][23][24]

BrdU Cell Proliferation Assay

The BrdU assay is an immunoassay that detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described above.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

  • Antibody Incubation: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition and Measurement: Add a TMB substrate and measure the absorbance at 450 nm.[3][25][26][27]

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Macrocyclic Trichothecenes seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate assay Perform Cytotoxicity Assay incubate->assay mtt MTT Assay assay->mtt Option 1 wst1 WST-1 Assay assay->wst1 Option 2 brdu BrdU Assay assay->brdu Option 3 measure Measure Absorbance mtt->measure wst1->measure brdu->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

The macrocyclic trichothecenes are a structurally diverse and biologically potent class of natural products. Their cytotoxicity is intricately linked to their chemical architecture, with the macrocyclic ring being a key determinant of their high toxicity. By understanding the subtle nuances of their structure-activity relationships, researchers can better predict their biological effects and potentially harness their potent cytotoxic properties for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and drug development professionals engaged in the study of these remarkable molecules. Further research into the specific interactions of these compounds with their cellular targets will undoubtedly unveil new opportunities for therapeutic intervention.

References

Navigating the Cellular Response to Verrucarin J: A Comparative Guide in the Absence of Direct Transcriptomic Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin J is a macrocyclic trichothecene mycotoxin, a class of potent bioactive compounds produced by various fungi.[1] Like other members of its class, this compound is known for its powerful biological activities, primarily as an inhibitor of protein synthesis in eukaryotic cells.[2] This fundamental action triggers a cascade of downstream cellular events, including the induction of apoptosis (programmed cell death) and cellular stress responses. Despite its well-established primary mechanism, a detailed understanding of the global transcriptomic changes induced by this compound remains elusive, as specific RNA-sequencing (RNA-seq) or microarray data for this compound are not currently available in the public domain.

This guide provides a comparative framework based on the known molecular effects of this compound and its close structural analogs, such as Verrucarin A. While direct transcriptomic comparisons are not possible at this time, this document summarizes the established mechanisms of action, outlines a detailed protocol for future transcriptomic studies, and presents key signaling pathways known to be modulated by related compounds.

Established Mechanism of Action and Hypothesized Transcriptomic Consequences

The primary molecular target of this compound and other trichothecenes is the eukaryotic ribosome. By binding to the 60S ribosomal subunit, these toxins inhibit the peptidyl transferase activity, thereby stalling protein synthesis.[2] This abrupt halt in translation is a severe stressor for the cell and is hypothesized to lead to a number of significant changes in gene expression, including:

  • Upregulation of Stress Response Genes: Genes involved in the unfolded protein response (UPR) and general stress pathways are likely to be induced as the cell attempts to cope with the accumulation of improperly folded or translated proteins.

  • Induction of Apoptotic Genes: The inability to synthesize essential proteins would trigger intrinsic and extrinsic apoptotic pathways. This would be reflected in the increased transcription of pro-apoptotic genes (e.g., caspases, Bax, Bak) and the downregulation of anti-apoptotic genes (e.g., Bcl-2).

  • Cell Cycle Arrest: A halt in the production of cyclins and other cell cycle regulatory proteins would lead to cell cycle arrest, likely at the G1/S or G2/M checkpoints. This would be accompanied by changes in the expression of cell cycle-related genes.

  • Inflammatory and Immune Response: Trichothecenes are known to modulate immune responses. It is plausible that this compound exposure would lead to the differential expression of cytokines, chemokines, and other immune-related genes.

Comparative Analysis with Structurally Related Compounds

While transcriptomic data for this compound is absent, studies on the related compound, Verrucarin A, have shed light on its effects on specific signaling pathways. Research in prostate cancer cells has demonstrated that Verrucarin A inhibits the pro-survival Akt/NF-kB/mTOR signaling pathway. This inhibition contributes to its anti-proliferative and pro-apoptotic effects. It is highly probable that this compound exerts its effects through similar, if not identical, signaling cascades.

Due to the lack of quantitative transcriptomic data, a comparative data table cannot be generated at this time.

Experimental Protocols

To address the current gap in knowledge, the following is a detailed experimental protocol for conducting a transcriptomic analysis of cells exposed to this compound using RNA-sequencing.

Objective: To identify differentially expressed genes and signaling pathways in a human cell line (e.g., HEK293, HeLa, or a relevant cancer cell line) upon exposure to this compound.

Materials:

  • Human cell line of choice

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • This compound (appropriate purity and solvent)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., Qiagen RNeasy)

  • DNase I

  • RNA quantification instrument (e.g., NanoDrop, Qubit)

  • RNA integrity analysis instrument (e.g., Agilent Bioanalyzer)

  • RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency in appropriate culture vessels.

    • Treat cells with this compound at a predetermined concentration (e.g., IC50 value) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, and 24 hours).

    • Include at least three biological replicates for each condition.

  • RNA Extraction and Quality Control:

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Perform an on-column DNase I digestion to remove any contaminating genomic DNA.

    • Quantify the extracted RNA and assess its purity (A260/A280 and A260/A230 ratios).

    • Determine the RNA integrity number (RIN) to ensure high-quality RNA (RIN > 8 is recommended).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from a set amount of total RNA (e.g., 1 µg) using a stranded mRNA library preparation kit.

    • Perform quality control on the prepared libraries to assess their size and concentration.

    • Sequence the libraries on a high-throughput sequencing platform to a desired read depth (e.g., 20-30 million reads per sample).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads and trim adapter sequences.

    • Align the reads to the human reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between this compound-treated and control samples.

    • Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected biological processes and signaling pathways.

Visualizations

The following diagrams illustrate a known signaling pathway affected by a related compound and a proposed workflow for a transcriptomic study of this compound.

Verrucarin_A_Signaling_Pathway Verrucarin_A Verrucarin A Ribosome Ribosome Verrucarin_A->Ribosome Binds to Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Akt Akt Protein_Synthesis->Akt Leads to inhibition of Apoptosis Apoptosis Protein_Synthesis->Apoptosis Induces NFkB NF-kB Akt->NFkB Inhibits mTOR mTOR Akt->mTOR Inhibits Akt->Apoptosis Inhibits Proliferation Cell Proliferation NFkB->Proliferation Promotes mTOR->Proliferation Promotes

Fig. 1: Known signaling pathway affected by Verrucarin A.

Transcriptomic_Workflow Cell_Culture Cell Culture (e.g., HEK293) Treatment This compound Treatment & Vehicle Control Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (RIN > 8) RNA_Extraction->QC1 Library_Prep RNA-seq Library Preparation QC1->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis DEG_Analysis Differential Gene Expression Analysis Data_Analysis->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis

References

A Comparative Analysis of the Neurotoxic Potential of Verrucarin J and Roridin L2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the neurotoxic properties of two trichothecene mycotoxins, Verrucarin J and Roridin L2. Produced by various fungal species, these compounds are of significant interest to researchers in toxicology, pharmacology, and drug development due to their potent biological activities. This document synthesizes available experimental data to offer a clear comparison of their effects on the nervous system.

Executive Summary

Quantitative Data Comparison

The following table summarizes the available quantitative data on the cytotoxicity and neurotoxicity of this compound and Roridin L2. A significant data gap exists for the specific neurotoxicity of this compound in neuronal cell lines.

MycotoxinAssayCell Line/ModelConcentration/DoseObserved EffectCitation
Roridin L2 Cell Viability (Alamar Blue)PC-12 (neuronal)Up to 1000 ng/mLNot toxic[1][2]
Apoptosis (Flow Cytometry)PC-12 (neuronal)Up to 1000 ng/mLNo effect[1][2]
Apoptosis (DNA Fragmentation)PC-12 (neuronal)Up to 1000 ng/mLNo effect[1][2]
Olfactory Sensory Neuron ApoptosisB6C3F1 Mice100 µg/kg (intranasal)Did not exhibit toxicity[1]
This compound Neurotoxicity Data Neuronal Cell Lines N/A Data not available in cited literature
Cytotoxicity (Proliferation Inhibition)Murine Cell Lines (B-cell, T-cell, Macrophage)IC50: 1-35 nMPotent inhibition of proliferation[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are the protocols for key experiments cited in this guide.

In Vitro Neurotoxicity Assessment of Roridin L2

This protocol is adapted from the study by Islam et al. (2009) comparing Satratoxin G and Roridin L2.[1][2]

  • Cell Culture:

    • PC-12 cells, a rat pheochromocytoma neuronal cell line, were cultured in F-12K medium supplemented with 2.5% fetal bovine serum and 15% horse serum.

    • Cells were maintained at 37°C in a humidified atmosphere with 6% CO2.

    • Roridin L2 was dissolved in pyrogen-free water before being added to the cell cultures.

  • Cell Viability Assay (Alamar Blue Assay):

    • PC-12 cells were seeded in 96-well plates.

    • Cells were treated with various concentrations of Roridin L2 (up to 1000 ng/mL) for 48 hours.

    • Alamar Blue solution was added to each well, and the plates were incubated for 6 hours.

    • Absorbance was measured at 570 nm and 600 nm using a microplate reader.

    • Cell viability was expressed as a percentage of the vehicle-treated control.

  • Apoptosis Assays:

    • Flow Cytometry: PC-12 cells were treated with Roridin L2 for 48 hours. Cells were then stained with propidium iodide (PI). The percentage of apoptotic cells (hypofluorescent) was determined by analyzing 5,000 cells per sample using a flow cytometer.[1][2]

    • DNA Fragmentation: After a 48-hour treatment with Roridin L2, DNA was extracted from the PC-12 cells. DNA fragmentation was assessed by agarose gel electrophoresis, looking for the characteristic laddering pattern of apoptosis.[1][2]

In Vivo Neurotoxicity Assessment of Roridin L2

This protocol is also based on the work of Islam et al. (2009).[1]

  • Animal Model:

    • Female B6C3F1 mice were used for the study.

    • Animals were handled in accordance with institutional guidelines.

  • Toxin Administration:

    • Mice were intranasally exposed to Roridin L2 at a dose of 100 µg/kg body weight.

  • Histopathological Analysis:

    • After exposure, the nasal passages were fixed, decalcified, and embedded in paraffin.

    • Tissue sections were stained with hematoxylin and eosin.

    • The olfactory epithelium was examined for signs of apoptosis and atrophy.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for comparing the neurotoxicity of mycotoxins.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Interpretation a Neuronal Cell Culture (e.g., PC-12, SH-SY5Y) b Toxin Exposure (this compound vs. Roridin L2) a->b c Cell Viability Assay (e.g., MTT, Alamar Blue) b->c d Apoptosis Assay (e.g., Flow Cytometry, Caspase Activity) b->d j Compare IC50/LD50 Values c->j e Mechanism Analysis (e.g., Western Blot, qPCR) d->e k Elucidate Signaling Pathways e->k f Animal Model (e.g., Mice) g Toxin Administration (e.g., Intranasal, Intraperitoneal) f->g h Histopathology (Brain Tissue Analysis) g->h i Behavioral Studies g->i h->j l Assess Neurotoxic Potential j->l k->l

Caption: General workflow for comparative neurotoxicity assessment.
Signaling Pathways

The primary mechanism of toxicity for trichothecenes is the inhibition of protein synthesis, which leads to a cellular stress response known as the ribotoxic stress response. This, in turn, can activate downstream signaling pathways leading to apoptosis.

G cluster_0 Cellular Response to Trichothecenes a Toxic Trichothecene (e.g., this compound) c Ribosome a->c Binds b Roridin L2 b->c No significant binding or inhibition observed d Inhibition of Protein Synthesis c->d e Ribotoxic Stress Response d->e f MAPK Activation (p38, JNK, ERK) e->f g Apoptosis f->g h No Significant Interaction

Caption: Hypothesized differential effects on ribotoxic stress pathway.

Discussion of Neurotoxic Mechanisms

The neurotoxicity of trichothecenes is primarily linked to their ability to bind to the eukaryotic ribosome, inhibiting protein synthesis.[4] This triggers a "ribotoxic stress response," which activates mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK.[5] Activation of these pathways can lead to downstream cellular events, including inflammation and apoptosis (programmed cell death).[5]

This compound: As a potent trichothecene, this compound is presumed to exert its cytotoxic effects through this mechanism. Studies on the related compound, Verrucarin A, have demonstrated the induction of apoptosis in cancer cells through the inhibition of pro-survival signaling pathways like Akt/NF-kB/mTOR.[6] It is highly probable that this compound induces neurotoxicity through a similar mechanism, involving the inhibition of essential protein synthesis in neurons and the activation of apoptotic pathways. However, specific experimental validation in neuronal models is currently lacking in the reviewed literature.

Roridin L2: The consistent observation that Roridin L2 is non-toxic to neuronal cells suggests that it either does not effectively bind to the ribosome or fails to trigger the subsequent ribotoxic stress response in these cells.[1][2] This lack of activity makes it a valuable negative control in studies of trichothecene neurotoxicity and highlights the critical role of specific structural features of these mycotoxins in determining their biological effects.

Conclusion

Based on the available evidence, Roridin L2 displays a negligible neurotoxic profile , with multiple studies confirming its lack of effect on neuronal cell viability and apoptosis. In contrast, while direct neurotoxicity data is not available, the known high cytotoxicity of This compound in other cell types suggests a significant potential for neurotoxicity , likely mediated through the inhibition of protein synthesis and induction of the ribotoxic stress response.

For researchers in neurotoxicology and drug development, this comparison underscores the importance of specific molecular structures in determining the toxic potential of mycotoxins. The lack of neurotoxicity in Roridin L2, a biosynthetic precursor to other toxic trichothecenes, provides a valuable tool for dissecting the specific mechanisms of trichothecene-induced neurodegeneration. Future research should focus on obtaining quantitative neurotoxicity data for this compound in neuronal models to provide a more direct and comprehensive comparison.

References

Verrucarin J: A Comparative Analysis of its Inhibitory Effect on the Akt/NF-kB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Verrucarin J's Performance Against Other Known Inhibitors with Supporting Experimental Data.

The Akt/NF-kB signaling pathway is a critical regulator of cell survival, proliferation, and inflammation, making it a key target in the development of novel therapeutics, particularly in oncology. This compound, a trichothecene mycotoxin, has emerged as a potent inhibitor of this pathway. This guide provides a comparative analysis of this compound's efficacy against other well-established Akt/NF-kB inhibitors, supported by experimental data and detailed protocols.

Comparative Efficacy of Akt/NF-kB Pathway Inhibitors

The inhibitory potential of this compound on the Akt/NF-kB pathway has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data for this compound and compare it with other known inhibitors, Curcumin and BAY 11-7082. It is important to note that the data presented is a synthesis from different studies, and direct comparisons should be interpreted with caution due to variations in experimental conditions, cell lines, and methodologies.

Compound Assay Cell Line Concentration Observed Effect Citation
This compound Colony FormationHCT 116 (Colon Cancer)200 nM~50% reduction in colony forming ability[1][2]
This compound MTT AssayHCT 116 (Colon Cancer)200 nM~50% decrease in cell viability[1][2]
Verrucarin A Western BlotProstate Cancer CellsNot SpecifiedDown-regulated phospho-AKT (p-AKT) and NF-kB (p65)[3]

Table 1: Efficacy of this compound and A on Cancer Cell Proliferation and Akt/NF-kB Signaling.

Compound Assay Cell Lines IC50 Value Citation
Curcumin Cell ViabilityBreast and Prostate Cancer14.4 - 50 µM[4][5]
FLLL11 (Curcumin Analog) Cell ViabilityBreast and Prostate Cancer0.3 - 5.7 µM[4][5]
FLLL12 (Curcumin Analog) Cell ViabilityBreast and Prostate Cancer0.3 - 3.8 µM[4][5]
BAY 11-7082 IκBα PhosphorylationTumor Cells10 µM[1][6][7][8]

Table 2: Comparative IC50 Values of Curcumin, its Analogs, and BAY 11-7082.

Signaling Pathway and Experimental Workflow Visualizations

To better understand the mechanism of action and the experimental procedures involved in validating the effects of these inhibitors, the following diagrams are provided.

Akt_NFkB_Pathway Akt/NF-kB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Phosphorylates IkB-NFkB IκB-NF-κB IKK->IkB-NFkB Phosphorylates IκB IkB IκB IkB-NFkB->IkB Degradation NFkB_cyto NF-κB IkB-NFkB->NFkB_cyto Releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocates Target Genes Target Genes NFkB_nuc->Target Genes Activates Transcription Cell Survival, Proliferation, Inflammation Cell Survival, Proliferation, Inflammation Target Genes->Cell Survival, Proliferation, Inflammation Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Binds

Caption: The Akt/NF-kB signaling cascade.

Experimental_Workflow Experimental Workflow for Inhibitor Validation cluster_phenotypic Phenotypic Assays Cell Culture Cell Culture Treatment with Inhibitor Treatment with Inhibitor Cell Culture->Treatment with Inhibitor Step 1 Cell Lysis Cell Lysis Treatment with Inhibitor->Cell Lysis Step 2 MTT Assay MTT Assay Treatment with Inhibitor->MTT Assay Parallel Step A Colony Formation Assay Colony Formation Assay Treatment with Inhibitor->Colony Formation Assay Parallel Step B Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Step 3 Western Blot Western Blot Protein Quantification->Western Blot Step 4 Analysis of p-Akt and p-NF-kB Analysis of p-Akt and p-NF-kB Western Blot->Analysis of p-Akt and p-NF-kB Step 5 Cell Viability Assessment Cell Viability Assessment MTT Assay->Cell Viability Assessment Clonogenic Survival Assessment Clonogenic Survival Assessment Colony Formation Assay->Clonogenic Survival Assessment

Caption: General workflow for assessing Akt/NF-kB pathway inhibition.

VerrucarinJ_Inhibition Inhibitory Action of this compound This compound This compound Akt Akt This compound->Akt Inhibits Phosphorylation IKK IKK Akt->IKK Activates NF-kB Activation NF-kB Activation IKK->NF-kB Activation Cell Proliferation Cell Proliferation NF-kB Activation->Cell Proliferation Apoptosis Apoptosis NF-kB Activation->Apoptosis Inhibits

Caption: this compound's inhibitory effect on the Akt/NF-kB pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Western Blot for Phosphorylated Akt and NF-kB

Objective: To determine the levels of phosphorylated (active) Akt and NF-kB in response to inhibitor treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound, Curcumin, BAY 11-7082, or a vehicle control at the desired concentrations for the specified duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473), total Akt, phosphorylated NF-kB p65 (Ser536), total NF-kB p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

MTT Assay for Cell Viability

Objective: To assess the effect of inhibitors on cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the inhibitors or a vehicle control for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Colony Formation Assay for Clonogenic Survival

Objective: To evaluate the long-term proliferative potential of cells after inhibitor treatment.

Protocol:

  • Cell Plating: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Inhibitor Treatment: Treat the cells with the inhibitors at various concentrations. The treatment can be continuous or for a defined period, after which the medium is replaced with fresh medium.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

  • Colony Counting: After washing and drying, count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

Conclusion

The available data indicates that this compound is a potent inhibitor of the Akt/NF-kB pathway, leading to significant reductions in cancer cell viability and proliferation at nanomolar concentrations. When compared to other known inhibitors such as Curcumin and BAY 11-7082, this compound appears to be effective at a much lower concentration range. However, the lack of direct comparative studies under identical experimental conditions necessitates further research to definitively establish its relative potency. The detailed protocols and visual aids provided in this guide are intended to facilitate such future investigations and aid researchers in the validation and exploration of this compound as a potential therapeutic agent targeting the Akt/NF-kB signaling pathway.

References

Verrucarin J Cross-Reactivity in Trichothecene Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Verrucarin J and other prominent macrocyclic trichothecenes in enzyme-linked immunosorbent assays (ELISAs). Understanding the cross-reactivity profiles of antibodies used in these assays is critical for the accurate quantification of specific mycotoxins in complex samples. This document summarizes key performance data, details the experimental protocols used to obtain this data, and visualizes the underlying immunoassay workflow.

Performance Comparison of Monoclonal Antibodies

The cross-reactivity of two murine monoclonal antibodies, 5G11 and 4H10, raised against Roridin A, was evaluated in a competitive direct enzyme immunoassay. The following table summarizes the relative cross-reactivities of these antibodies with various macrocyclic trichothecenes. The cross-reactivity is expressed as a percentage relative to Roridin A (100%).

ToxinMonoclonal Antibody 5G11 Relative Cross-Reactivity (%)Monoclonal Antibody 4H10 Relative Cross-Reactivity (%)
Roridin A100.0100.0
Roridin J43.86.3
Verrucarin A16.764.0
Satratoxin G3.74.4
Satratoxin H18.94.9
This compound Data not available in the cited study Data not available in the cited study

Data sourced from Hack et al., 1988.[1][2]

It is important to note that while the specific cross-reactivity of this compound was not reported in this particular study, other research indicates that commercial trichothecene immunoassay kits do exhibit cross-reactivity with this compound, alongside Verrucarin A and other macrocyclic trichothecenes.[3] This highlights the group-specific nature of many trichothecene immunoassays.

Experimental Protocols

The data presented above was generated using a competitive direct enzyme-linked immunosorbent assay (ELISA). The following is a detailed description of the typical protocol for such an assay.

Competitive Direct ELISA Protocol for Trichothecene Quantification

1. Coating of Microtiter Plate:

  • Microtiter plates are coated with a purified antibody specific to the target trichothecene (in this case, an anti-Roridin A monoclonal antibody).

  • The antibody solution is typically prepared in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • 100 µL of the antibody solution is added to each well.

  • The plate is incubated overnight at 4°C to allow for the passive adsorption of the antibodies to the well surface.

  • After incubation, the coating solution is removed, and the plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).

2. Blocking:

  • To prevent non-specific binding of subsequent reagents, the remaining protein-binding sites on the well surface are blocked.

  • 200 µL of a blocking buffer (e.g., 1% bovine serum albumin in PBS) is added to each well.

  • The plate is incubated for 1-2 hours at room temperature.

  • The blocking buffer is then discarded, and the plate is washed three times with wash buffer.

3. Competitive Reaction:

  • A mixture of the sample (or standard) containing the unknown amount of trichothecene and a fixed amount of enzyme-labeled trichothecene (conjugate) is prepared.

  • 100 µL of this mixture is added to each well of the antibody-coated and blocked microtiter plate.

  • The plate is incubated for a specified time (e.g., 1-2 hours) at room temperature, allowing the free and enzyme-labeled trichothecen to compete for binding to the limited number of antibody sites on the well.

4. Substrate Addition and Signal Development:

  • Following the competitive binding step, the plate is washed thoroughly to remove any unbound components.

  • 100 µL of a chromogenic substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) is added to each well.

  • The plate is incubated in the dark at room temperature to allow the enzyme on the bound conjugate to catalyze a color change.

5. Stopping the Reaction and Data Acquisition:

  • The enzymatic reaction is stopped by adding 50-100 µL of a stop solution (e.g., 2M H₂SO₄).

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB).

6. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the known concentrations of the trichothecene standards.

  • The concentration of the trichothecene in the unknown samples is then determined by interpolating their absorbance values on the standard curve. The lower the absorbance, the higher the concentration of the trichothecene in the sample.

Signaling Pathways & Experimental Workflows

The following diagram illustrates the workflow of a competitive direct ELISA for trichothecene detection.

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis plate Microtiter Plate coating 1. Antibody Coating plate->coating antibody Anti-Trichothecene Antibody antibody->coating blocking Blocking Agent blocking_step 2. Blocking blocking->blocking_step sample Sample or Standard competition 3. Competitive Binding sample->competition conjugate Enzyme-labeled Trichothecene conjugate->competition coating->blocking_step blocking_step->competition washing1 4. Washing competition->washing1 substrate 5. Substrate Addition washing1->substrate stopping 6. Stop Reaction substrate->stopping reading 7. Read Absorbance stopping->reading curve Standard Curve Generation reading->curve quantification Quantification of Unknowns curve->quantification

Caption: Workflow of a competitive direct ELISA for trichothecene detection.

References

Differential Gene Expression in Response to Verrucarin J Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential gene expression patterns induced by Verrucarin J, a potent macrocyclic trichothecene mycotoxin. Due to the limited availability of public datasets on this compound-specific gene expression, this guide draws comparisons with the closely related and well-studied trichothecene, Verrucarin A, and other mycotoxins like T-2 toxin and Deoxynivalenol (DON). The information presented herein is intended to provide insights into the potential molecular mechanisms of this compound and to offer a framework for future research.

Comparison of Cellular and Molecular Effects

This compound, like other trichothecenes, is a potent inhibitor of protein synthesis.[1] This inhibition triggers a cascade of cellular stress responses, leading to apoptosis, cell cycle arrest, and modulation of key signaling pathways. The primary mechanism of action is the binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase activity, leading to what is known as the "ribotoxic stress response".[2][3] This response is characterized by the activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38.[3][4]

FeatureThis compound (inferred) / Verrucarin AOther Trichothecenes (T-2 Toxin, DON)Supporting Evidence
Primary Molecular Target 60S Ribosomal Subunit60S Ribosomal Subunit[2]
Key Signaling Pathways Affected Ribotoxic Stress Response, MAPK (JNK, p38), Akt/NF-κB/mTORRibotoxic Stress Response, MAPK, NF-κB[3][4][5]
Primary Cellular Outcomes Inhibition of Protein Synthesis, Apoptosis, Cell Cycle ArrestInhibition of Protein Synthesis, Apoptosis, Oxidative Stress[1][5][6]

Hypothetical Differential Gene Expression Data

While specific quantitative data for this compound is not available, based on the known effects of Verrucarin A and other trichothecenes, a hypothetical representation of differentially expressed genes (DEGs) is presented below. This table is intended to serve as a guide for researchers designing experiments to investigate the effects of this compound.

Gene CategoryRepresentative GenesExpected Expression ChangeRationale
Apoptosis CASP3, CASP8, CASP9, BAX, BAK1UpregulatedInduction of apoptosis is a hallmark of trichothecene toxicity.[5][7]
BCL2, BCL2L1DownregulatedDownregulation of anti-apoptotic genes promotes cell death.[5]
Cell Cycle CDKN1A (p21), GADD45AUpregulatedInduction of cell cycle arrest in response to cellular stress.
CCND1, CCNE1, CDK2, CDK4DownregulatedInhibition of cell cycle progression.
Stress Response JUN, FOS, ATF3UpregulatedActivation of the ribotoxic stress response and MAPK signaling.[7]
HSP70, HSP90UpregulatedGeneral cellular stress response.
NF-κB Signaling NFKBIA, RELAModulatedNF-κB pathway is a known target of trichothecenes.[5]
Metabolism Genes for Phase I & II enzymesDownregulatedObserved with T-2 toxin, indicating an impact on cellular metabolism.[7]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Ribotoxic Stress Response Pathway

Ribotoxic_Stress_Response VerrucarinJ This compound Ribosome 60S Ribosome VerrucarinJ->Ribosome Inhibits protein synthesis RSR Ribotoxic Stress Response Ribosome->RSR MAPK MAPK Activation (JNK, p38) RSR->MAPK AP1 AP-1 Activation (c-Jun, c-Fos) MAPK->AP1 Apoptosis Apoptosis AP1->Apoptosis Inflammation Inflammation AP1->Inflammation

Caption: this compound-induced ribotoxic stress response.

Experimental Workflow for Differential Gene Expression Analysis

DGE_Workflow cluster_cell_culture Cell Culture and Treatment cluster_rna_processing RNA Processing cluster_sequencing_analysis Sequencing and Data Analysis CellCulture Cancer Cell Lines (e.g., MCF-7, PC-3) Treatment This compound Treatment (vs. Vehicle Control) CellCulture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (e.g., RIN score) RNA_Extraction->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC2 Raw Read Quality Control Sequencing->QC2 Alignment Read Alignment to Reference Genome QC2->Alignment DGE_Analysis Differential Gene Expression Analysis Alignment->DGE_Analysis Pathway_Analysis Pathway and GO Enrichment Analysis DGE_Analysis->Pathway_Analysis

Caption: Workflow for RNA-Seq analysis of this compound effects.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast cancer) or PC-3 (prostate cancer) are suitable models.[5]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control (DMSO). The treatment duration can range from 6 to 48 hours, depending on the experimental endpoint.

RNA Isolation and Quality Control
  • RNA Extraction: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. This typically involves cell lysis, homogenization, and RNA purification.

  • DNase Treatment: To remove any contaminating genomic DNA, an on-column DNase digestion or a post-extraction DNase treatment is performed.

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). Samples with a high RIN value (typically > 8) are used for downstream applications.[8]

RNA-Seq Library Preparation and Sequencing
  • Library Preparation: RNA-Seq libraries are prepared from high-quality total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq, to generate a sufficient number of reads for robust differential gene expression analysis.[9]

Data Analysis
  • Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed or removed.

  • Read Alignment: The high-quality reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Differential expression analysis between this compound-treated and control samples is performed using statistical packages such as DESeq2 or edgeR in R.[10] Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: The list of differentially expressed genes is then used for pathway and GO enrichment analysis using tools like DAVID, Metascape, or GSEA to identify the biological pathways and processes that are significantly affected by this compound treatment.[10]

This guide provides a foundational understanding of the anticipated effects of this compound on gene expression and offers standardized protocols for empirical investigation. Further research, particularly direct RNA-sequencing of this compound-treated cells, is necessary to validate these predictions and fully elucidate its mechanism of action.

References

A Comparative Guide to Verrucarin J and Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Verrucarin J, a potent macrocyclic trichothecene mycotoxin, with other well-characterized protein synthesis inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular mechanisms and experimental workflows, this document serves as a valuable resource for researchers investigating protein synthesis and developing novel therapeutics.

Introduction to Protein Synthesis Inhibition

Protein synthesis is a fundamental cellular process and a key target for various therapeutic agents and toxins. Inhibitors of this process can act on different stages of translation, including initiation, elongation, and termination. This compound belongs to the trichothecene family of mycotoxins, which are known for their potent cytotoxicity stemming from their ability to halt protein synthesis.[1] This guide compares this compound and its class of inhibitors to other commonly used protein synthesis inhibitors, such as cycloheximide and puromycin, to highlight their distinct mechanisms and potencies.

Mechanism of Action

Protein synthesis inhibitors exhibit diverse mechanisms by targeting the ribosome, the cellular machinery responsible for translation.

  • This compound (and Trichothecenes): As a macrocyclic trichothecene, this compound is a potent inhibitor of eukaryotic protein synthesis.[1] Trichothecenes bind to the peptidyl transferase center (PTC) on the large ribosomal subunit (60S in eukaryotes).[1] This interaction can interfere with different phases of translation. Specifically, Verrucarin A, a closely related compound, is a potent and highly selective inhibitor of the initiation step of polypeptide chain synthesis.[2][3] This binding prevents the formation of the first peptide bond, thereby halting protein production at its very beginning.

  • Cycloheximide: This inhibitor also targets the large ribosomal subunit (60S) but at a different site. Cycloheximide binds to the E-site (exit site) of the ribosome.[4][5] This binding interferes with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[4] By blocking the release of the deacylated tRNA from the E-site, cycloheximide effectively stalls the ribosome, preventing the polypeptide chain from growing.[4][5]

  • Puromycin: This aminonucleoside antibiotic acts as a structural analog of the 3' end of an aminoacyl-tRNA.[6] It enters the A-site (aminoacyl site) of the ribosome during elongation and is incorporated into the growing polypeptide chain.[6] However, due to its stable amide bond, it terminates translation prematurely, leading to the release of a truncated and non-functional polypeptide.[6]

Protein_Synthesis_Inhibition_Mechanisms cluster_Ribosome Eukaryotic Ribosome (80S) cluster_60S 60S Subunit Sites cluster_Inhibitors Inhibitors 60S_Subunit 60S 40S_Subunit 40S E_Site E-Site P_Site P-Site A_Site A-Site PTC Peptidyl Transferase Center (PTC) Verrucarin_J This compound (Trichothecene) Verrucarin_J->PTC Binds and inhibits initiation/elongation Cycloheximide Cycloheximide Cycloheximide->E_Site Binds and blocks translocation Puromycin Puromycin Puromycin->A_Site Enters and causes premature termination Experimental_Workflow_IVT cluster_Preparation 1. Reaction Preparation cluster_Reaction 2. Translation Reaction cluster_Analysis 3. Analysis Prepare_Master_Mix Prepare Master Mix (Lysate, Amino Acids, RNase Inhibitor) Add_Inhibitors Add Test Compounds (this compound, etc.) Prepare_Master_Mix->Add_Inhibitors Start_Translation Initiate with Radiolabeled Amino Acid & mRNA Add_Inhibitors->Start_Translation Incubate Incubate at 30°C (60-90 min) Start_Translation->Incubate Stop_Reaction Terminate Reaction & Precipitate Proteins Incubate->Stop_Reaction Wash_Pellets Wash to Remove Unincorporated Label Stop_Reaction->Wash_Pellets Quantify Quantify Radioactivity (Scintillation Counting) Wash_Pellets->Quantify Calculate_IC50 Calculate IC50 Values Quantify->Calculate_IC50

References

A Comparative Guide to the Proteomic Profiling of Verrucarin J-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Verrucarin J-induced cellular stress, with a focus on its proteomic profile in relation to other known ribotoxic stressors. This compound, a potent trichothecene mycotoxin, is known to be a powerful inhibitor of protein synthesis by binding to the eukaryotic ribosome.[1][2][3] This interaction triggers a cascade of cellular events known as the ribotoxic stress response, which activates mitogen-activated protein kinases (MAPKs) and can lead to downstream effects such as inflammation and programmed cell death (apoptosis).[1][3][4] Understanding the detailed proteomic changes induced by this compound is crucial for elucidating its precise mechanism of action and for the development of novel therapeutics.

This guide compares this compound with other well-characterized ribotoxic stress-inducing agents, Anisomycin and Deoxynivalenol (DON), providing supporting data and detailed experimental protocols for proteomic analysis.

Comparison of this compound with Alternative Ribotoxic Stressors

This compound belongs to a class of compounds that exert their toxicity by directly targeting the ribosome.[1][3] To provide a clear comparison, this section contrasts this compound with Anisomycin, a commonly used laboratory tool for inducing the ribotoxic stress response, and Deoxynivalenol (DON), another prevalent trichothecene mycotoxin.[5][6][7]

FeatureThis compoundAnisomycinDeoxynivalenol (DON)
Compound Type Macrocyclic Trichothecene Mycotoxin[1]Pyrrolidine Antibiotic[5]Type B Trichothecene Mycotoxin[8][9]
Primary Source Fungi, such as Stachybotrys chartarum (black mold)[1]Streptomyces griseolusFusarium species fungi, common in cereals[8][10]
Molecular Target 60S ribosomal subunit, inhibiting peptidyl transferase activity[8]Peptidyl transferase center of the 28S rRNA[5]A-site of the 60S ribosomal subunit[8]
Primary Cellular Effect Potent inhibition of protein synthesis[1][3]Inhibition of protein synthesis[6]Inhibition of protein synthesis[8]
Key Signaling Pathway Ribotoxic Stress Response (activation of p38, JNK)[3][11]Ribotoxic Stress Response (strong activation of p38, JNK)[5][6]Ribotoxic Stress Response, AP-1 and NF-κB activation[8]
Downstream Responses Apoptosis, Inflammation, Oxidative Stress[1][12]Apoptosis, PAI-1 Gene Expression[6]Impaired intestinal barrier function, pro-inflammatory reactions[8][9]

Quantitative Proteomic Data Summary

The following table summarizes the expected protein expression changes in response to ribotoxic stressors like this compound. The data is based on the known cellular responses to the inhibition of protein synthesis and the activation of stress pathways.

Protein CategoryRepresentative ProteinsExpected Expression ChangeRationale
Ribosomal Proteins RPL/RPS family proteinsDown-regulatedDirect binding of the toxin disrupts ribosome function and can lead to ribosomal protein degradation as part of a quality control response.
Stress Response & Chaperones Hsp60, Hsp70 (GRP78)Up-regulatedThe cell activates protective mechanisms to manage protein misfolding and aggregation resulting from translational stress.[13][14]
Apoptosis Regulators Caspases, Bax, Cytochrome cUp-regulated / ActivatedProlonged ribotoxic stress is a potent trigger for programmed cell death pathways to eliminate damaged cells.[1][6]
MAPK Signaling Pathway p38, JNKUp-regulated (Phosphorylation)These kinases are the central mediators of the ribotoxic stress response, activated directly by ribosomal interference.[3][5][11]
Protein Synthesis Machinery Eukaryotic initiation/elongation factors (eIFs/eEFs)Down-regulatedAs a consequence of global protein synthesis inhibition, the expression of factors required for translation is often reduced.
Cytoskeletal Proteins Actin, TubulinVariableCellular stress can lead to rearrangements of the cytoskeleton; expression changes can be variable depending on the specific context and cell type.
Metabolic Enzymes Glycolytic enzymes, TCA cycle enzymesDown-regulatedA general shutdown of non-essential cellular processes, including energy-intensive metabolic pathways, often occurs during severe stress.

Detailed Experimental Protocols

A robust and reproducible workflow is essential for accurate quantitative proteomic profiling.[15][16] The following protocol outlines a standard procedure for analyzing cellular protein changes induced by this compound using tandem mass tag (TMT)-based liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cell Culture and Treatment
  • Cell Seeding: Culture a human cell line (e.g., HeLa or A549) in appropriate media to ~80% confluency. For a typical TMT experiment, prepare at least three biological replicates for each condition (e.g., Vehicle Control, this compound-treated).[16]

  • Treatment: Treat cells with this compound at a pre-determined cytotoxic concentration (e.g., 10-100 nM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle-only control group (e.g., 0.1% DMSO).

  • Cell Harvesting: After treatment, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove residual media and serum proteins.[15]

  • Cell Lysis and Collection: Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the culture dish. Scrape the cells, collect the lysate in a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method, such as the bicinchoninic acid (BCA) assay.

Protein Digestion and Peptide Preparation
  • Reduction: Take a standardized amount of protein (e.g., 100 µg) from each sample. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.[15]

  • Alkylation: Cool the samples to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 45 minutes in the dark to alkylate cysteine residues.[15]

  • Protein Precipitation: Precipitate the protein using a cold acetone precipitation method to remove interfering substances.

  • Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

TMT Labeling and Peptide Cleanup
  • TMT Labeling: Label the digested peptides from each sample with a different TMT isobaric tag according to the manufacturer's protocol. This allows for multiplexed analysis of multiple samples in a single MS run.[17][18]

  • Pooling: Combine the TMT-labeled peptide samples in equal amounts.

  • Desalting: Desalt the pooled peptide sample using a C18 solid-phase extraction (SPE) cartridge or StageTip to remove salts and other contaminants that can interfere with mass spectrometry analysis.[15][19]

LC-MS/MS Analysis
  • Chromatography: Reconstitute the cleaned peptide sample in a suitable solvent (e.g., 0.1% formic acid) and inject it into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Separation: Separate the peptides using a reversed-phase analytical column with a gradient of increasing organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.[20] The instrument will perform a full MS1 scan to measure the mass-to-charge ratio of intact peptides, followed by higher-energy collisional dissociation (HCD) fragmentation of the most abundant precursor ions to generate MS2 spectra.[20]

Data Analysis and Interpretation
  • Database Searching: Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).[20] Search the MS2 spectra against a human protein database (e.g., UniProt) to identify the peptide sequences.[17]

  • Quantification: Quantify the relative abundance of proteins across the different samples by measuring the intensity of the TMT reporter ions in the MS2 spectra.[21]

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between the control and this compound-treated groups.[22]

  • Bioinformatics: Use bioinformatics tools (e.g., Perseus, IPA) for downstream analysis, including principal component analysis (PCA), hierarchical clustering, and pathway enrichment analysis to interpret the biological significance of the proteomic changes.[16][20]

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G This compound-Induced Ribotoxic Stress Pathway VerrucarinJ This compound Ribosome 60S Ribosome VerrucarinJ->Ribosome binds Translation Protein Synthesis (Peptidyl Transferase) VerrucarinJ->Translation inhibits Ribosome->Translation RSR Ribotoxic Stress Response (RSR) Translation->RSR triggers MAP3K MAP3K (e.g., ZAKα) RSR->MAP3K activates p38_JNK p38 & JNK Activation MAP3K->p38_JNK phosphorylates Inflammation Inflammation (Cytokine Production) p38_JNK->Inflammation Apoptosis Apoptosis p38_JNK->Apoptosis

Caption: this compound binds to the ribosome, inhibiting protein synthesis and triggering the Ribotoxic Stress Response, leading to MAPK activation and downstream cellular outcomes.

G Quantitative Proteomics Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis CellCulture 1. Cell Culture & Treatment Lysis 2. Lysis & Protein Quantification CellCulture->Lysis Digestion 3. Protein Digestion (Trypsin) Lysis->Digestion Labeling 4. Peptide Labeling (TMT) & Cleanup Digestion->Labeling LCMS 5. LC-MS/MS Analysis Labeling->LCMS Search 6. Database Search (Protein ID) LCMS->Search Quant 7. Quantification & Statistics Search->Quant Bioinfo 8. Bioinformatics (Pathway Analysis) Quant->Bioinfo

Caption: A standard workflow for quantitative proteomics, from initial sample preparation and labeling to mass spectrometry analysis and bioinformatics.

G Logical Comparison of Ribotoxic Stressors cluster_compounds Compounds VerrucarinJ This compound (Mycotoxin) Mechanism Common Mechanism: Ribosome Inhibition & Protein Synthesis Block VerrucarinJ->Mechanism Anisomycin Anisomycin (Antibiotic) Anisomycin->Mechanism DON Deoxynivalenol (Mycotoxin) DON->Mechanism Response Shared Downstream Effect: Ribotoxic Stress Response (p38/JNK Activation) Mechanism->Response

Caption: this compound, Anisomycin, and Deoxynivalenol share a common mechanism of ribosome inhibition, which converges on the activation of the Ribotoxic Stress Response pathway.

References

Unveiling the In Vivo Toxicity of Verrucarin J: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo toxicity of novel compounds is paramount. This guide provides a comparative analysis of the toxicity of Verrucarin J, a potent trichothecene mycotoxin, alongside other well-characterized trichothecenes. The information is presented to facilitate informed decisions in research and development, with a focus on experimental data and methodologies.

This compound belongs to the trichothecene family of mycotoxins, known for their cytotoxic effects.[1] These toxins are notorious for their ability to inhibit protein synthesis, a fundamental cellular process.[1] This guide delves into the available in vivo toxicity data for this compound and its analogs, offering a comparative perspective to aid in risk assessment and the design of future studies.

Comparative Acute Toxicity of Trichothecenes

The following table summarizes the available median lethal dose (LD50) values for this compound and other prominent trichothecenes in various animal models. It is important to note that a definitive LD50 value for this compound has not been prominently reported in the reviewed literature. However, qualitative data suggests its toxic potential. One study indicated that while a 500-microgram dose of several other macrocyclic trichothecenes was lethal to mice, this compound was an exception, suggesting it may be less acutely toxic than some of its counterparts.[2]

MycotoxinAnimal ModelRoute of AdministrationLD50 (mg/kg)
This compound MouseIntraperitonealNot Reported*
Verrucarin A RatIntravenous0.8[3]
MouseIntraperitoneal~0.7**[4]
T-2 Toxin MouseOral10.5
Intraperitoneal5.2
Intravenous4.2
Subcutaneous2.1
RatOral2.9
Intraperitoneal1.6
Intravenous1.0
Subcutaneous0.9
Deoxynivalenol (DON) MouseOral46 - 78
Intraperitoneal49 - 70
RatOral>50

*A study reported that a 500-microgram dose of several macrocyclic trichothecenes injected into the abdomen of mice resulted in death, with this compound being an exception, suggesting lower acute toxicity compared to the tested compounds.[2] **Calculated from a study where 0.35 mg/kg was administered as half the LD50.[4]

Experimental Protocols for Acute Toxicity Studies

The determination of LD50 values is a critical step in toxicological assessment. The following is a generalized protocol based on the principles outlined in the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals (e.g., OECD 420, 423, 425) for acute oral toxicity.

Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration.

Animals: Healthy, young adult rodents (e.g., mice or rats) of a single sex (typically females, as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water. Food is typically withheld for a few hours before and after administration of the test substance.

Dose Administration:

  • The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, saline, or corn oil).

  • A single dose is administered to each animal by gavage.

  • A stepwise procedure is often employed. The initial dose is selected based on preliminary range-finding studies. Subsequent doses are increased or decreased based on the outcome (survival or mortality) in the previously dosed animals.

Observation:

  • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight.

  • Observations are made frequently on the day of dosing and at least once daily thereafter for a period of 14 days.

  • Detailed records of all observed signs of toxicity are maintained.

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the Probit method or the Trimmed Spearman-Karber method.

Below is a graphical representation of a typical experimental workflow for an acute toxicity study.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing cluster_analysis Data Analysis animal_selection Animal Selection (Species, Strain, Sex) acclimatization Acclimatization (>= 5 days) animal_selection->acclimatization fasting Fasting acclimatization->fasting dose_prep Dose Preparation (Vehicle Selection) fasting->dose_prep administration Oral Gavage dose_prep->administration observation Observation (14 days) - Clinical Signs - Body Weight - Mortality administration->observation necropsy Gross Necropsy observation->necropsy ld50_calc LD50 Calculation observation->ld50_calc

Experimental Workflow for Acute Toxicity Study

Signaling Pathways of this compound Toxicity

The primary mechanism of toxicity for this compound and other trichothecenes is the inhibition of protein synthesis.[1] This occurs through their binding to the 60S subunit of the ribosome, which triggers a signaling cascade known as the ribotoxic stress response .

This response involves the activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38. The activation of these pathways can lead to a variety of cellular outcomes, including inflammation, cell cycle arrest, and, ultimately, programmed cell death or apoptosis .

The following diagrams illustrate the key signaling pathways involved in this compound toxicity.

G VerrucarinJ This compound Ribosome Ribosome (60S Subunit) VerrucarinJ->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis Inhibits RibotoxicStress Ribotoxic Stress Response Ribosome->RibotoxicStress Triggers MAPK MAPK Activation (JNK, p38) RibotoxicStress->MAPK Downstream Downstream Effects MAPK->Downstream

Ribotoxic Stress Response Pathway

The activation of the ribotoxic stress response by this compound can culminate in apoptosis, a controlled process of cell death. The MAPK signaling cascade plays a crucial role in initiating the apoptotic program.

G MAPK MAPK Activation (JNK, p38) Bcl2 Bcl-2 Family Regulation (e.g., Bax/Bcl-2 ratio) MAPK->Bcl2 Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Caspase Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Apoptosis Signaling Pathway

References

Comparative Analysis of Verrucarin J and T-2 Toxin: Effects on Immunity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the immunotoxic effects of two prominent trichothecene mycotoxins.

This guide provides a detailed comparative analysis of Verrucarin J and T-2 toxin, focusing on their impact on the immune system. Both mycotoxins belong to the trichothecene family, known for their potent protein synthesis inhibition and immunomodulatory activities. While T-2 toxin has been extensively studied, data on this compound's specific immunotoxic effects are less abundant. This guide summarizes the available experimental data, presents detailed methodologies for key immunological assays, and visualizes relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Data Presentation: A Side-by-Side Look at Immunotoxicity

The following tables summarize the quantitative data on the effects of this compound and T-2 toxin on key immunological parameters. It is important to note that the available data for this compound is significantly more limited than for T-2 toxin, precluding a direct, comprehensive quantitative comparison in all areas.

Table 1: Effects on Lymphocyte Proliferation

MycotoxinCell TypeAssayConcentrationEffectIC50Citation
This compound Murine Splenic LymphocytesMitogen (Con A, LPS, PHA, PWM) Stimulation1/2 LD50 (in vivo)Statistically significant difference in total WBC counts.Not Reported[1]
T-2 Toxin Human Peripheral Blood LymphocytesMitogen (PHA) Stimulation0.1 - 10 ng/mLInhibition of proliferation~1 ng/mL[2]
Human Jurkat T CellsMTT AssayNot SpecifiedCytotoxicityNot Reported[3]
Human B (IM-9) and T (MOLT-4) Lymphoid Cell LinesTrypan Blue Exclusion24h exposureCC50: 0.2 ng/mL (IM-9), 0.6 µg/mL (MOLT-4)Not Applicable

Table 2: Effects on Cytokine Production

MycotoxinCell TypeCytokineConcentrationEffectCitation
This compound Not Specifically ReportedProinflammatory CytokinesNot ReportedInduces proinflammatory cytokines.[4]
T-2 Toxin Murine Peritoneal MacrophagesIL-1β1 - 100 ng/mLSignificant reduction (concentration-dependent)[5]
IL-120.001 - 0.1 ng/mLSignificant increase[5]
1 - 100 ng/mLSignificant reduction[5]
TNF-α0.001 - 0.1 ng/mLSignificant increase[5]
1 - 100 ng/mLSignificant reduction[5]
Murine Lymph Node T-cellsIL-21 - 100 ng/mLReduction[5]
IL-40.1 - 100 ng/mLReduction (concentration-dependent)[5]
IL-100.1 - 100 ng/mLReduction (concentration-dependent)[5]
IFN-γ1 - 100 ng/mLReduction[5]
Mouse Macrophages (BMDMs)IL-1β, IL-6, TNF-α3.3 - 30 nMUpregulation[6]
Porcine Ileal WallIL-1β, IL-2, IL-12/23p40, IL-17A, IFN-γ, IL-4, IL-10Low dose (50% of LOAEL)Increased secretion[7]
TGF-βLow dose (50% of LOAEL)Decreased secretion[7]

Table 3: Effects on Apoptosis

MycotoxinCell TypeAssayConcentrationEffectCitation
This compound Not Specifically Reported in Immune CellsNot ReportedNot ReportedInduces apoptosis.[4]
T-2 Toxin Human T (MOLT-4) Lymphoid Cell LineAnnexin V Binding0.01 µg/mLApoptosis observed after 4h
Chicken HepatocytesNot Specified0.5, 1, 2 mg/kg in feedDose-dependent increase in apoptosis rate.[8]
Mouse Microglia BV2 CellsFlow Cytometry1.25 - 5 ng/mLDose-dependent increase in early and late apoptosis.
Human Jurkat T CellsNot SpecifiedNot SpecifiedInduces apoptosis through mitochondrial damage and caspase activation.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Lymphocyte Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of mycotoxins on lymphocytes using a colorimetric assay.

1. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated lymphocytes twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Adjust the cell density to 1 x 10^6 cells/mL.

2. Assay Procedure:

  • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate.

  • Prepare serial dilutions of this compound and T-2 toxin in complete RPMI-1640 medium.

  • Add 100 µL of the mycotoxin dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • For mitogen-stimulated proliferation, add a mitogen such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to appropriate wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

3. MTT Reagent Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 20 µL of the MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

4. Solubilization and Absorbance Reading:

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value (the concentration of mycotoxin that inhibits cell proliferation by 50%) by plotting a dose-response curve.

Cytokine Profiling (ELISA)

This protocol outlines the general steps for measuring cytokine levels in cell culture supernatants after mycotoxin exposure using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

1. Sample Collection:

  • Culture immune cells (e.g., PBMCs, macrophages) in the presence of various concentrations of this compound or T-2 toxin for a specified time (e.g., 24-48 hours).

  • Collect the cell culture supernatants and centrifuge to remove any cells or debris.

  • Store the supernatants at -80°C until analysis.

2. ELISA Procedure:

  • Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times with wash buffer.

  • Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

  • Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

3. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol describes a common method for quantifying apoptosis and necrosis in lymphocytes exposed to mycotoxins.[9][10]

1. Cell Treatment and Harvesting:

  • Treat lymphocytes with different concentrations of this compound or T-2 toxin for a desired period.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

2. Staining Procedure:

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer equipped with appropriate lasers and filters for FITC and PI detection.

  • Gate on the lymphocyte population based on forward and side scatter properties.

  • Acquire data for at least 10,000 events per sample.

4. Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

  • Quantify the percentage of cells in each quadrant to determine the levels of apoptosis and necrosis induced by the mycotoxins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by these mycotoxins and a general workflow for their comparative analysis.

T2_Toxin_Signaling T2_Toxin T-2 Toxin Ribosome Ribosome T2_Toxin->Ribosome ROS Reactive Oxygen Species (ROS) Production T2_Toxin->ROS Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Ribotoxic_Stress Ribotoxic Stress Response Protein_Synthesis_Inhibition->Ribotoxic_Stress MAPK MAPK Activation (p38, JNK, ERK) Ribotoxic_Stress->MAPK NFkB NF-κB Activation Ribotoxic_Stress->NFkB Apoptosis Apoptosis MAPK->Apoptosis Cytokine_Dysregulation Cytokine Dysregulation (e.g., ↑TNF-α, IL-6; ↓IL-2) NFkB->Cytokine_Dysregulation Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Caspase_Activation->Apoptosis Immunosuppression Immunosuppression Apoptosis->Immunosuppression Cytokine_Dysregulation->Immunosuppression

Caption: T-2 Toxin Signaling Pathway in Immune Cells.

Verrucarin_J_Signaling Verrucarin_J This compound (Trichothecene) Protein_Synthesis_Inhibition Protein Synthesis Inhibition Verrucarin_J->Protein_Synthesis_Inhibition Ribotoxic_Stress Ribotoxic Stress Response Protein_Synthesis_Inhibition->Ribotoxic_Stress MAPK MAPK Activation Ribotoxic_Stress->MAPK NFkB NF-κB Activation Ribotoxic_Stress->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response

Caption: General Signaling Pathway for Trichothecenes like this compound.

Experimental_Workflow cluster_Toxins Mycotoxin Treatment cluster_Assays Immunotoxicity Assays Verrucarin_J This compound Immune_Cells Immune Cells (e.g., Lymphocytes, Macrophages) Verrucarin_J->Immune_Cells T2_Toxin T-2 Toxin T2_Toxin->Immune_Cells Proliferation Lymphocyte Proliferation (MTT Assay) Immune_Cells->Proliferation Cytokines Cytokine Production (ELISA) Immune_Cells->Cytokines Apoptosis Apoptosis/Necrosis (Flow Cytometry) Immune_Cells->Apoptosis Data_Analysis Data Analysis and Comparison Proliferation->Data_Analysis Cytokines->Data_Analysis Apoptosis->Data_Analysis

References

Verrucarin J: A Comparative Analysis of Its Potency Against Other Mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic potency of Verrucarin J and other prominent mycotoxins. The data presented herein is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development, offering insights into the relative potencies and mechanisms of action of these fungal metabolites.

Comparative Potency of Mycotoxins

The cytotoxic and lethal potentials of this compound and other selected mycotoxins are summarized below. The data is presented as IC50 (half-maximal inhibitory concentration) values from in vitro cell-based assays and LD50 (median lethal dose) values from in vivo animal studies. These values provide a quantitative measure of the potency of each mycotoxin.

MycotoxinToxin ClassCell Line/Animal ModelPotency MetricValue
Verrucarin A Macrocyclic TrichotheceneMDA-MB-231 (Human Breast Cancer)IC50Not explicitly quantified, but induces apoptosis
Verrucarin A Macrocyclic TrichotheceneLNCaP & PC-3 (Human Prostate Cancer)IC50Not explicitly quantified, but inhibits proliferation
Satratoxin G Macrocyclic TrichotheceneHepG2, Hep-2, Caco-2, A204, U937, JurkatIC502.2-9.7 ng/mL[1]
Satratoxin G Macrocyclic TrichotheceneMouse (male)LD50 (i.p.)1.23 mg/kg[1]
Roridin A Macrocyclic TrichotheceneVariousCytotoxicity RankGreater than T-2 toxin[2]
T-2 Toxin Type A TrichothecenePorcine Leydig CellsIC5097.18 nM
T-2 Toxin Type A TrichotheceneMouse (adult male)LD50 (oral)10.5 mg/kg[3]
Deoxynivalenol (DON) Type B TrichothecenePorcine Leydig CellsIC502.49 µM
Deoxynivalenol (DON) Type B TrichotheceneB6C3F1 MouseLD50 (oral)78 mg/kg[4]
Aflatoxin B1 (AFB1) AflatoxinMAC-T CellsIC50 (48h)38.8 µM[5]
Aflatoxin B1 (AFB1) AflatoxinMouseLD50 (oral)9 to 60 mg/kg[6]
Fumonisin B1 (FB1) FumonisinSF-9 (Insect Cells)IC50 (48h)>100 µM[7]
Fumonisin B1 (FB1) FumonisinMouseLD50 (oral)Single-dose LD50 is unknown[8]
Ochratoxin A (OTA) OchratoxinHeLa S3 CellsLC505 µM

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment by MTT Assay

This protocol is a standard method for assessing cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Mycotoxin Treatment: Prepare serial dilutions of the mycotoxins in the appropriate cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the mycotoxins. Include a vehicle control (medium with the solvent used to dissolve the mycotoxins).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 560 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the mycotoxin that causes 50% inhibition of cell viability.

Protein Synthesis Inhibition Assay

This assay measures the rate of new protein synthesis in cells treated with mycotoxins.

Principle: Many trichothecene mycotoxins, including this compound, are potent inhibitors of protein synthesis. This assay quantifies the incorporation of radiolabeled amino acids into newly synthesized proteins. A reduction in incorporation indicates inhibition of protein synthesis.

Procedure:

  • Cell Culture and Treatment: Culture cells to a suitable confluency and then treat them with various concentrations of the mycotoxin for a predetermined period.

  • Radiolabeling: Add a radiolabeled amino acid, such as [3H]-leucine or [35S]-methionine, to the cell culture medium and incubate for a short period (e.g., 1-4 hours) to allow for incorporation into newly synthesized proteins.

  • Cell Lysis and Protein Precipitation: After labeling, wash the cells to remove unincorporated radioactive amino acids. Lyse the cells and precipitate the proteins using an acid such as trichloroacetic acid (TCA).

  • Quantification of Radioactivity: Collect the protein precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of radioactivity incorporated in mycotoxin-treated cells to that in untreated control cells to determine the percentage of protein synthesis inhibition. The IC50 value for protein synthesis inhibition can then be calculated.

Apoptosis Assessment by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the mycotoxin of interest for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by the mycotoxins and a general experimental workflow for assessing their potency.

Mycotoxin_Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Potency Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay psi_assay Protein Synthesis Inhibition Assay cell_culture->psi_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) cell_culture->apoptosis_assay mycotoxin_prep Mycotoxin Preparation (Serial Dilutions) mycotoxin_prep->mtt_assay mycotoxin_prep->psi_assay mycotoxin_prep->apoptosis_assay ic50_calc IC50 Calculation mtt_assay->ic50_calc psi_assay->ic50_calc pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis

General workflow for mycotoxin potency assessment.

Verrucarin_Signaling Verrucarin This compound/A ROS ↑ Reactive Oxygen Species (ROS) Verrucarin->ROS Akt ↓ p-Akt Verrucarin->Akt NFkB ↓ NF-κB Verrucarin->NFkB mTOR ↓ p-mTOR Verrucarin->mTOR EGFR ↓ p-EGFR ROS->EGFR p38 ↑ p-p38 MAPK ROS->p38 EGFR->Akt ERK ↓ p-ERK EGFR->ERK Bax ↑ Bax p38->Bax Apoptosis Apoptosis p38->Apoptosis Akt->NFkB Akt->mTOR Bcl2 ↓ Bcl-2 Akt->Bcl2 NFkB->Apoptosis mTOR->Apoptosis Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Caspases ↑ Caspase Activation Mito->Caspases Caspases->Apoptosis

This compound/A induced apoptosis signaling pathway.

Other_Mycotoxins_Signaling cluster_tricho Trichothecenes (T-2, DON) cluster_afla Aflatoxin B1 cluster_fumo Fumonisin B1 cluster_ochra Ochratoxin A Ribosome Ribosome Binding RibotoxicStress Ribotoxic Stress Ribosome->RibotoxicStress MAPK MAPK Activation (JNK, p38) RibotoxicStress->MAPK Apoptosis_T Apoptosis MAPK->Apoptosis_T AFB1_met Metabolic Activation (CYP450) DNA_adducts DNA Adducts AFB1_met->DNA_adducts p53 p53 Activation DNA_adducts->p53 Apoptosis_A Apoptosis p53->Apoptosis_A Ceramide_Synth Ceramide Synthase Inhibition Sphingolipid Sphingolipid Dysregulation Ceramide_Synth->Sphingolipid Apoptosis_F Apoptosis Sphingolipid->Apoptosis_F Oxidative_Stress Oxidative Stress PI3K_Akt PI3K/Akt Pathway Oxidative_Stress->PI3K_Akt Apoptosis_O Apoptosis PI3K_Akt->Apoptosis_O

References

Synergistic Effects of Verrucarin J with Other Mycotoxins: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an objective comparison of the synergistic effects of Verrucarin J with other mycotoxins, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals investigating the toxicological impact of mycotoxin co-exposure. While direct experimental data on the synergistic effects of this compound is limited, this guide leverages findings from the structurally similar mycotoxin, Verrucarin A, to provide insights into potential interactions.

Executive Summary

This compound, a potent macrocyclic trichothecene mycotoxin, poses a significant health risk due to its ability to inhibit protein synthesis and induce programmed cell death (apoptosis). The frequent co-occurrence of this compound with other mycotoxins in contaminated environments necessitates a thorough understanding of their combined toxicological effects. This guide synthesizes the available data on the synergistic cytotoxicity of this compound and related compounds, details the experimental protocols for assessing these effects, and illustrates the key signaling pathways involved.

Comparative Analysis of Mycotoxin Cytotoxicity

The synergistic potential of this compound is highlighted by studies on Verrucarin A, which demonstrates a significant increase in toxicity when combined with other trichothecenes like T-2 toxin.

Quantitative Data on Synergistic Interactions

A study on the yeast Kluyveromyces marxianus revealed a stable synergistic interaction between Verrucarin A and T-2 toxin, particularly in a nutrient-rich environment. The Maximally Quiescent Ratio (MQR), the ratio at which the most stable interaction occurs, was determined under various conditions, as detailed in Table 1.

Table 1: Synergistic Growth Inhibition of Kluyveromyces marxianus by Verrucarin A and T-2 Toxin

Growth MediumMaximally Quiescent Ratio (MQR) (T-2 toxin : Verrucarin A)Type of Interaction
Rich Medium1.0 µg/mL : 0.75 µg/mLStable Synergism[1]
Nutrient-Deficient Medium1.0 µg/mL : 0.38 µg/mLSynergism[1]
Halved Cell Concentration1.0 µg/mL : 6.0 µg/mLSynergism[1]
Individual Mycotoxin Cytotoxicity

To contextualize the synergistic effects, it is crucial to understand the individual potency of these mycotoxins. Table 2 presents the half-maximal inhibitory concentration (IC50) values for this compound and other relevant trichothecenes in various mammalian cell lines. This compound exhibits high cytotoxicity, with IC50 values in the low nanomolar range.[1]

Table 2: Comparative Cytotoxicity (IC50) of this compound and Other Trichothecenes in Mammalian Cell Lines

MycotoxinCell LineIC50 Concentration (nM)
This compound VERO (Monkey Kidney Epithelial)1.2[1]
MDBK (Bovine Kidney)1.0[1]
PK-15 (Porcine Kidney)2.2[1]
SF-9 (Insect)35[1]
Verrucarin A Jurkat (Human T-cell Leukemia)~2.2[2]
U937 (Human Histiocytic Lymphoma)~2.2[2]
T-2 Toxin Jurkat (Human T-cell Leukemia)4.4 - 10.8[3]
Deoxynivalenol (DON) HEp-2 (Human Laryngeal Carcinoma)4,900[3]

Experimental Protocols for Key Assays

Reproducible and standardized methodologies are paramount in mycotoxin research. The following are detailed protocols for essential assays used to determine cytotoxicity and apoptosis.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Mycotoxin Exposure: Treat cells with a range of concentrations of individual mycotoxins and their combinations for 24-72 hours.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine IC50 values. Synergism can be quantified using the Combination Index (CI) method.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with mycotoxins as required, then harvest and wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V binding buffer and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer and analyze immediately by flow cytometry.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying mycotoxin synergy is critical. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a standard experimental workflow.

cluster_0 Mycotoxin-Induced Signaling This compound This compound Ribotoxic Stress Ribotoxic Stress This compound->Ribotoxic Stress Other Mycotoxins Other Mycotoxins Other Mycotoxins->Ribotoxic Stress MAPK Activation (p38, JNK) MAPK Activation (p38, JNK) Ribotoxic Stress->MAPK Activation (p38, JNK) NF-kB Activation NF-kB Activation Ribotoxic Stress->NF-kB Activation Apoptosis Apoptosis MAPK Activation (p38, JNK)->Apoptosis NF-kB Activation->Apoptosis

Caption: this compound and other trichothecenes induce ribotoxic stress, activating MAPK and NF-κB pathways, culminating in apoptosis.

cluster_1 Experimental Workflow A Cell Culture B Mycotoxin Treatment (Single & Combination) A->B C Cytotoxicity Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Data Analysis (IC50, Synergy) C->E D->E F Conclusion E->F

Caption: A streamlined workflow for assessing the synergistic effects of mycotoxins on cell viability and apoptosis.

References

A Head-to-Head Comparison of Verrucarin J and Deoxynivalenol Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the bioactivities of two prominent trichothecene mycotoxins: Verrucarin J and Deoxynivalenol (DON). Both compounds are potent inhibitors of protein synthesis and are of significant interest in toxicology and pharmacology. This document summarizes their mechanisms of action, target signaling pathways, and cytotoxic effects, supported by experimental data.

Introduction to this compound and Deoxynivalenol

This compound and Deoxynivalenol belong to the trichothecene family of mycotoxins, produced by various fungi.[1][2] Deoxynivalenol, also known as vomitoxin, is a common contaminant of cereal grains like wheat, barley, and corn.[1] this compound is a macrocyclic trichothecene often produced by Stachybotrys chartarum, the fungus commonly referred to as "black mold".[3] Both mycotoxins are known for their ability to inhibit eukaryotic protein synthesis by binding to the 60S ribosomal subunit, which triggers a ribotoxic stress response.[1][3][4] This initial action leads to the activation of downstream signaling pathways, ultimately resulting in cellular responses ranging from inflammation to apoptosis.[4][5]

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the cytotoxic effects of this compound and Deoxynivalenol on various human cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function.

MycotoxinCell LineAssayIncubation TimeIC50 ValueReference
Deoxynivalenol GES-1 (Human Gastric Epithelial)Cell ViabilityNot Specified~0.75 ppm (~2.5 µM)[6]
HepG2 (Human Liver Carcinoma)MTS24 hours> 16 µM[7]
K562 (Human Erythroleukemia)MTT24 hoursSignificant inhibition at 0.4 µg/mL (~1.35 µM)[8]
Human CFU-GM (Granulocyte-macrophage progenitor)Colony Formation14 days3.9 x 10⁻⁸ mol/L (39 nM)[9]
This compound A549 (Human Lung Carcinoma)Not SpecifiedNot SpecifiedData Not Available
HCT 116 (Human Colon Carcinoma)Not SpecifiedNot SpecifiedData Not Available
SW-620 (Human Colon Adenocarcinoma)Not SpecifiedNot SpecifiedData Not Available

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used, cell line, and incubation time.

Mechanism of Action and Signaling Pathways

Both this compound and Deoxynivalenol initiate their toxic effects by binding to the ribosome, leading to the inhibition of protein synthesis and the induction of a ribotoxic stress response.[1][4] This response is characterized by the rapid activation of Mitogen-Activated Protein Kinases (MAPKs).[4][5]

Deoxynivalenol (DON)

Deoxynivalenol robustly activates all three major MAPK families: p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[5] The activation of these pathways can lead to divergent outcomes. At low concentrations, DON can be immunostimulatory, upregulating the expression of cytokines and chemokines.[10] At higher concentrations, it promotes apoptosis.[10] The p38 MAPK pathway is a key transducer of both the inflammatory and apoptotic responses to DON.[5][10] Recent studies have also implicated the FOXO3a signaling pathway in DON-induced apoptosis in intestinal epithelial cells.[4]

Deoxynivalenol_Signaling Deoxynivalenol (DON) Signaling Pathway DON Deoxynivalenol (DON) Ribosome Ribosome DON->Ribosome Binds to RSR Ribotoxic Stress Response Ribosome->RSR Induces MAPK MAPK Activation RSR->MAPK p38 p38 MAPK->p38 JNK JNK MAPK->JNK ERK ERK MAPK->ERK Inflammation Inflammation (Cytokine Expression) p38->Inflammation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis FOXO3a FOXO3a Activation ERK->FOXO3a FOXO3a->Apoptosis

Deoxynivalenol (DON) Signaling Pathway
This compound

As a trichothecene, this compound is also known to induce the ribotoxic stress response and activate MAPKs.[1][2] While specific studies on this compound are less numerous, research on the closely related Verrucarin A shows potent inhibition of p38 and JNK phosphorylation.[5] Verrucarin A has also been shown to induce apoptosis in cancer cells by inhibiting the pro-survival Akt/NF-kB/mTOR signaling pathway.[4] Furthermore, this compound is known to induce the generation of reactive oxygen species (ROS), which can contribute to its apoptotic effects.[3]

Verrucarin_J_Signaling This compound Signaling Pathway Verrucarin_J This compound Ribosome Ribosome Verrucarin_J->Ribosome Binds to ROS ROS Generation Verrucarin_J->ROS Akt_NFkB_mTOR Akt/NF-kB/mTOR (Inhibition) Verrucarin_J->Akt_NFkB_mTOR RSR Ribotoxic Stress Response Ribosome->RSR Induces MAPK MAPK Activation RSR->MAPK Apoptosis Apoptosis ROS->Apoptosis p38_JNK p38 & JNK MAPK->p38_JNK p38_JNK->Apoptosis Akt_NFkB_mTOR->Apoptosis MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed cells in 96-well plate Mycotoxin_Treatment 2. Treat with this compound or Deoxynivalenol Cell_Seeding->Mycotoxin_Treatment MTT_Addition 3. Add MTT solution (Incubate 2-4h) Mycotoxin_Treatment->MTT_Addition Formazan_Formation Viable cells convert MTT to formazan MTT_Addition->Formazan_Formation Solubilization 4. Add solubilization solution MTT_Addition->Solubilization Absorbance_Measurement 5. Measure absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis 6. Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis

References

Safety Operating Guide

Verrucarin J: Safe Handling and Disposal Protocols for Laboratory Environments

Author: BenchChem Technical Support Team. Date: November 2025

Verrucarin J is a highly potent macrocyclic trichothecene mycotoxin produced by fungi such as Stachybotrys chartarum.[1][2] Due to its extreme toxicity, including the inhibition of protein and DNA synthesis, proper handling and disposal are critical to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2] Exposure can occur through dermal contact, inhalation, or ingestion, with potential effects including skin irritation, immune suppression, and gastrointestinal distress.[2][3]

This document provides essential procedural guidance for the safe decontamination and disposal of this compound and associated laboratory waste. The primary and mandatory route for final disposal of all contaminated materials is through a licensed hazardous waste management company. The procedures outlined below are for the decontamination of surfaces and equipment and the preparation of waste for collection.

Personal Protective Equipment (PPE) and Handling

Before handling this compound in any form (solid, liquid, or dissolved), personnel must be equipped with the appropriate PPE. All manipulations should be performed within a certified chemical fume hood or other suitable containment device.

  • Hand Protection: Double-gloving with nitrile gloves is required.

  • Eye Protection: Chemical safety goggles with side-shields are mandatory.

  • Body Protection: An impervious, disposable lab coat should be worn.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powdered form or creating aerosols.

Waste Segregation and Collection

All items that come into contact with this compound must be treated as hazardous waste. Proper segregation at the point of generation is crucial.

  • Solid Waste: Includes contaminated gloves, bench paper, pipette tips, vials, and other disposables. Collect these items in a dedicated, clearly labeled, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all contaminated liquid waste, including unused solutions and rinsing solvents, in a dedicated, sealed, and shatter-proof hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety office.

  • Sharps Waste: Needles, syringes, or any other contaminated sharp objects must be disposed of immediately into a dedicated sharps container labeled for cytotoxic/toxic chemical waste.

Decontamination of Spills and Work Surfaces

Given that trichothecene mycotoxins are resistant to heat and UV light under standard conditions, chemical inactivation is the recommended approach for decontaminating spills and work surfaces before final cleaning.[3] The effectiveness of these agents is detailed in Table 1.

Procedure for a Small Spill:

  • Alert others in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with absorbent material.

  • Apply a freshly prepared decontamination solution (see Table 1) to the absorbent material, working from the outside in.

  • Allow the required contact time for the solution to inactivate the toxin.

  • Collect all contaminated absorbent materials and place them in the solid hazardous waste container.

  • Wipe the area again with the decontamination solution, followed by a standard laboratory disinfectant or 70% ethanol.

For large spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) office.

Quantitative Data on Chemical Inactivation of Trichothecenes

The following table summarizes effective chemical decontamination methods for trichothecene mycotoxins, the class to which this compound belongs. These protocols are suitable for decontaminating laboratory surfaces and equipment.

Chemical AgentConcentration & ConditionsContact TimeEfficacy & NotesCitation
Sodium Hypochlorite (NaClO) in NaOH 0.25% NaClO in 0.25 M Sodium Hydroxide4 hoursInhibits biological activity of T-2 toxin and other trichothecenes.[3]
Aqueous Chlorine Dioxide (ClO₂) Solution 1000 ppm (0.1%)2 hoursComplete inactivation of Verrucarin A and Roridin A.[4]
Aqueous Chlorine Dioxide (ClO₂) Solution 500 ppm (0.05%)> 2 hoursPartial inactivation effect observed on Verrucarin A.[4]
Aqueous Chlorine Dioxide (ClO₂) Solution 200 ppm (0.02%)24 hoursSignificant decrease in Roridin A toxicity was observed.[4]

Final Disposal Protocol

All segregated and collected waste is considered hazardous.

  • Packaging: Ensure all waste containers are securely sealed. The exterior of the container should be clean and free of contamination.

  • Labeling: Label every waste container clearly with "Hazardous Waste," the specific contents ("this compound Waste"), and the associated hazard symbols (e.g., "Acute Toxicity," "Environmental Hazard").

  • Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.

  • Arranging Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste. All disposal must comply with local, state, and federal regulations.[4] Final destruction of mycotoxins is often achieved through high-temperature incineration by the waste management facility.

This compound Disposal Workflow

The following diagram illustrates the procedural workflow for the safe management and disposal of this compound waste in a laboratory setting.

VerrucarinJ_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_decon Decontamination & Cleanup cluster_disposal Final Disposal start This compound Use (In Chemical Fume Hood) segregate Segregate Waste at Point of Generation start->segregate spill Spill Occurs or Surface Decontamination start->spill ppe Don Full PPE (Double Gloves, Goggles, Lab Coat, Respirator) ppe->start solid Solid Waste (Gloves, Tips, Vials) segregate->solid Solids liquid Liquid Waste (Solutions, Rinsates) segregate->liquid Liquids sharps Sharps Waste (Needles, Syringes) segregate->sharps Sharps package Securely Package & Label All Waste Containers solid->package liquid->package sharps->package decon_protocol Apply Chemical Inactivation Solution (e.g., NaClO/NaOH or ClO₂) Allow Required Contact Time spill->decon_protocol collect_spill Collect Debris into Solid Waste Container decon_protocol->collect_spill collect_spill->solid Add to solids store Store in Designated Secondary Containment Area package->store contact Arrange Pickup with Licensed Hazardous Waste Contractor store->contact end_node Incineration / Final Disposal (Off-Site) contact->end_node

Caption: Workflow for the safe handling, segregation, and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Verrucarin J

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Verrucarin J, a potent trichothecene mycotoxin. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination. This compound is a hazardous compound that can be absorbed through inhalation, ingestion, and skin contact, necessitating stringent safety protocols.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Handling Stock Solutions & Weighing - Full-face respirator with P100 cartridges- Chemical-resistant suit or disposable coveralls- Double-layered nitrile gloves- Chemical splash goggles- Chemical-resistant boots or boot covers
Cell Culture & In Vitro Assays - Certified Class II Biosafety Cabinet (BSC)- Lab coat or gown- Double-layered nitrile gloves- Safety glasses
Animal Handling (Dosing & Necropsy) - Full-face respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR)- Chemical-resistant suit or disposable coveralls- Double-layered nitrile gloves- Chemical splash goggles- Chemical-resistant boots or boot covers
Spill Cleanup - Full-face respirator with P100 cartridges or SCBA (for large spills)- Chemical-resistant suit- Heavy-duty, chemical-resistant gloves over nitrile gloves- Chemical splash goggles- Chemical-resistant boots
Waste Disposal - Lab coat- Nitrile gloves- Safety glasses

Quantitative Toxicity Data

CompoundRoute of AdministrationSpeciesLD50
Verrucarin AIntraperitonealMouse1.0 mg/kg[3]
Verrucarin AIntravenousMouse, Rat, Rabbit0.54 - 1.0 mg/kg[3]

Experimental Protocols

Strict adherence to the following protocols is essential for the safe handling and disposal of this compound.

Handling and Storage
  • Preparation: All work with this compound, including the preparation of stock solutions and dilutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of aerosolized particles.

  • Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.

  • Storage: Store this compound in a clearly labeled, tightly sealed container in a locked, ventilated, and secure area away from incompatible materials.

Spill Decontamination Protocol

A this compound spill is a critical incident that requires immediate and precise action.

For Small Spills (less than 10 mg):

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Secure the Area: Restrict access to the contaminated area.

  • Don PPE: Put on the appropriate PPE for spill cleanup.

  • Containment: Gently cover the spill with absorbent pads to prevent further spread.

  • Decontamination:

    • Carefully apply a freshly prepared 10% sodium hypochlorite (bleach) solution to the absorbent pads and the surrounding contaminated area.

    • Allow a contact time of at least 30 minutes. For other trichothecene mycotoxins, a solution of 2.5% sodium hypochlorite with 0.25 N sodium hydroxide has been recommended for complete inactivation with a 4-hour contact time.[4]

  • Collection: Using forceps, carefully collect all contaminated materials (absorbent pads, gloves, etc.) and place them in a labeled hazardous waste container.

  • Final Cleaning: Wipe the spill area again with the decontamination solution, followed by a rinse with water.

  • Doff PPE: Remove PPE carefully, avoiding self-contamination, and dispose of it as hazardous waste.

  • Wash Hands: Thoroughly wash hands with soap and water.

For Large Spills (more than 10 mg):

  • Evacuate: Immediately evacuate the entire laboratory and seal the doors.

  • Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department and emergency response team.

  • Do Not Attempt to Clean: Do not attempt to clean a large spill without specialized training and equipment.

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation: Segregate all this compound-contaminated waste (e.g., pipette tips, culture plates, gloves, absorbent pads, and empty vials) into clearly labeled, leak-proof hazardous waste containers.

  • Inactivation:

    • Liquid Waste: Before disposal, inactivate liquid waste containing this compound by adding a 10% sodium hypochlorite solution and allowing it to stand for at least 30 minutes. For more robust inactivation of trichothecenes, treatment with a solution of 2.5% sodium hypochlorite and 0.25% N sodium hydroxide for 4 hours is recommended.[4]

    • Solid Waste: Solid waste should be placed in a designated hazardous waste container for incineration.

  • Disposal: Arrange for the disposal of all this compound waste through your institution's hazardous waste management program. All burnable waste from toxins should be incinerated at temperatures exceeding 815°C (1500°F).[4] Autoclaving is not an effective method for inactivating low molecular weight toxins like this compound.[4]

Visualizing Safety and Mechanism

To further aid in understanding the necessary safety procedures and the compound's mechanism of action, the following diagrams are provided.

G cluster_spill This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate secure Secure and Restrict Access evacuate->secure don_ppe Don Appropriate PPE secure->don_ppe contain Contain Spill with Absorbent Pads don_ppe->contain decontaminate Apply 10% Bleach Solution (30 min contact time) contain->decontaminate collect Collect Contaminated Materials decontaminate->collect clean Final Cleaning of Spill Area collect->clean doff_ppe Doff and Dispose of PPE clean->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

A flowchart of the immediate actions required for a this compound spill.

G cluster_pathway This compound's Mechanism of Action verrucarin_j This compound ribosome Ribosome verrucarin_j->ribosome Binds to akt AKT verrucarin_j->akt Inhibits protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis Leads to nf_kb NF-kB akt->nf_kb Inhibits mtor mTOR akt->mtor Inhibits apoptosis Induction of Apoptosis akt->apoptosis Prevents Inhibition of

The signaling pathway affected by this compound, leading to apoptosis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verrucarin J
Reactant of Route 2
Verrucarin J

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.